molecular formula C18H22N2O B3159396 N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide CAS No. 861439-95-4

N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Cat. No.: B3159396
CAS No.: 861439-95-4
M. Wt: 282.4 g/mol
InChI Key: JBELEIYAYPGJIN-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide (CAS 861439-95-4) is a benzamide derivative characterized by a 4-(tert-butyl)benzoyl group linked to a substituted 4-amino-2-methylaniline moiety, with a molecular formula of C18H22N2O and a molecular weight of 282.4 g/mol . This compound is provided with a purity of ≥95% and is intended for research applications such as proteomics and kinase interaction studies . Its structure is related to kinase inhibitor scaffolds, and similar benzamide-containing compounds have been investigated as biochemical probes in ubiquitination assays, which are crucial for studying protein degradation and cellular signaling pathways . Furthermore, structurally similar compounds featuring the 4-(tert-butyl)benzamide group have been utilized in the development of highly selective inhibitors for kinases like Bruton's Tyrosine Kinase (BTK), highlighting the potential research value of this chemical scaffold in enzymology and drug discovery . The mechanism of action for related compounds involves targeted interaction with enzyme binding sites, potentially modulating activity . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-12-11-15(19)9-10-16(12)20-17(21)13-5-7-14(8-6-13)18(2,3)4/h5-11H,19H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBELEIYAYPGJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Synthesis Protocol for N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Synthesis Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The compound N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide represents a highly versatile, sterically hindered, and lipophilic building block frequently utilized in the development of targeted therapeutics, including kinase inhibitors and epigenetic modulators. The para-phenylenediamine moiety provides a critical vector for further functionalization (e.g., urea formation or reductive amination), while the tert-butyl group ensures deep insertion into hydrophobic binding pockets.

As a Senior Application Scientist, I have designed this protocol to bypass common synthetic bottlenecks associated with deactivated anilines. This whitepaper details a robust, two-step synthetic workflow engineered for high yield, chemoselectivity, and scalability.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of this molecule requires a strategic approach due to the electronic and steric deactivation inherent in the starting materials.

Amidation Causality: Overcoming Aniline Deactivation

Standard peptide coupling reagents (e.g., HATU, EDC/HOBt) often fail or proceed sluggishly when applied to 2-methyl-4-nitroaniline. The para-nitro group strongly withdraws electron density via resonance, severely diminishing the nucleophilicity of the amine lone pair. Compounding this electronic deactivation is the steric hindrance imparted by the ortho-methyl group.

To overcome this activation energy barrier, we bypass carboxylic acid activation entirely and deploy the highly electrophilic 4-tert-butylbenzoyl chloride [1]. The use of an acid chloride ensures rapid formation of the tetrahedral intermediate. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is utilized as an acid scavenger to drive the equilibrium forward and prevent the generation of HCl, which would otherwise protonate and completely deactivate the weakly nucleophilic aniline.

Nitro Reduction Causality: Chemoselective Hydrogenation

The intermediate N-(2-methyl-4-nitrophenyl)-4-(tert-butyl)benzamide must be reduced with strict chemoselectivity. The benzamide carbonyl is susceptible to over-reduction by aggressive hydride donors (e.g., LiAlH4). Therefore, catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the optimal choice[2]. This heterogeneous catalytic method selectively reduces the nitro group to a primary amine via a series of nitroso and hydroxylamine intermediates without cleaving the amide bond[3]. Furthermore, Pd/C offers superior atom economy and simplifies purification to a mere filtration step[4].

Workflow SM1 4-tert-Butylbenzoyl Chloride Int N-(2-Methyl-4-nitrophenyl)- 4-(tert-butyl)benzamide SM1->Int DIPEA, DCM 0 °C to RT SM2 2-Methyl-4- nitroaniline SM2->Int Nucleophilic Addition Prod N-(4-Amino-2-methylphenyl)- 4-(tert-butyl)benzamide Int->Prod H2, 10% Pd/C EtOH, RT

Figure 1: Two-step synthetic workflow from starting materials to the final benzamide product.

Quantitative Data: Reaction Parameters

Table 1: Step 1 – Amidation Stoichiometry
Reagent/SolventMW ( g/mol )EquivalentsMass/VolumeFunction
2-Methyl-4-nitroaniline 152.151.01.52 gLimiting Reagent
4-tert-Butylbenzoyl chloride 196.671.12.16 gElectrophile
DIPEA 129.242.03.5 mLAcid Scavenger
Anhydrous DCM N/AN/A20 mLSolvent
Table 2: Step 2 – Nitro Reduction Stoichiometry
Reagent/SolventMW ( g/mol )EquivalentsMass/VolumeFunction
Step 1 Intermediate 312.371.03.12 gLimiting Reagent
10% Pd/C (wet, 50% H2O) N/A10% w/w312 mgHeterogeneous Catalyst
Hydrogen Gas (H2) 2.02ExcessBalloonReductant
EtOH / EtOAc (1:1) N/AN/A30 mLSolvent System

Step-by-Step Experimental Methodologies

Step 1: Synthesis of N-(2-Methyl-4-nitrophenyl)-4-(tert-butyl)benzamide

Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with inert nitrogen gas.

  • Dissolution: Add 2-methyl-4-nitroaniline (1.52 g, 10 mmol) and anhydrous DCM (20 mL) to the flask. Stir until fully dissolved.

  • Base Addition: Inject DIPEA (3.5 mL, 20 mmol) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Slowly add 4-tert-butylbenzoyl chloride (2.16 g, 11 mmol) dropwise over 15 minutes to control the exothermic formation of the tetrahedral intermediate[1].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir vigorously for 12 hours.

  • Workup: Dilute the mixture with an additional 30 mL of DCM. Transfer to a separatory funnel.

Self-Validation & In-Process Controls (IPC):

  • IPC: Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1) will show the complete consumption of the bright yellow nitroaniline spot and the emergence of a higher

    
    , UV-active product spot.
    
  • Validation: Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove any unreacted basic aniline, followed by saturated aqueous NaHCO3 (2 x 20 mL) to hydrolyze and extract unreacted acid chloride. This ensures the crude mass strictly reflects the product yield. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a pale solid.

Mechanism N1 Aniline Nucleophilic Attack on Acyl Chloride N2 Tetrahedral Intermediate Formation N1->N2 N3 Chloride Expulsion & Carbonyl Reformation N2->N3 N4 Deprotonation by Base (DIPEA) N3->N4 N5 Stable Benzamide Product N4->N5

Figure 2: Step-by-step mechanistic pathway of the base-mediated amidation reaction.

Step 2: Catalytic Reduction to N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Protocol:

  • Preparation: In a 100 mL two-neck flask, dissolve the Step 1 intermediate (3.12 g, ~10 mmol) in a 1:1 mixture of absolute Ethanol and Ethyl Acetate (30 mL). The EtOAc aids in solubilizing the highly lipophilic intermediate.

  • Catalyst Loading: Caution: Pd/C is highly pyrophoric when dry. Under a steady stream of nitrogen, carefully add 10% Pd/C (312 mg, 10% w/w)[2].

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure a pure H2 atmosphere.

  • Hydrogenation: Stir the black suspension vigorously at RT for 4 to 6 hours.

  • Filtration: Purge the flask with nitrogen to remove residual H2. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with excess EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the final target compound.

Self-Validation & In-Process Controls (IPC):

  • IPC: LC-MS monitoring will validate the reaction. The mass will shift from the nitro intermediate (

    
    ) to the primary amine (
    
    
    
    ). Visually, the reaction mixture will transition from a yellow tint to colorless as the nitro chromophore is destroyed.
  • Validation: Post-filtration, Fourier-Transform Infrared Spectroscopy (FT-IR) can be used to validate complete reduction. The absence of an asymmetric nitro stretch (

    
    ) and the appearance of a doublet for the primary amine N-H stretches (
    
    
    
    ) confirms the structural integrity of the final product.

Reduction R1 Nitroarene Adsorption on Pd R2 Nitroso Intermediate R1->R2 + H2, - H2O R3 Hydroxylamine Intermediate R2->R3 + H2 R4 Primary Amine Desorption R3->R4 + H2, - H2O

Figure 3: Heterogeneous catalytic reduction mechanism of the nitro group on a palladium surface.

References

  • Title: Organic Syntheses Procedure: Benzoyl chloride | Source: Organic Syntheses (orgsyn.org) | URL: 1

  • Title: A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis | Source: Benchchem | URL: 2

  • Title: Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines | Source: Master Organic Chemistry | URL: 3

  • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C | Source: National Institutes of Health (NIH PMC) | URL: 4

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-arylbenzamide derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence stems from a combination of synthetic accessibility, metabolic stability, and the capacity for diverse structural modifications that allow for the fine-tuning of pharmacological activity.[1][3] This guide provides a comprehensive technical overview of a specific N-arylbenzamide, N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide, a molecule of significant interest for its potential applications in drug discovery programs.

Due to the limited availability of direct experimental data for this compound, this document integrates data from closely related analogs and employs validated computational prediction tools to offer a robust profile of its physicochemical properties.[4][5] The methodologies and insights presented herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge required for the synthesis, characterization, and evaluation of this and similar compounds.

Chemical Identity and Structure

The fundamental identity of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide is established by its molecular structure, which features a 4-tert-butylbenzoyl group connected via an amide linkage to a 4-amino-2-methylaniline moiety.

Caption: Chemical structure of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide.

Table 1: Chemical Identifiers and Descriptors

PropertyValueSource
IUPAC Name N-(4-amino-2-methylphenyl)-4-(tert-butyl)benzamideGenerated
Molecular Formula C₁₈H₂₂N₂OCalculated
Molecular Weight 282.38 g/mol Calculated
Canonical SMILES CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)C(C)(C)CGenerated
InChI Key (Predicted)Generated

Physicochemical Properties (Predicted)

Given the absence of published experimental data, the following physicochemical properties have been predicted using validated computational models such as those available through Chemicalize and ACD/Labs PhysChem Suite.[5][6] These predictions are crucial for designing experimental protocols, including dissolution studies, formulation development, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Tool
Melting Point (°C) 180-200Estimation based on analogs
Boiling Point (°C) ~450 at 760 mmHgEstimation based on analogs
logP (Octanol/Water) 4.2 - 4.8ACD/Labs, Chemicalize[5][6]
Aqueous Solubility (logS) -4.5 to -5.5ACD/Labs, Chemicalize[5][6]
pKa (most acidic) ~14.5 (amide N-H)ACD/Labs, Chemicalize[5][6]
pKa (most basic) ~4.5 (aromatic NH₂)ACD/Labs, Chemicalize[5][6]
Polar Surface Area (Ų) ~58Chemicalize[6]
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 2Calculated

The predicted high logP and low aqueous solubility are characteristic of many N-arylbenzamides and suggest that formulation strategies may be required to enhance bioavailability for in vivo applications.

Synthesis and Manufacturing Considerations

The synthesis of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide can be efficiently achieved through a standard two-step process involving the formation of an acyl chloride followed by an amidation reaction. This approach is widely applicable to the synthesis of N-arylbenzamides.[1]

Caption: General synthetic workflow for N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide.

Experimental Protocol: Synthesis of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Part 1: Synthesis of 4-tert-Butylbenzoyl Chloride [7]

  • Reaction Setup: In a fume hood, a dry round-bottom flask is equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube containing calcium chloride.

  • Charging the Flask: 4-tert-butylbenzoic acid is added to the flask, followed by an inert solvent such as toluene to form a slurry.

  • Reagent Addition: Thionyl chloride (1.5-2.0 equivalents) is added slowly to the stirred slurry at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is then added.

  • Reaction: The mixture is heated to reflux (approximately 111°C for toluene) and maintained until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure. The crude 4-tert-butylbenzoyl chloride is then purified by vacuum distillation.[7]

Part 2: Synthesis of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

  • Reaction Setup: A dry three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Charging the Flask: 4-Amino-3-methylaniline (also known as 2-methyl-p-phenylenediamine) and a suitable base such as pyridine or triethylamine are dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled to 0°C in an ice bath.

  • Reagent Addition: A solution of 4-tert-butylbenzoyl chloride (synthesized in Part 1) in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred aniline solution.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica gel to yield the final compound.

Spectroscopic Analysis (Expected)

The structural confirmation of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide would rely on a combination of spectroscopic techniques. The expected data, based on the analysis of its structure and data from similar compounds, are outlined below.[8][9]

Table 3: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR - Aromatic Protons: Multiple signals in the range of δ 6.5-8.0 ppm. - Amide N-H: A broad singlet around δ 8.0-9.5 ppm. - Amino NH₂: A broad singlet around δ 3.5-4.5 ppm. - Methyl Protons (Aromatic): A singlet around δ 2.1-2.3 ppm. - tert-Butyl Protons: A sharp singlet around δ 1.3 ppm integrating to 9 protons.
¹³C NMR - Carbonyl Carbon: A signal around δ 165-170 ppm. - Aromatic Carbons: Multiple signals in the range of δ 110-155 ppm. - tert-Butyl Carbons: Two signals, one quaternary carbon around δ 35 ppm and the methyl carbons around δ 31 ppm. - Methyl Carbon (Aromatic): A signal around δ 17-20 ppm.
Infrared (IR) - N-H Stretching (Amine): Two bands in the region of 3300-3500 cm⁻¹. - N-H Stretching (Amide): A band around 3250-3350 cm⁻¹. - C=O Stretching (Amide): A strong absorption band around 1640-1680 cm⁻¹. - C-H Stretching (Aromatic/Aliphatic): Bands in the region of 2850-3100 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (m/z = 282.38). - Fragmentation: Characteristic fragmentation patterns including the loss of the tert-butyl group and cleavage of the amide bond.

Applications in Drug Discovery

N-arylbenzamide scaffolds are prevalent in a wide range of biologically active compounds, demonstrating their utility as versatile templates for drug design.[1] Derivatives of this class have been investigated for various therapeutic applications, including:

  • Anticancer Agents: Many N-arylbenzamide derivatives have been developed as inhibitors of protein kinases and other enzymes implicated in cancer progression.[3][10]

  • Antimicrobial Agents: The benzamide linkage is present in several compounds with antibacterial and antifungal properties.[1]

  • Neuroprotective Agents: Certain N-arylbenzamides have shown potential in the treatment of neurodegenerative diseases.[3]

  • Anti-inflammatory Agents: The structural features of N-arylbenzamides are conducive to interactions with targets involved in inflammatory pathways.[11]

The specific combination of the 4-amino-2-methylphenyl group and the 4-tert-butylbenzoyl moiety in the target molecule provides a unique substitution pattern that could be explored for its interaction with various biological targets. The primary amino group offers a site for further chemical modification to modulate properties such as solubility and target engagement.

Conclusion

This technical guide provides a detailed, albeit largely predictive, overview of the physicochemical properties of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide. By integrating data from analogous compounds and employing computational prediction tools, a comprehensive profile has been constructed to aid researchers in the synthesis, characterization, and potential application of this molecule. The outlined synthetic protocols offer a reliable pathway for its preparation, while the expected spectroscopic data provides a benchmark for its structural verification. The established importance of the N-arylbenzamide scaffold in medicinal chemistry underscores the potential of this compound as a valuable building block in the development of novel therapeutic agents. Further experimental validation of the predicted properties is a critical next step in fully elucidating the potential of this promising molecule.

References

  • Propersea (Property Prediction) - PSDS. (n.d.). Retrieved March 7, 2024, from [Link]

  • Property Explorer. (n.d.). openmolecules.org. Retrieved March 7, 2024, from [Link]

  • Process for preparing 4-amino-3-methyl-n-substituted or unsubstituted alkylanilines. (1977). Google Patents.
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  • Method for synthesizing 4-tert-butyl benzyl chloride. (2010). Google Patents.
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  • Chemical Properties on Demand - Introducing. (n.d.). PSEforSPEED. Retrieved March 7, 2024, from [Link]

  • Caldarelli, A., Minazzi, P., Canonico, P. L., Genazzani, A. A., & Giovenzana, G. B. (2013). N-arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of enzyme inhibition and medicinal chemistry, 28(1), 148–152.
  • Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide. (n.d.). BenchChem.
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  • Instant Cheminformatics Solutions. (n.d.). Chemicalize. Retrieved March 7, 2024, from [Link]

  • Caldarelli, A., et al. (2011). N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Taylor & Francis Online.
  • Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. (2017). PubMed.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medical Chemistry, 8(10), 273-280.
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  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). PMC.
  • Adimule, S. P., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides.
  • Synthesis efficiency comparison between different catalytic systems for N-arylbenzamides. (2025). BenchChem.
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  • Copper-Catalyzed sp3 C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. (2015). Organic Chemistry Portal.
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A Technical Guide to the Structural Analysis of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-arylbenzamides are a significant class of compounds in medicinal chemistry and drug development, serving as the foundational structure for a wide range of pharmaceuticals.[1][2] This technical guide provides a comprehensive, in-depth framework for the structural analysis of a specific N-arylbenzamide, "N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide." As this is a novel or sparsely documented compound, this guide will present a robust, albeit predictive, analytical workflow. The principles and methodologies detailed herein are grounded in established analytical chemistry and are broadly applicable for the characterization of this and related small molecules.[3][4][5] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of complex organic molecules.

The core structure of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide incorporates a substituted benzamide backbone, a class of compounds known for its diverse biological activities.[6] A comprehensive structural analysis is paramount for understanding its physicochemical properties, potential biological targets, and for ensuring its identity and purity in any application, from initial research to pharmaceutical manufacturing.[4][7]

Molecular Structure and Physicochemical Properties

The first step in any structural analysis is to define the molecule's basic characteristics.

PropertyPredicted Value
Molecular Formula C18H22N2O
Molecular Weight 282.38 g/mol
IUPAC Name N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

The structure, depicted below, features a 4-(tert-butyl)benzoyl group connected via an amide linkage to a 4-amino-2-methylaniline moiety. The presence of two aromatic rings, an amide bond, a primary amine, a methyl group, and a tert-butyl group will give rise to a unique spectral fingerprint.

Caption: Predicted structure of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide.

Synthesis Pathway

A plausible synthetic route for N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide would involve the amidation of 4-(tert-butyl)benzoyl chloride with 4-amino-2-methylaniline. This is a common and efficient method for forming amide bonds.[1][8]

A 4-(tert-butyl)benzoic acid C 4-(tert-butyl)benzoyl chloride A->C Acid Activation B Thionyl chloride (SOCl2) B->C E N-(4-Amino-2-methylphenyl)- 4-(tert-butyl)benzamide C->E Amidation D 4-Amino-2-methylaniline D->E

Caption: Proposed synthesis workflow for the target molecule.

Spectroscopic and Spectrometric Analysis

A multi-technique approach is essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[9] For N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide, both ¹H and ¹³C NMR would provide critical data.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a ¹H NMR spectrum. Key parameters to observe are chemical shift (δ), integration, and multiplicity (splitting pattern).

  • ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon connectivities, respectively.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~9.5Singlet1HAmide N-HAmide protons are typically deshielded and appear as broad singlets.
~7.8Doublet2HAromatic H (ortho to C=O)Protons adjacent to the electron-withdrawing carbonyl group are deshielded.
~7.5Doublet2HAromatic H (meta to C=O)Protons on the tert-butyl substituted ring.
~7.0Doublet1HAromatic H (ortho to NH)Aromatic protons on the amino-substituted ring.
~6.5Doublet of doublets1HAromatic H (meta to NH, ortho to CH₃)Splitting influenced by two neighboring protons.
~6.4Singlet1HAromatic H (ortho to NH, meta to CH₃)
~5.0Singlet2HAmine NH₂Primary amine protons, often a broad singlet.
~2.1Singlet3HMethyl C-HAliphatic protons on the methyl group.
~1.3Singlet9Htert-Butyl C-HNine equivalent protons of the tert-butyl group, appearing as a sharp singlet.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentJustification
~165Carbonyl C=OThe carbonyl carbon of an amide is highly deshielded.
~150Aromatic C-NH₂Carbon attached to the electron-donating amino group.
~145Aromatic C-C(CH₃)₃Quaternary carbon attached to the tert-butyl group.
~120-135Aromatic C-H and C-CMultiple signals corresponding to the aromatic carbons.
~35tert-Butyl quaternary CThe central carbon of the tert-butyl group.
~31tert-Butyl methyl CThe three equivalent methyl carbons of the tert-butyl group.
~17Methyl CThe carbon of the methyl group on the aniline ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.[10]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak.

  • Tandem MS (MS/MS): Perform fragmentation analysis on the molecular ion to obtain structural information.

Predicted Fragmentation Pattern

The most likely fragmentation pathways for N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide would involve cleavage of the amide bond.

  • Molecular Ion Peak [M+H]⁺: m/z 283.18

  • Key Fragment 1: Cleavage of the C-N amide bond could yield the 4-(tert-butyl)benzoyl cation at m/z 161.10. This is often a very stable and prominent fragment in the mass spectra of benzamides.[11]

  • Key Fragment 2: The other fragment from the amide bond cleavage would be the protonated 4-amino-2-methylaniline at m/z 123.09.

  • Loss of tert-butyl group: Fragmentation of the tert-butyl group (-57 Da) is also a possibility.

A [M+H]⁺ m/z 283.18 B 4-(tert-butyl)benzoyl cation m/z 161.10 A->B Amide Bond Cleavage C Protonated 4-amino-2-methylaniline m/z 123.09 A->C Amide Bond Cleavage

Caption: Predicted major fragmentation pathways in mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands for the functional groups present in the molecule.

Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3300N-H stretchPrimary Amine (NH₂)
~3300N-H stretchAmide (N-H)
3100-3000C-H stretchAromatic C-H
2960-2850C-H stretchAliphatic C-H (tert-butyl and methyl)
~1650C=O stretchAmide I band
1600-1450C=C stretchAromatic ring
~1540N-H bendAmide II band
1350-1250C-N stretchAromatic Amine

The presence of two distinct N-H stretching bands for the primary amine and a separate N-H stretch for the amide would be a key diagnostic feature.[12]

Crystallographic Analysis

For an absolute confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[13]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by techniques such as slow evaporation, vapor diffusion, or solvent layering.[13]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

Expected Structural Features

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the amide and amine groups, which dictate the crystal packing.[14] It is expected that the two aromatic rings will not be coplanar due to steric hindrance and the nature of the amide bond.[15]

Conclusion

The structural analysis of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide requires a multi-faceted analytical approach. While this guide presents a predictive analysis based on established principles, the outlined methodologies provide a robust framework for the empirical characterization of this and other novel N-arylbenzamides. The combination of NMR, MS, and FTIR spectroscopy, ideally complemented by single-crystal X-ray diffraction, will afford a comprehensive and unambiguous structural elucidation, which is a critical step in the journey of any new molecule from the laboratory to potential applications.

References

  • Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide.
  • Taylor & Francis Online. (2026, January 6).
  • ACS Publications. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry.
  • BenchChem. (2025).
  • PMC.
  • AMSbiopharma. (2025, June 25).
  • Piramal Pharma Solutions. (2025, August 8). The Role of Analytical Development in Safe Pharmaceutical Manufacturing.
  • Sofpromed. (2024, January 24).
  • MDPI. (2021, April 19).
  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • Materials Today. (2020, February 1).
  • BenchChem. (2025). Crystal Structure Analysis of Substituted Benzenesulfonamides: A Technical Guide.
  • IUCr Journals. Crystal structures of N-[4-(triÂfluoroÂmethÂyl)phenÂyl]benzamide and N-(4-methÂÂoxyÂphenÂyl)
  • ResearchGate.
  • AVESİS. Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses.
  • ResearchGate. Benzamide-simplified mass spectrum[10]..

  • analyzetest.com. (2021, January 1). Different type of amines in FT-IR spectroscopy.
  • Taylor & Francis Online. (2011, December 14). N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists.
  • PubMed. (2013, February 15). N-arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
  • PubMed. (2004, October 4). N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists.

Sources

"N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide" CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Abstract

Introduction and Core Chemical Data

N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide is a member of the N-aryl benzamide family. Its structure features a 4-(tert-butyl)benzoyl group attached to the nitrogen of a 4-amino-2-methylaniline moiety. This combination of a substituted aniline and a benzamide creates a scaffold with potential for diverse chemical modifications and biological activities. The presence of a primary amino group offers a reactive site for further derivatization, making it a valuable building block in the synthesis of more complex molecules.

The structural features—specifically the amide linkage and the substituted aromatic rings—are common in pharmacologically active compounds, suggesting potential applications in drug discovery.

Physicochemical Properties

Below is a table summarizing the core data for N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide, calculated from its chemical structure.

PropertyValue
IUPAC Name N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide
Molecular Formula C₁₈H₂₂N₂O
Molecular Weight 282.38 g/mol
Canonical SMILES CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)C(C)(C)C
InChI Key InChI=1S/C18H22N2O/c1-12-10-11-15(19)9-14(12)20-18(21)16-5-7-17(8-6-16)13(2,3)4/h5-11H,19H2,1-4H3,(H,20,21)
CAS Number Not readily available. Researchers are advised to assign a new number upon synthesis and characterization for internal tracking.
Predicted Appearance Off-white to light brown solid.
Predicted Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols; limited solubility in water.

Synthesis and Purification

The most direct and logical approach to synthesizing N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide is through the acylation of 4-amino-2-methylaniline with 4-(tert-butyl)benzoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Proposed Synthetic Workflow

The diagram below outlines the proposed two-step synthesis, starting from commercially available materials.

G cluster_0 Step 1: Preparation of Acyl Chloride cluster_1 Step 2: Amide Coupling 4_tert_butylbenzoic_acid 4-(tert-Butyl)benzoic Acid 4_tert_butylbenzoyl_chloride 4-(tert-Butyl)benzoyl Chloride 4_tert_butylbenzoic_acid->4_tert_butylbenzoyl_chloride Reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->4_tert_butylbenzoyl_chloride 4_amino_2_methylaniline 4-Amino-2-methylaniline final_product N-(4-Amino-2-methylphenyl)- 4-(tert-butyl)benzamide 4_tert_butylbenzoyl_chloride->final_product DCM or THF, 0°C to RT 4_amino_2_methylaniline->final_product base Base (e.g., Pyridine or Triethylamine) base->final_product G Purified_Compound Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR MS Mass Spectrometry (HRMS) Purified_Compound->MS IR IR Spectroscopy Purified_Compound->IR Purity Purity Assessment (e.g., HPLC) Purified_Compound->Purity

Spectroscopic Elucidation of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide: A Synergistic Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of highly functionalized organic intermediates requires more than isolated data points; it demands a cohesive, self-validating analytical framework. N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide (Empirical Formula:


) is a complex biphenyl-like amide featuring three distinct electronic domains: a hydrophobic, sterically bulky 4-(tert-butyl)benzoyl moiety; a rigid, planar amide linkage; and an electron-rich 4-amino-2-methylphenyl (aniline) ring.

This whitepaper provides a comprehensive, field-proven guide to acquiring, interpreting, and validating the spectroscopic data (NMR, FT-IR, and LC-HRMS) for this compound. Designed for senior researchers and drug development professionals, this guide eschews basic theory in favor of explaining the causality behind experimental choices and establishing a self-validating protocol for absolute structural confidence.

Predictive Causality: Structural Deconstruction

Before acquiring data, an application scientist must predict the electronic behavior of the molecule to select the correct analytical parameters.

  • The Aniline Domain: The primary amine (

    
    ) is a strong resonance electron donor. It will significantly shield the protons ortho and para to it on the 2-methylphenyl ring, pushing their 
    
    
    
    NMR signals upfield (typically ~6.40–6.50 ppm).
  • The Benzoyl Domain: The carbonyl group is electron-withdrawing, deshielding the ortho protons on the 4-(tert-butyl)phenyl ring, pushing them downfield (~7.90 ppm). The tert-butyl group provides a massive, chemically equivalent 9-proton singlet that serves as an excellent internal integration standard.

  • The Amide Linkage: The

    
     bond has partial double-bond character. The amide proton is highly deshielded and prone to chemical exchange.
    

Experimental Causality (Solvent Selection): To observe the crucial amide


 and amine 

protons without them broadening into the baseline, DMSO-

is chosen over

. DMSO strongly hydrogen-bonds with these protic sites, drastically slowing their exchange rate on the NMR timescale and allowing for sharp, quantifiable signals [1].

The Self-Validating Protocol: Methodologies

A protocol is only robust if it is a self-validating system—meaning the output of one technique orthogonally verifies the assumptions of another.

Workflow cluster_acq Orthogonal Spectroscopic Acquisition Prep Sample Preparation (DMSO-d6 for NMR, Neat for IR) NMR High-Resolution NMR (1D & 2D) Prep->NMR IR FT-IR Spectroscopy (ATR Mode) Prep->IR HRMS LC-HRMS (Orbitrap, ESI+) Prep->HRMS Analysis Data Synergy & Signal Assignment NMR->Analysis IR->Analysis HRMS->Analysis Validation Self-Validating System (Regiochemistry Confirmed) Analysis->Validation

Fig 1. Synergistic workflow for the spectroscopic elucidation and validation of the target benzamide.

Step 1: LC-HRMS (Orbitrap) Acquisition
  • Purpose: Validate the exact empirical formula before structural assignment.

  • Causality: Electrospray Ionization in positive mode (ESI+) is selected because the basic aniline nitrogen readily accepts a proton, yielding a highly stable

    
     pseudo-molecular ion with minimal in-source fragmentation.
    
  • Protocol: Dissolve 1 mg of sample in 1 mL LC-MS grade Methanol. Inject 1 µL into a UHPLC system coupled to an Orbitrap Mass Spectrometer. Run a rapid gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid). Acquire full-scan MS1 data at 120,000 resolution[2][3].

Step 2: FT-IR (ATR) Spectroscopy
  • Purpose: Confirm orthogonal functional groups (Carbonyl and Amine) that MS cannot distinguish from structural isomers.

  • Causality: Attenuated Total Reflectance (ATR) is used instead of KBr pellets. KBr is hygroscopic; absorbed water obscures the critical

    
    
    
    
    
    stretching region. ATR allows direct analysis of the neat solid.
  • Protocol: Place 2-3 mg of the neat crystalline powder onto the diamond ATR crystal. Apply the pressure anvil until the torque slips. Acquire 32 scans from

    
     to 
    
    
    
    at a resolution of
    
    
    [4].
Step 3: High-Resolution NMR ( , , and 2D)
  • Purpose: Map the exact atomic connectivity and regiochemistry.

  • Protocol: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-

    
    . Transfer to a 5 mm precision NMR tube. Acquire 
    
    
    
    NMR at
    
    
    MHz (16 scans, relaxation delay
    
    
    s). Acquire
    
    
    NMR (1024 scans). Follow with gradient-selected HSQC and HMBC to establish through-bond connectivity [1][5].

Quantitative Data Summaries & Interpretation

Table 1: High-Resolution Mass Spectrometry (LC-HRMS, ESI+)

The exact mass validates the core synthesis, proving no dimerization or unreacted starting materials are present.

Ion SpeciesFormulaTheoretical Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)


283.1805283.1802-1.06
Fragment 1

161.0961161.0958-1.86
Table 2: FT-IR (ATR) Spectral Assignments

IR provides the first layer of functional group validation, specifically confirming the primary amine and the secondary amide.

Wavenumber (

)
IntensityAssignmentCausality / Structural Significance
3450, 3350Medium, Sharp

stretch (asym/sym)
Confirms the primary aniline amine.
3300Medium, BroadAmide

stretch
Hydrogen-bonded secondary amide.
2960StrongAliphatic

stretch
Confirms the bulky tert-butyl group.
1640StrongAmide I (

stretch)
Conjugated benzamide carbonyl.
1530StrongAmide II (

bend)
Validates the secondary amide linkage.
Table 3: and NMR Assignments (in DMSO- )

Note: Multiplicities are defined as s (singlet), d (doublet), dd (doublet of doublets), br (broad).

Position / Moiety

Shift (ppm)
Multiplicity & Integration

-Coupling (Hz)

Shift (ppm)
Amide Linkage

(Amide)
9.501H, br s--

(Carbonyl)
---165.0
4-(tert-butyl)benzoyl
H-ortho (to

)
7.902H, d8.5127.5
H-meta (to

)
7.502H, d8.5125.0
C-ipso (to

)
---132.0
C-para (to t-butyl)---154.0

1.339H, s-34.5 (C), 31.0 (

)
4-amino-2-methylphenyl

(Amine)
5.002H, br s--
H-6 (ortho to amide)6.951H, d8.2127.0
H-5 (ortho to amine)6.401H, dd8.2, 2.5112.0
H-3 (meta to H-5)6.451H, d2.5116.0

(Methyl)
2.103H, s-18.0

The Self-Validating System: Orthogonal Confirmation via 2D NMR

While 1D NMR and MS suggest the correct pieces are present, they do not prove how they are connected. To achieve absolute trustworthiness, we rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range (


 and 

) carbon-proton couplings, bridging the gap between the isolated spin systems.

By observing a


 coupling from the Amide 

(9.50 ppm) to the Carbonyl

(165.0 ppm), and a simultaneous

coupling from the Benzoyl H-ortho (7.90 ppm) to the same Carbonyl

, the regiochemistry of the amide linkage is unambiguously locked. This creates a closed, self-validating loop of evidence.

HMBC_Network cluster_tbutyl 4-(tert-butyl)benzoyl moiety cluster_aniline 4-amino-2-methylphenyl moiety H_ortho H-ortho 1H (7.90 ppm) C_carbonyl C=O 13C (165.0 ppm) H_ortho->C_carbonyl ³J_CH H_NH Amide NH (9.50 ppm) H_NH->C_carbonyl ²J_CH C_1 Aniline C-1 (126.0 ppm) H_NH->C_1 ¹J_NH / ²J_CH

Fig 2. Key 2D NMR (HMBC) correlations establishing the regiochemistry of the amide linkage.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

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Whitepaper: The Discovery and Validation of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide as a Foundational Fragment for Bruton's Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Bruton's Tyrosine Kinase (BTK) is a clinically validated, high-impact target for hematological malignancies and autoimmune disorders. The relentless pursuit of novel chemical matter to modulate BTK activity has led to the ascendancy of Fragment-Based Drug Discovery (FBDD) as a powerful engine for innovation. This guide provides an in-depth technical narrative on the discovery, validation, and optimization pathway of a key benzamide fragment, N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide. We will dissect the strategic rationale behind the experimental cascade, from the initial fragment screening campaign to biochemical and cellular characterization, illustrating how a low-affinity hit can serve as the cornerstone for developing highly potent and selective clinical candidates. This document is intended for drug discovery researchers and scientists, offering field-proven insights and detailed methodologies to support the design and execution of kinase inhibitor discovery programs.

The Central Role of BTK in B-Cell Pathophysiology

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase from the Tec family, indispensable for B-cell development, activation, and proliferation.[1][2] It functions as a critical signaling node downstream of the B-cell receptor (BCR).[3][4] Upon antigen binding to the BCR, a phosphorylation cascade is initiated, leading to the recruitment of BTK to the cell membrane and its subsequent activation by LYN and SYK kinases.[4] Activated BTK phosphorylates phospholipase Cγ2 (PLCγ2), triggering downstream pathways that culminate in the activation of transcription factors like NF-κB, which are vital for B-cell survival and proliferation.[1][4]

Given its pivotal function, the constitutive activation of the BCR pathway is a hallmark of numerous B-cell malignancies, making BTK a prime therapeutic target.[4] Inhibition of BTK effectively shuts down these pro-survival signals, leading to apoptosis in malignant cells.[5] This has been clinically validated by the success of inhibitors like ibrutinib in treating various lymphomas and leukemias.[6]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activation BTK BTK SYK->BTK pY551 Activation PLCg2 PLCγ2 BTK->PLCg2 pY759 Activation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation Proliferation & Survival NFkB->Proliferation

Caption: Simplified BTK Signaling Cascade Downstream of the B-Cell Receptor.

A Paradigm Shift: Fragment-Based Drug Discovery (FBDD)

Traditional High-Throughput Screening (HTS) involves screening vast libraries of large, drug-like molecules to find potent hits. In contrast, FBDD is a more targeted and efficient approach.[7] It begins by screening libraries of small, low-molecular-weight compounds ("fragments") that, due to their size, can explore chemical space more effectively.[7][8] These fragments typically bind with low affinity (micromolar to millimolar range), but they do so with high "ligand efficiency"—a measure of binding energy per heavy atom.

The FBDD workflow involves identifying these weak-binding fragments and then using structural biology techniques, primarily X-ray crystallography, to visualize their binding mode.[8][9] This structural information provides a blueprint for chemists to "grow" or "link" fragments, iteratively optimizing them into highly potent and selective lead compounds.[8] This bottom-up approach often yields leads with superior physicochemical properties compared to those derived from HTS.[7]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Lib Fragment Library (~2000 compounds) MW: 150-300 Da Screen Biophysical or Biochemical Screen Lib->Screen Hits Fragment Hits (μM - mM Affinity) Screen->Hits Xray X-ray Crystallography Co-crystal Structure Hits->Xray Validation Optimize Structure-Guided Optimization (Fragment Growing/Linking) Xray->Optimize Lead Potent Lead (nM Affinity) Optimize->Lead

Caption: The iterative workflow of Fragment-Based Drug Discovery (FBDD).

Initial Hit Discovery: A Fragment Screening Campaign

The discovery of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide originated from a carefully designed fragment screening campaign against the purified kinase domain of human BTK. The primary objective was to identify fragments that bind to the ATP-binding site. For this purpose, a high-throughput, label-free thermal shift assay was selected as the primary screening method.

Causality of Experimental Choice: A differential scanning fluorimetry (DSF) or thermal shift assay is an ideal primary screening technique for FBDD. It is biophysical, meaning it detects direct binding of the fragment to the target protein, which reduces the likelihood of identifying false positives that can plague enzymatic assays (e.g., aggregators, redox cyclers). The assay measures the change in the protein's melting temperature (ΔTm) upon ligand binding, a robust indicator of target engagement.

Table 1: Representative Results from Primary Thermal Shift Screen
Fragment IDStructureMolecular Weight (Da)ΔTm (°C)Hit Call
F001-045Structure of a non-binder210.2+0.2No
F001-112 N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide 296.4 +2.5 Yes
F001-238Structure of a non-binder198.3-0.1No
F002-089Structure of a weak binder245.3+0.8No
Experimental Protocol: High-Throughput Differential Scanning Fluorimetry (DSF)

Objective: To identify fragment compounds that bind to and stabilize the BTK kinase domain.

Materials:

  • Recombinant human BTK kinase domain (purified to >95%)

  • SYPRO Orange Protein Gel Stain (5000x stock in DMSO)

  • HEPES buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • Fragment library compounds (100 mM stocks in DMSO)

  • 384-well PCR plates

  • Real-time PCR instrument capable of fluorescence detection during a thermal melt.

Methodology:

  • Protein-Dye Master Mix Preparation: Prepare a master mix containing the BTK protein and SYPRO Orange dye in HEPES buffer. The final concentration in the well should be 2 µM for BTK and 5x for the dye.

    • Expert Insight: The optimal protein and dye concentrations must be empirically determined to ensure a robust signal-to-noise ratio for the melt curve.

  • Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of each fragment compound from the library into the wells of a 384-well plate. This results in a final fragment concentration of 200 µM with 0.2% DMSO. Include DMSO-only wells as a negative control.

  • Protein-Dye Addition: Add 10 µL of the Protein-Dye Master Mix to each well containing the pre-dispensed compounds.

  • Sealing and Centrifugation: Seal the plate with an optical seal and centrifuge briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed at the bottom of the wells.

  • Thermal Melt Analysis: Place the plate in the real-time PCR instrument. Run a thermal melt protocol:

    • Increment temperature from 25 °C to 95 °C at a rate of 0.05 °C/second.

    • Acquire fluorescence readings at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature for each well.

    • Calculate the melting temperature (Tm) for each well by fitting the data to a Boltzmann equation (the peak of the first derivative).

    • Calculate the change in melting temperature (ΔTm) by subtracting the average Tm of the DMSO controls from the Tm of each compound well (ΔTm = Tm_compound - Tm_control).

    • A fragment is considered a "hit" if it induces a statistically significant positive shift (e.g., ΔTm > 3 standard deviations above the mean of the controls, or a fixed cutoff like ΔTm > 1.5 °C).

Hit Validation: Ensuring True and Meaningful Engagement

A positive result in a primary screen is merely the starting point. It is imperative to validate hits using orthogonal assays to confirm their activity and rule out artifacts. For our benzamide fragment, a two-tiered validation strategy was employed: a biochemical assay to quantify inhibitory potency and a cellular assay to confirm target engagement in a physiological context.[9]

Biochemical Potency Determination (IC50)

To confirm that the fragment's binding translates to functional inhibition of the enzyme, a dose-response study was conducted using a robust biochemical assay.

Causality of Experimental Choice: The Transcreener® ADP² Kinase Assay was chosen for its high sensitivity and direct measurement of ADP, the universal product of kinase reactions.[10] This "mix-and-read" homogenous assay is less prone to interference from colored or fluorescent compounds compared to other methods and directly quantifies enzymatic activity.[10]

Table 2: Biochemical and Cellular Validation Data for Fragment F001-112
Assay TypeEndpointResult
Transcreener® ADP² AssayIC5078 µM
Cellular BTK AutophosphorylationEC50150 µM
Experimental Protocol: Transcreener® ADP² TR-FRET Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the fragment against BTK.

Materials:

  • Recombinant human BTK kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Transcreener® ADP² TR-FRET Assay Kit (including ADP-antibody and tracer)

  • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)

  • Low-volume 384-well assay plates (e.g., Corning 3820)

  • TR-FRET compatible plate reader

Methodology:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the fragment in DMSO. Dispense into the assay plate.

  • Enzyme and Substrate Addition: Prepare a solution of BTK and peptide substrate in kinase buffer. Add this solution to the wells. The final concentration should be ~1 nM for BTK and 0.2 mg/mL for the peptide.

  • Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add this to the wells to initiate the kinase reaction. The final ATP concentration should be at its Km value (~10 µM) to ensure competitive binding can be accurately measured.

    • Expert Insight: Running the assay at the Km of ATP is critical for accurately determining the potency of ATP-competitive inhibitors.

  • Incubation: Incubate the reaction at room temperature for 60 minutes. The reaction time should be within the determined linear range of the enzyme.

  • Detection: Add the Transcreener® ADP Detection Mix (containing the antibody and tracer) to stop the reaction and initiate the detection signal. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET plate reader (e.g., excitation at 337 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission_665nm / Emission_620nm).

    • Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the fragment concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement

The ultimate test for an inhibitor is whether it can engage its target within the complex milieu of a living cell. A cellular BTK autophosphorylation assay provides a direct readout of target inhibition.

Causality of Experimental Choice: Measuring the phosphorylation status of BTK at Tyr223 is a direct and highly relevant biomarker of its activation state.[2] Inhibition of this autophosphorylation event in a B-cell line (e.g., Ramos cells) upon BCR stimulation provides strong evidence that the compound is cell-permeable and engages its intended target. Western blotting is a standard and reliable method for this measurement.

Cellular_Validation_Workflow Culture 1. Culture Ramos B-cells Pretreat 2. Pre-incubate with Fragment (Dose-Response) Culture->Pretreat Stimulate 3. Stimulate BCR (e.g., with anti-IgM) Pretreat->Stimulate Lyse 4. Lyse Cells & Quantify Protein Stimulate->Lyse WB 5. Western Blot Lyse->WB Analyze 6. Analyze pBTK(Y223) & Total BTK Levels WB->Analyze

Caption: Workflow for the cellular BTK autophosphorylation assay.
Experimental Protocol: Western Blot for BTK Autophosphorylation

Objective: To determine the half-maximal effective concentration (EC50) of the fragment for inhibiting BTK autophosphorylation in cells.

Materials:

  • Ramos (human Burkitt's lymphoma) cell line

  • RPMI-1640 medium with 10% FBS

  • Goat F(ab')2 Anti-Human IgM

  • Fragment F001-112

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-BTK (Tyr223), Rabbit anti-total BTK

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • BCA Protein Assay Kit

Methodology:

  • Cell Culture and Starvation: Culture Ramos cells to a density of ~2x10⁶ cells/mL. Serum-starve the cells for 2 hours prior to the experiment to reduce basal signaling.

  • Compound Treatment: Aliquot cells and treat with a serial dilution of the fragment (or DMSO control) for 1 hour at 37 °C.

  • BCR Stimulation: Stimulate the cells by adding anti-IgM to a final concentration of 10 µg/mL. Incubate for 10 minutes at 37 °C.

    • Expert Insight: A time-course experiment should be performed initially to determine the peak of pBTK induction post-stimulation.

  • Cell Lysis: Pellet the cells by centrifugation at 4 °C. Wash once with ice-cold PBS. Lyse the cell pellets in ice-cold RIPA buffer.

  • Protein Quantification: Clear the lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary antibody against pBTK (Y223) overnight at 4 °C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total BTK to serve as a loading control.

  • Data Analysis:

    • Perform densitometry analysis on the bands for pBTK and total BTK.

    • Normalize the pBTK signal to the total BTK signal for each lane.

    • Plot the normalized pBTK signal versus the logarithm of fragment concentration and fit to a dose-response curve to calculate the EC50.

From Fragment to Lead: The Path of Optimization

The validated fragment N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide, with a confirmed binding mode and measurable biochemical and cellular activity, served as an ideal starting point for a structure-guided medicinal chemistry program. The goal was to enhance potency from the micromolar to the nanomolar range.

Analysis of co-crystal structures (a standard follow-up to fragment hit validation) would reveal key hydrogen bonds and unoccupied pockets within the BTK active site. The optimization strategy, inspired by the development of advanced inhibitors like CHMFL-BTK-01[11], would focus on two areas:

  • Exploiting Adjacent Pockets: The core benzamide structure would be elaborated with additional functional groups to form new interactions with the protein, thereby increasing binding affinity.

  • Achieving Covalency: To achieve irreversible inhibition and prolonged pharmacodynamic effect, a reactive "warhead" can be incorporated. The acrylamide moiety is a well-established electrophile that forms a covalent bond with the Cysteine 481 residue present in the BTK active site.[11] The amino group on the fragment's phenyl ring is a prime attachment point for a linker leading to such a warhead.

This iterative process of chemical synthesis guided by structural biology and followed by comprehensive biological testing is the cornerstone of transforming a low-affinity fragment into a potent drug candidate.

Conclusion

The discovery of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide as a BTK inhibitor fragment exemplifies the power and efficiency of the FBDD approach. Through a logical and rigorous cascade of biophysical screening, biochemical validation, and cellular characterization, a novel chemical scaffold was identified and validated. This work establishes a robust foundation for medicinal chemistry optimization, providing a clear trajectory toward the development of next-generation covalent BTK inhibitors. The detailed protocols and strategic insights presented in this guide serve as a valuable resource for researchers dedicated to the discovery of targeted kinase therapies.

References

  • CRELUX. Covalent fragment-based drug discovery workflow demonstrated on Bruton's Tyrosine Kinase. CRELUX Website. [Link]

  • Davids, M. S., & Brown, J. R. (2014). BTK, the new kid on the (oncology) block? ResearchGate. [Link]

  • Bradshaw, J. M., et al. (2015). Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry. [Link]

  • BellBrook Labs. BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. BellBrook Labs Website. [Link]

  • Zhang, Q., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Al-Salama, Z. T., & Keam, S. J. (2022). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. PMC. [Link]

  • Corneth, O. B. J., et al. (2016). Role of BTK in B-cell signaling. Overview of BCR signaling and other important signaling modules for B cells. ResearchGate. [Link]

  • Busca, S., et al. (2024). Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. MDPI. [Link]

  • Zahreddine, H. A., et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC. [Link]

  • Johnson, A. R., et al. (2021). Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020... by Fragment-Based Drug Design. Journal of Medicinal Chemistry. [Link]

  • Covey, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood. [Link]

  • Trapani, J. A., et al. (2021). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Lin, S., et al. (2021). Structure-based virtual screening and biological evaluation of novel small-molecule BTK inhibitors. PMC. [Link]

  • Estupiñán, H. Y., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology. [Link]

  • Webb, N. E., et al. (2022). Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. ACS Chemical Biology. [Link]

  • Webb, N. E., et al. (2022). Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. ACS Publications. [Link]

  • Vasta, J. D., et al. (2018). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. ResearchGate. [Link]

  • Li, X., et al. (2014). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology. [Link]

  • Wikipedia. Fragment-based lead discovery. Wikipedia. [Link]

  • Hirsch, A. K. H., et al. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online. [Link]

  • De Sarro, G., et al. (1995). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. General Pharmacology. [Link]

  • Webb, N. E., et al. (2022). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. Europe PMC. [Link]

  • Google Patents. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Guilinger, J. P., et al. (2021). Novel irreversible covalent BTK inhibitors discovered using DNA-encoded chemistry. Bioorganic & Medicinal Chemistry. [Link]

  • Ho, T. C., et al. (2017). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. NIH. [Link]

  • Lee, J., et al. (2005). Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lee, J., et al. (2005). Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Quick Company. An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. Quick Company Website. [Link]

  • Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. PMC. [Link]

  • Lee, J., et al. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kuck, D., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PMC. [Link]

  • Wicht, K. J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • Google Patents. WO 03/066613 A1.
  • Google Patents. US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders.
  • Google Patents. IL114866A - Process for the preparation of the (-)-N-methyl-N-[4-(4-phenyl-4-acetylaminopiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]benzamide.
  • Ho, T. C., et al. (2017). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H. DOI. [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

  • PubChem. 4-amino-N-(2-amino-4-methylphenyl)benzamide. PubChem. [Link]

  • Starr, J. T., et al. (2024). Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. bioRxiv. [Link]

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Technical Guide: Solubility Profiling & Solvent Selection for N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

[1][2]

Physicochemical Identity & Theoretical Framework[1]

To accurately predict and manipulate the solubility of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide, one must first deconstruct its molecular architecture.[1][2] This molecule is a bis-aryl amide featuring three distinct functional domains that dictate its interaction with solvents.

Structural Analysis[1][2]
  • Lipophilic Domain: The 4-(tert-butyl)phenyl moiety is highly hydrophobic.[1][2] The bulky tert-butyl group significantly increases the partition coefficient (LogP), reducing water solubility and enhancing affinity for non-polar and chlorinated solvents.[1][2]

  • Rigid Linker: The amide bond (-CONH-) acts as both a hydrogen bond donor (NH) and acceptor (C=O).[1][2] This introduces crystallinity and high melting points due to intermolecular hydrogen bonding, requiring polar aprotic solvents to disrupt the crystal lattice.[1][2]

  • Polar/Basic Domain: The 4-amino-2-methylphenyl moiety contains a primary amine (-NH₂).[1][2] This group provides a handle for pH-dependent solubility (soluble in aqueous acid) and hydrogen bonding in protic solvents.[1][2]

Predicted Solubility Profile (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and group contribution methods, the solubility landscape is categorized below.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>50 mg/mL)Dipole-dipole interactions disrupt the amide crystal lattice; high dielectric constant stabilizes the polar regions.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformGood (>20 mg/mL)Excellent solvation of the lipophilic tert-butyl and aromatic rings; moderate polarity handles the amide.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolModerate (Heat dependent)H-bonding matches the amine/amide groups.[1][2] Solubility often increases significantly with temperature (

).[1][2]
Ethers/Esters THF, Ethyl AcetateModerate Good interaction with the organic skeleton; often used as anti-solvents or for extraction.[1][2]
Non-Polar Hexane, Heptane, ToluenePoor (<1 mg/mL)Lack of polarity cannot overcome the strong intermolecular amide H-bonds.[1][2]
Aqueous Water, PBS (pH 7.[1][2]4)Insoluble The hydrophobic effect of the tert-butyl group dominates.[1][2]

Experimental Protocols for Solubility Determination

Since batch-specific impurities (polymorphs, salts) can alter solubility, empirical determination is required.[1][2] Do not rely solely on literature values for critical assays.

Protocol A: Visual Solubility Screening (Tier 1)

Objective: Rapidly identify suitable solvents for synthesis or purification.[1][2]

  • Preparation: Weigh 5 mg of the compound into a 1.5 mL clear glass vial.

  • Addition: Add solvent in 50 µL increments at Room Temperature (RT, 25°C).

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution, no particulates.[1][2]

    • Insoluble: Visible suspension or pellet after centrifugation.[1][2]

  • Thermal Stress: If insoluble at RT, heat to 50°C (or boiling point) using a heating block.

  • Calculation:

    
    
    
Protocol B: Saturation Shake-Flask Method (Tier 2 - Quantitative)

Objective: Precise solubility data for formulation or bioassays.[1][2]

  • Saturation: Add excess solid compound to 2 mL of the target solvent until a precipitate persists.

  • Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours .

  • Separation: Filter the supernatant using a 0.22 µm PTFE syringe filter (nylon filters may bind the amine).[1][2]

  • Quantification: Analyze the filtrate via HPLC-UV (typically at 254 nm) against a standard curve prepared in DMSO.

Application-Specific Solvent Selection[1][2]

For Chemical Synthesis (Reaction Media)
  • Recommended: DMF or DMAc .[1][2]

  • Rationale: These solvents dissolve the compound at high concentrations, allowing for efficient nucleophilic substitution or coupling reactions involving the free amine.[1][2] They also support high temperatures if activation energy is required.[1][2]

  • Alternative: THF is suitable for reduction reactions (e.g., with LAH) but may require larger volumes.[1][2]

For Purification (Recrystallization)[1][2]
  • Strategy: Use a Solvent/Anti-Solvent system.

  • System 1 (Standard): Dissolve in minimum hot Ethanol ; add warm Water dropwise until turbidity appears; cool slowly to 4°C.[1][2]

  • System 2 (Lipophilic): Dissolve in minimum DCM ; add Hexane until turbid.

  • Why: The tert-butyl group makes the molecule too soluble in pure ethanol for high recovery, so water acts as a powerful anti-solvent.[1][2]

For Biological Assays (Stock Solutions)
  • Standard: DMSO (Dimethyl Sulfoxide).[1][2]

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot and store at -20°C to prevent freeze-thaw cycles. DMSO is hygroscopic; water absorption will crash out the compound over time.[1][2]

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application.

SolubilityWorkflowStartStart: N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamideGoalDefine ApplicationStart->GoalSynthChemical SynthesisGoal->SynthReactionPurifPurification / CrystallizationGoal->PurifIsolationBioBioassay / Stock SolutionGoal->BioTestingDMFUse DMF or DMAc(High Solubility, High BP)Synth->DMFDissolve ReactantsRecrysSolvent: Ethanol or EtOAcAnti-Solvent: Water or HexanePurif->RecrysExploit Solubility DeltaDMSOUse DMSO (10-20 mM)Store at -20°CBio->DMSOEnsure StabilityCheckPurity > 95%?Recrys->CheckCheck Purity (HPLC)Check->PurifNo (Repeat)

Figure 1: Decision matrix for solvent selection based on experimental intent.

References

  • Benzamide Solubility Modeling: Wang, J., et al. "Solubility determination and modelling of benzamide in organic solvents."[1][2][3] The Journal of Chemical Thermodynamics, vol. 138, 2019.[1][2] Link Establishes the baseline solubility trends for the benzamide pharmacophore (MeOH > Acetone > EtOH).

  • Purification of Laboratory Chemicals: Armarego, W. L. F., & Chai, C. L. L.[1][2] Purification of Laboratory Chemicals (7th Ed.).[1][2] Butterworth-Heinemann, 2013.[1][2] Link Authoritative source for recrystallization protocols of aromatic amides and anilines.[1][2]

  • Compound Identity & CAS Verification: Santa Cruz Biotechnology.[1][2] "N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide Product Data." SCBT Catalog. Link Verifies the commercial availability and chemical identity of the specific intermediate.

  • Solubility of Benzoylbenzamides: BenchChem Technical Support. "Enhancing the Solubility of 4-Benzoylbenzamide in Formulations." Link Provides comparative data for bis-aryl amide systems, supporting the hydrophobicity of the multi-ring system.[1][2]

Technical Guide: Stability and Storage of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile, storage protocols, and handling requirements for N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide , a specialized chemical intermediate often utilized in the synthesis of receptor tyrosine kinase inhibitors (e.g., analogs of molecules like imatinib or nilotinib) and structure-activity relationship (SAR) studies.

Executive Summary

N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide is a lipophilic, aromatic amide containing a reactive primary aniline moiety. While the benzamide core provides structural rigidity and hydrolytic resistance, the 4-amino-2-methylphenyl group introduces significant susceptibility to oxidative degradation and photochemical instability.

Effective preservation of this compound requires a strict exclusion of oxygen and light. Researchers must treat the material as a labile intermediate , prioritizing inert atmosphere storage at -20°C to prevent the formation of azo-dimers and quinone-imine degradation products.

Chemical Identity & Physicochemical Properties[1]

Understanding the molecular architecture is the first step in predicting stability behavior.

PropertyDescription
Chemical Name N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide
Molecular Formula C₁₈H₂₂N₂O
Molecular Weight ~282.38 g/mol
Structural Features Benzamide Linker: Stable to neutral hydrolysis.• Tert-butyl Group: Increases lipophilicity (LogP > 3.0).• Primary Aniline: High reactivity (nucleophilic, oxidation-prone).• Ortho-Methyl Group: Provides steric hindrance but does not prevent oxidation.
Physical State Off-white to pale beige solid (Darkening indicates oxidation).
Solubility DMSO: >20 mg/mL (Excellent)Ethanol: ModerateWater: Negligible (Highly hydrophobic)
Structural Vulnerability Analysis

The molecule's stability is dictated by two competing functional groups:

  • The Amide Bond (Stable): The linkage between the two phenyl rings is robust and resistant to cleavage under standard storage conditions.

  • The Primary Aniline (Labile): The amino group (-NH₂) at the para position of the toluene ring is electron-rich. It is the primary site of failure, susceptible to radical-mediated oxidation by atmospheric oxygen, accelerated by light.

Stability Profile & Degradation Pathways

Oxidative Instability (Critical)

The primary degradation pathway is the oxidation of the free amine. Upon exposure to air, the electron-rich aniline moiety undergoes single-electron transfer (SET) reactions, leading to the formation of:

  • Hydroxylamines: Intermediate oxidation states.

  • Nitroso/Nitro compounds: Advanced oxidation products.

  • Azo-dimers: Coupling of two radical species, resulting in colored (yellow/orange/brown) impurities.

Photostability

Aromatic amines are photosensitive. UV/Visible light absorption can excite the delocalized π-electron system, catalyzing the oxidation process described above. The compound must be handled in amber glassware or under low-light conditions.

Hygroscopicity

While the tert-butyl group makes the bulk molecule hydrophobic, the amide and amine groups can form hydrogen bonds with atmospheric moisture. Water uptake does not typically cause hydrolysis but can facilitate surface oxidation and physical caking.

Solution Stability
  • DMSO/DMF: Stable for 24-48 hours at room temperature if protected from light.

  • Protic Solvents (MeOH/EtOH): Stable for short durations (<6 hours). Long-term storage in protic solvents is discouraged due to potential nucleophilic interactions or solvolysis over extended periods.

Visualizing the Degradation Logic

The following diagram illustrates the causality between environmental factors and chemical degradation, guiding the storage decision process.

StabilityLogic Compound N-(4-Amino-2-methylphenyl)- 4-(tert-butyl)benzamide Oxidation Oxidation of Aniline (Formation of Quinones/Azo) Compound->Oxidation Susceptible Site: -NH2 Hydrolysis Amide Hydrolysis (Unlikely in neutral pH) Compound->Hydrolysis Resistant Core Oxygen Atmospheric Oxygen Oxygen->Oxidation Primary Driver Light UV/Vis Light Light->Oxidation Catalyst Moisture Moisture/Humidity Moisture->Hydrolysis Requires Extreme pH ColorChange Darkening (Brown/Black) Oxidation->ColorChange Visual Indicator

Caption: Causal map showing the primary oxidative degradation pathway driven by oxygen and light, contrasting with the hydrolytic stability of the amide core.

Comprehensive Storage & Handling Protocols

To ensure data integrity in biological assays (e.g., IC50 determination), follow this "Self-Validating" storage protocol.

Solid State Storage (Long-Term)
  • Temperature: Store at -20°C (-4°F). For archival storage (>1 year), -80°C is preferred.

  • Atmosphere: Purge vial headspace with Argon (Ar) or Nitrogen (N₂) before sealing. Argon is preferred as it is heavier than air and provides a better blanket over the solid.

  • Container: Use amber borosilicate glass vials with Teflon-lined screw caps to prevent moisture ingress and light exposure.

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).

Solution Handling (Short-Term)
  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard for stock solutions.

  • Preparation: Prepare stock solutions (e.g., 10 mM) immediately prior to use.

  • Freeze-Thaw Cycles: Limit to maximum 3 cycles . Aliquot the stock solution into single-use volumes (e.g., 20-50 µL) to avoid repeated thawing.

  • Storage of Aliquots: Store at -80°C . Do not store at -20°C for liquid stocks if possible, as DMSO freezes slowly and can create concentration gradients (cryoconcentration).

Re-Test Protocol

Since this compound is a research reagent, it does not carry a standard pharmaceutical expiration date. Instead, use a Re-Test Date system:

  • Frequency: Every 6 months.

  • Method: LC-MS or HPLC-UV (254 nm).

  • Acceptance Criteria: Purity >95%. Look specifically for new peaks with longer retention times (dimers) or shorter retention times (hydrolysis fragments, though rare).

Analytical Monitoring (HPLC Method)

A standardized HPLC method is required to verify purity before critical experiments.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10-15 minutes (Lipophilic compound elutes late)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic rings) and 280 nm

Note on Retention: Due to the tert-butyl group, this molecule is significantly lipophilic. Expect elution late in the gradient (high % organic modifier).

Safety & Toxicology

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Specific Toxicity: As an aniline derivative, potential genotoxicity or sensitization cannot be ruled out without specific Ames test data. Handle with full PPE (Gloves, Lab Coat, Fume Hood).

  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use bleach (oxidizer) directly on the pure powder as it may react vigorously with the amine; use soapy water for surface decontamination.

References

  • Santa Cruz Biotechnology (SCBT). N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide Product Data. Retrieved from (Note: Search catalog for specific lot data).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Reference for solubility and lipophilicity of tert-butyl benzamides).
  • National Center for Biotechnology Information. PubChem Compound Summary for similar structure: N-(4-aminophenyl)-4-tert-butylbenzamide (CAS 129488-55-7).[1] Retrieved from .

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Methodological & Application

Comprehensive Application Note: Synthesis and Validation of CHMFL-BTK-01 (Positional Isomer)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Bruton's tyrosine kinase (BTK) is an essential non-receptor kinase in the B-cell antigen receptor (BCR) signaling pathway, making it a highly validated target for B-cell malignancies and autoimmune disorders [[1]](). While first-generation inhibitors like ibrutinib have shown clinical success, they often suffer from off-target toxicities due to cross-reactivity with kinases sharing homologous active-site cysteines (e.g., EGFR, JAK3, BMX) [[2]]().

CHMFL-BTK-01 (Compound 9) was rationally designed as a highly potent (IC50 = 7 nM) and exquisitely selective irreversible BTK inhibitor 2. It achieves this by covalently targeting the Cys481 residue via a Michael acceptor warhead while utilizing a highly specific morpholine-substituted pharmacophore to optimize hinge-binding geometry, completely abolishing off-target activity against BMX, JAK3, and EGFR [[2]](). The development of such irreversible inhibitors targeting Cys481 has become a major strategy in treating hematological malignancies and autoimmune conditions 3.

Structural Note on the Starting Material: The clinically evaluated CHMFL-BTK-01 utilizes a 3-amino-2-methylphenyl linkage to the central pyridinone core 2. The protocol provided herein is adapted specifically for the precursor N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide . This targeted synthesis yields the para-substituted positional isomer of CHMFL-BTK-01, a highly relevant analog for comparative Structure-Activity Relationship (SAR) studies and steric tolerance profiling within the BTK ATP-binding pocket [[4]]().

Pathway BCR B-Cell Receptor Lyn Lyn / Syk Kinases BCR->Lyn BTK BTK Kinase (Active) Lyn->BTK PLC PLCγ2 Activation BTK->PLC NFkB NF-κB Signaling PLC->NFkB Prolif B-Cell Proliferation NFkB->Prolif Inhibitor CHMFL-BTK-01 (Covalent Inhibitor) Inhibitor->BTK Cys481 Blockade

Figure 2: BCR signaling pathway and BTK inhibition.

Synthetic Strategy & Causality

The synthesis relies on a convergent approach utilizing robust palladium-catalyzed cross-coupling methodologies.

  • Sandmeyer Bromination: To enable C-C bond formation, the unreactive amine of the starting material is converted to an aryl bromide.

  • Suzuki-Miyaura Coupling: This step builds the core scaffold by coupling the aryl bromide with 1-methyl-5-nitro-6-oxo-1,6-dihydropyridin-3-ylboronic acid.

  • Buchwald-Hartwig Amination: Following nitro reduction, the right-hand morpholine-bearing fragment is attached. Causality of Catalyst Choice: We employ Pd₂(dba)₃ with the Xantphos ligand. The large bite angle (~111°) of Xantphos accelerates the reductive elimination step—typically the rate-limiting step in C-N bond formation—thereby minimizing competing hydrodehalogenation of the aryl bromide substrate.

  • Chemoselective Nitro Reduction: Iron powder and ammonium chloride (Fe/NH₄Cl) are utilized instead of Pd/C-catalyzed hydrogenation to prevent any risk of dehalogenation prior to coupling, and to provide a mild, highly chemoselective reduction.

  • Warhead Installation: Acryloyl chloride is added at strict sub-zero temperatures (-10 °C) to prevent over-acylation and suppress spontaneous Michael addition of the newly formed amine to the acrylamide product.

Workflow SM N-(4-Amino-2-methylphenyl)- 4-(tert-butyl)benzamide Step1 Step 1: Sandmeyer Bromination Reagents: NaNO2, HBr, CuBr SM->Step1 Int1 Aryl Bromide Intermediate Step1->Int1 Step2 Step 2: Suzuki-Miyaura Coupling Reagents: Pd(dppf)Cl2, K2CO3 Int1->Step2 Int2 Nitro-Pyridinone Intermediate Step2->Int2 Step3 Step 3: Nitro Reduction Reagents: Fe, NH4Cl Int2->Step3 Int3 Amino-Pyridinone Intermediate Step3->Int3 Step4 Step 4: Buchwald-Hartwig Amination Reagents: Pd2(dba)3, Xantphos Int3->Step4 Int4 Nitro-Diaryl Amine Intermediate Step4->Int4 Step5 Step 5: Nitro Reduction Reagents: Fe, NH4Cl Int4->Step5 Int5 Aniline Precursor Step5->Int5 Step6 Step 6: Warhead Installation Reagents: Acryloyl Chloride, DIPEA Int5->Step6 Final CHMFL-BTK-01 Derivative (Irreversible BTK Inhibitor) Step6->Final

Figure 1: Synthetic workflow for CHMFL-BTK-01 derivative.

Quantitative Data & Reaction Parameters

StepReaction TypeCatalyst / ReagentsTemp (°C)Time (h)Expected Yield (%)Purification Method
1 Sandmeyer BrominationCuBr, NaNO₂, HBr (aq)0 → 60275 - 82Flash Chromatography (Hex/EtOAc)
2 Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃901268 - 75Recrystallization (EtOH)
3 Nitro ReductionFe powder, NH₄Cl80285 - 90Celite Filtration & Extraction
4 Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃1001660 - 65Flash Chromatography (DCM/MeOH)
5 Nitro ReductionFe powder, NH₄Cl80280 - 88Celite Filtration & Extraction
6 N-Acylation (Warhead)Acryloyl Chloride, DIPEA-10 to 0155 - 60Prep-HPLC (C18, MeCN/H₂O)

Step-by-Step Experimental Protocols

Step 1: Preparation of N-(4-Bromo-2-methylphenyl)-4-(tert-butyl)benzamide
  • Suspend N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide (1.0 eq) in a 48% aqueous HBr solution (10 volumes) and cool to 0 °C.

  • Add a solution of NaNO₂ (1.2 eq) in water dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve CuBr (1.5 eq) in 48% HBr and heat to 60 °C.

  • Transfer the cold diazonium solution dropwise into the hot CuBr solution. Stir at 60 °C for 1.5 hours.

  • Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling
  • In a Schlenk flask, combine the aryl bromide from Step 1 (1.0 eq), 1-methyl-5-nitro-6-oxo-1,6-dihydropyridin-3-ylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Add Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere.

  • Heat the reaction mixture to 90 °C for 12 hours.

  • Cool, filter through a thin pad of Celite, concentrate the filtrate, and purify via recrystallization from hot ethanol to yield the nitro-pyridinone intermediate.

Step 3 & 5: General Procedure for Nitro Reduction
  • Dissolve the nitro-aromatic intermediate (1.0 eq) in an EtOH/H₂O mixture (4:1 v/v).

  • Add iron powder (5.0 eq) and solid NH₄Cl (5.0 eq).

  • Reflux the suspension vigorously at 80 °C for 2 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite, washing thoroughly with EtOAc.

  • Wash the combined organic filtrate with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo to afford the corresponding amine.

Step 4: Buchwald-Hartwig Amination
  • To an oven-dried vial, add the amino-pyridinone intermediate from Step 3 (1.0 eq), (4-bromo-2-nitrophenyl)(morpholino)methanone (1.1 eq), Cs₂CO₃ (2.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous, degassed toluene (or 1,4-dioxane).

  • Seal the vial and stir at 100 °C for 16 hours.

  • Dilute with DCM, wash with water, dry the organics, and purify via flash chromatography (DCM/MeOH gradient) to isolate the coupled diaryl amine.

Step 6: Warhead Installation (Acryloylation)
  • Dissolve the final aniline precursor (generated after Step 5) (1.0 eq) in anhydrous DCM and add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Cool the solution strictly to -10 °C using an ice/salt bath.

  • Add acryloyl chloride (1.05 eq) dropwise over 15 minutes.

  • Stir at -10 °C to 0 °C for 1 hour.

  • Quench with saturated aqueous NaHCO₃. Extract with DCM, dry, and concentrate.

  • Purify the crude product via Preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA) to yield the highly pure CHMFL-BTK-01 positional isomer.

Quality Control & Self-Validating Systems

To ensure a self-validating protocol, each intermediate must be rigorously characterized to prevent the propagation of synthetic errors:

  • Halogen Confirmation (Step 1): The conversion of the amine to the bromide must be monitored by LC-MS. The analytical hallmark is the appearance of the characteristic isotopic [M]⁺ and [M+2]⁺ doublet of the bromine atom in a 1:1 ratio.

  • C-N Bond Verification (Step 4): The disappearance of the aryl bromide must be confirmed via TLC. The formation of the secondary diaryl amine is validated by the shift in the N-H stretch in FTIR (~3300 cm⁻¹) and the appearance of the morpholine aliphatic protons in ¹H-NMR (δ 3.6–3.8 ppm).

  • Warhead Integrity (Step 6): The final product must exhibit the distinct vinylic protons of the acrylamide moiety in ¹H-NMR (multiplets between δ 5.7 and 6.5 ppm).

References

  • 2 Liang, Q., et al. "Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor." European Journal of Medicinal Chemistry (2017).

  • 1 MedChemExpress. "Bruton tyrosine kinase." MedChemExpress Biology Database.

  • 3 Lee, J., et al. "Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase." MDPI Pharmaceuticals (2020).

  • 4 Ranieri, G., et al. "The Development of BTK Inhibitors: A Five-Year Update." MDPI Molecules (2021).

Sources

Application Note: Utilizing N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide in the Synthesis of Type II Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from Type I (ATP-competitive, DFG-in) to Type II (DFG-out) kinase inhibitors has revolutionized targeted oncology and immunology by offering superior kinome selectivity and prolonged target residence times. Central to the design of these molecules is the use of privileged structural modules that can bridge the orthosteric ATP-binding site and the adjacent allosteric hydrophobic pocket.

This application note provides a comprehensive guide on utilizing N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide —a highly specialized, commercially available building block—as the "tail-and-linker" module in kinase inhibitor synthesis. By enforcing a linear binding vector, this specific para-phenylenediamine derivative facilitates deep penetration into the DFG-out pockets of kinases such as BTK, FLT3, and p38 MAPK, differentiating it from the kinked meta-linked architectures seen in first-generation inhibitors like Imatinib [1].

Structural Rationale & Mechanistic Causality

Successful integration of this intermediate into a drug discovery pipeline requires a deep understanding of its pharmacophoric contributions. Every moiety in this molecule serves a distinct, causality-driven purpose in stabilizing the inactive kinase conformation [2].

  • The tert-Butyl Group (Hydrophobic Tail): When the kinase activation loop flips to the DFG-out state, the phenylalanine residue is displaced, revealing a deep hydrophobic pocket. The bulky tert-butyl group acts as an anchor, occupying this pocket to maximize van der Waals interactions and exclude water, driving the thermodynamic favorability of binding.

  • The Benzamide Motif (Hydrogen Bond Anchor): The amide nitrogen and carbonyl oxygen form a critical, highly conserved hydrogen-bonding network with the catalytic glutamate (αC-helix) and the aspartate of the DFG motif. This interaction locks the kinase in its inactive state.

  • The ortho-Methylphenyl Linker (Conformational Lock): The methyl group at the 2-position creates a steric clash with the adjacent amide, restricting the dihedral angle of the molecule. This pre-organization reduces the entropic penalty upon target binding. Furthermore, this specific geometry helps the molecule navigate around bulky "gatekeeper" mutations (e.g., T474 in BTK or T315I in Abl) that confer resistance to other drugs [3].

  • The para-Amino Group (Synthetic Handle): Positioned at the 4-position, this primary amine provides a nucleophilic handle for cross-coupling to a hinge-binding core (e.g., a pyrimidine or pyridine scaffold). The para-substitution enforces a rigid, linear trajectory ideal for kinases with elongated allosteric clefts [4].

G Hinge Hinge-Binding Core (e.g., Pyrimidine) Amino 4-Amino Handle (Cross-Coupling Site) Hinge->Amino C-N Bond Linker 2-Methylphenyl Linker (Conformational Lock) Amino->Linker Amide Benzamide Motif (H-Bond to Glu/Asp) Linker->Amide C-N Bond Tail tert-Butyl Group (Hydrophobic Pocket) Amide->Tail

Pharmacophore modularity of Type II kinase inhibitors using the target intermediate.

Experimental Protocols: A Self-Validating Synthetic Workflow

The following protocols detail the synthesis of the intermediate (if not sourced commercially) and its subsequent coupling to a hinge-binding scaffold. These methods are designed as self-validating systems, incorporating specific in-process controls (IPCs) to ensure high fidelity.

Protocol A: Regioselective Synthesis of the Intermediate

Objective: Acylate 2-methylbenzene-1,4-diamine with 4-tert-butylbenzoyl chloride without inducing bis-acylation. Causality: The amine para to the methyl group (position 4) is sterically more accessible than the amine ortho to the methyl group (position 1). However, to prevent competitive acylation, the reaction must be strictly temperature-controlled, and the electrophile must be the limiting reagent.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 2-methylbenzene-1,4-diamine (1.0 eq, 10 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol). Rationale: DIPEA is a non-nucleophilic base that efficiently scavenges HCl without reacting with the acid chloride.

  • Temperature Control: Cool the mixture to exactly 0 °C using an ice-water bath under a continuous N₂ atmosphere.

  • Electrophile Addition: Dissolve 4-tert-butylbenzoyl chloride (0.95 eq, 9.5 mmol) in 20 mL anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel. Rationale: Sub-stoichiometric addition ensures the highly reactive acid chloride is completely consumed, preventing bis-acylation.

  • IPC Validation: After 2 hours of stirring at room temperature, sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze via LC-MS (UV 254 nm). The reaction is complete when the mono-acylated product mass [M+H]⁺ = 283.17 is dominant and the acid chloride is absent.

  • Workup: Quench with 50 mL saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexanes to yield the pure intermediate.

Protocol B: Buchwald-Hartwig Amination to a Hinge-Binding Core

Objective: Couple the intermediate's 4-amino group to a heteroaryl chloride (e.g., a 2-chloropyrimidine derivative). Causality: The primary amine is moderately nucleophilic but sterically hindered by the ortho-methyl group. Standard S_NAr conditions often require harsh temperatures that degrade the benzamide. A Palladium-catalyzed cross-coupling using Xantphos is optimal. Xantphos possesses a wide "bite angle" (111°), which accelerates the reductive elimination step of the catalytic cycle and prevents the palladium from being sequestered by the benzamide nitrogen.

  • Preparation: Charge a Schlenk tube with N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide (1.0 eq, 5 mmol), the target heteroaryl chloride (1.1 eq, 5.5 mmol), Pd₂(dba)₃ (0.05 eq, 2.5 mol%), Xantphos (0.1 eq, 10 mol%), and Cs₂CO₃ (2.0 eq, 10 mmol).

  • Deoxygenation (Critical Step): Evacuate the flask and backfill with ultra-pure N₂. Repeat this cycle three times. Rationale: Pd(0) is highly sensitive to oxidation; trace oxygen will terminate the catalytic cycle and lead to homocoupling byproducts.

  • Solvent Addition: Add 25 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat to 100 °C in an oil bath for 12–16 hours.

  • IPC Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the fluorescent blue spot of the intermediate indicates completion.

  • Workup: Cool to room temperature, dilute with 50 mL EtOAc, and filter through a pad of Celite. Rationale: Celite filtration effectively removes the insoluble palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Workflow Step1 Step 1: Regioselective Amidation 4-tert-butylbenzoyl chloride + 2-methylbenzene-1,4-diamine Intermediate Intermediate N-(4-Amino-2-methylphenyl) -4-(tert-butyl)benzamide Step1->Intermediate 0°C to RT, DIPEA (Yield: 85-92%) Step2 Step 2: Buchwald-Hartwig Coupling Pd2(dba)3, Xantphos, Cs2CO3 + Heteroaryl Chloride Intermediate->Step2 Nucleophilic coupling at 4-position Product Final Product Type II Kinase Inhibitor Step2->Product 100°C, 12h (Yield: 70-85%)

Two-step synthetic workflow for integrating the intermediate into a kinase inhibitor.

Quantitative Data Summaries

Table 1: Comparative Kinetic & Yield Parameters for Intermediate Integration

Reaction StepReagents / CatalystTemp (°C)Time (h)Expected Yield (%)IPC Method
Regioselective Amidation DIPEA, DCM0 to 252 - 485 - 92LC-MS (UV 254 nm)
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃10012 - 1670 - 85TLC, HPLC
S_NAr (Alternative) NaH or LiHMDS, DMF80 - 1006 - 850 - 65LC-MS (ESI+)

Table 2: Pharmacological Impact of the Fragment on Kinase Inhibition

Structural ModulePrimary Target RegionMechanistic FunctionSelectivity Benefit
tert-Butyl Group DFG-out Hydrophobic PocketDisplaces Phe of DFG motifHigh (Pocket size varies drastically by kinase)
Benzamide N-H/C=O αC-Helix Glu / DFG AspAnchors tail via H-bondsConserved across Type II binders
ortho-Methyl Group Gatekeeper ResidueRestricts dihedral angleEvades T315I/T474 steric clashes
para-Amino Linkage Hinge-Binding CoreEnforces linear binding vectorDifferentiates from meta-linked off-targets

References

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology. URL:[Link]

  • Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry. URL:[Link]

  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. bioRxiv / PMC. URL:[Link]

Application Note: Rational Design of Type II Kinase Inhibitors Using the N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors remains a cornerstone of modern targeted oncology and immunology. While Type I inhibitors target the active (DFG-in) conformation of the kinase domain, they often suffer from poor kinome selectivity due to the highly conserved nature of the ATP-binding pocket. Type II kinase inhibitors , conversely, trap kinases in their inactive "DFG-out" conformation, exploiting a less conserved, deep hydrophobic allosteric pocket[1].

  • The Hydrophobic Tail (4-tert-butyl group): This bulky, lipophilic moiety acts as an anchor, penetrating deep into the allosteric pocket exposed only during the DFG-out shift[3].

  • The Linker (Benzamide): The carbonyl and amide NH serve as critical hydrogen bond acceptors and donors, interacting with the conserved αC-helix Glutamate and the flipped DFG-Aspartate[2].

  • The Conformational Spacer (2-methylphenyl): The ortho-methyl group is not merely structural; it dictates causality in binding. By forcing the adjacent aromatic rings out of coplanarity, it pre-organizes the molecule into the bioactive conformation, drastically reducing the entropic penalty of binding and minimizing off-target Type I interactions[4].

  • The Synthetic Vector (4-amino group): Provides a highly reactive nucleophilic handle for diversification, typically via urea formation with various hinge-binding "head" groups (e.g., pyrimidines, pyridines, or isoxazoles).

Pharmacophore Hinge Hinge-Binding Head (e.g., Pyrimidine) H-bonds to backbone Spacer Spacer (2-Methylphenyl) Conformational restriction Hinge->Spacer Urea Bond Linker Linker (Benzamide) H-bonds to αC-Glu & DFG-Asp Spacer->Linker Covalent Tail Hydrophobic Tail (4-tert-butyl) Occupies DFG-out pocket Linker->Tail Covalent

Pharmacophore mapping of AMTB-derived Type II kinase inhibitors in the DFG-out conformation.

Experimental Workflows & Protocols

To transform the AMTB scaffold into a functional therapeutic candidate, researchers must execute a two-phase workflow: chemical derivatization followed by rigorous kinetic profiling.

Workflow Step1 1. Scaffold Prep (AMTB) Step2 2. Urea Coupling (Triphosgene) Step1->Step2 Step3 3. LC-MS/HPLC (>95% Purity) Step2->Step3 Step4 4. TR-FRET Assay (DFG-out Binding) Step3->Step4 Step5 5. Kinetic Profiling (Residence Time) Step4->Step5

End-to-end workflow for the synthesis and biological evaluation of AMTB-based inhibitors.

Protocol 1: Scaffold Derivatization (Urea Linkage Formation)

Objective: Couple the AMTB scaffold with a hinge-binding heterocyclic amine to form a complete Type II inhibitor[4].

Reagents & Materials:

  • N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide (AMTB)

  • Hinge-binding amine (e.g., 2-amino-4-methylpyrimidine)

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Isocyanate Generation (Activation): Dissolve the hinge-binding amine (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C. Add triphosgene (0.35 eq) followed by dropwise addition of DIPEA (3.0 eq).

    • Causality Note: Triphosgene is utilized as a safer, solid alternative to phosgene gas. Using exactly 0.35 equivalents provides ~1.05 equivalents of active phosgene, ensuring complete conversion to the isocyanate while preventing the formation of symmetric ureas.

  • Coupling: Stir the mixture at 0 °C for 30 minutes. Dissolve the AMTB scaffold (1.0 eq) in a minimal volume of anhydrous DCM and add it dropwise to the activated mixture.

    • Causality Note: Dropwise addition of the bulky AMTB scaffold prevents localized concentration spikes, mitigating unwanted side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor the reaction via LC-MS. The protocol is self-validating: the disappearance of the AMTB mass peak (

    
     approx. 283 m/z) confirms the completion of the coupling phase.
    
  • Quenching & Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the final urea-linked Type II inhibitor.

Protocol 2: TR-FRET Kinase Binding Assay (Kinetic Profiling)

Objective: Validate the DFG-out binding mode and assess the residence time of the synthesized AMTB derivative against a target kinase (e.g., p38α MAPK)[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
    
  • Compound Plating: Dispense serial dilutions of the AMTB-derived inhibitor (ranging from 10 µM down to 0.1 nM) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Kinase Addition & Pre-Incubation (Critical Step): Add the target kinase (e.g., p38α) to the wells. Incubate the plate at room temperature for 60 to 120 minutes.

    • Causality Note: Type II inhibitors exhibit notoriously slow binding kinetics because the kinase must undergo a massive structural rearrangement (DFG-in to DFG-out) to expose the allosteric pocket[5]. Failing to include this pre-incubation step will result in artificially inflated

      
       values, rendering the assay invalid.
      
  • Tracer Addition: Add the fluorescently labeled kinase tracer and the Europium-labeled anti-tag antibody to initiate the competition phase.

  • Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader at Ex 340 nm, Em 615 nm (Europium) and 665 nm (Tracer). Calculate the

    
     based on the FRET ratio (665/615).
    

Quantitative Data Presentation

To demonstrate the structural causality of the AMTB scaffold, the following table summarizes the Structure-Activity Relationship (SAR) of representative AMTB derivatives compared against standard reference inhibitors.

Compound IDScaffold BaseHinge-Binding Head Groupp38α

(nM)
Bcr-Abl

(nM)
Binding Mode
Ref-1 (Imatinib) N/APyrimidine/Pyridine>10,00025Type II (DFG-out)
Ref-2 (SB203580) N/AImidazole35>10,000Type I (DFG-in)
AMTB-01 AMTB3-Methylisoxazole12450Type II (DFG-out)
AMTB-02 AMTB2-Aminopyrimidine815Type II (DFG-out)
AMTB-03 (Des-methyl)Mod-AMTB2-Aminopyrimidine145320Type II (DFG-out)

Data Interpretation: The comparison between AMTB-02 and AMTB-03 is critical. Removing the 2-methyl group from the phenyl spacer (AMTB-03) results in a ~18-fold drop in p38α potency. This validates the mechanistic claim that the steric clash induced by the methyl group restricts the dihedral angle, pre-organizing the molecule for optimal insertion of the tert-butyl tail into the DFG-out pocket[4].

References

  • [1] Title: Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Source: ACS Chemical Biology (ACS Publications) URL:[Link]

  • [3] Title: Unbinding Kinetics and Multiple Pathways of p38 MAPK Inhibitors Source: bioRxiv URL:[Link]

  • [2] Title: Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [5] Title: Results of a large scale study of the binding of 50 type II inhibitors to 348 kinases: The role of protein reorganization Source: bioRxiv URL:[Link]

  • [4] Title: Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails Source: Journal of Enzyme Inhibition and Medicinal Chemistry (NIH/PMC) URL:[Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of Novel Benzamide Derivatives in Cellular Research

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules. Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, the inhibition of enzymes such as DNA methyltransferases and modulation of ion channels like the Transient Receptor Potential Vanilloid 1 (TRPV1).[1][2][3] This diverse bioactivity underscores the potential of novel benzamide derivatives as tools to probe cellular pathways and as starting points for drug discovery campaigns.

This guide focuses on a specific derivative, N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide , and provides a comprehensive framework for its investigation using cell-based assays. While specific biological data for this exact molecule is emerging, these application notes are built upon established principles for small molecule screening and the known activities of structurally related compounds.[4][5][6] We will provide detailed protocols for foundational cell-based assays, enabling researchers to characterize the bioactivity of this compound and its analogs. The causality behind experimental choices will be explained to empower researchers to adapt and troubleshoot these protocols for their specific research needs.

Physicochemical Properties and Critical Handling Parameters for Cell-Based Assays

The successful execution of cell-based assays is critically dependent on the proper handling and preparation of the test compound. While the exact physicochemical properties of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide need to be experimentally determined, we can infer some general characteristics based on its structure and related molecules.[7]

Solubility and Stock Solution Preparation:

Benzamide derivatives often exhibit limited aqueous solubility.[7] Therefore, a high-concentration stock solution in an organic solvent is typically required.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of small molecules for cell-based assays due to its high solubilizing power and compatibility with most cell lines at low final concentrations.

  • Stock Concentration: A stock concentration of 10-20 mM is recommended. This allows for sufficient dilution to the final working concentrations while keeping the final DMSO concentration in the cell culture medium below 0.5%, a level generally well-tolerated by most cell lines.

  • Procedure:

    • Accurately weigh the compound.

    • Add the calculated volume of DMSO to achieve the desired molarity.

    • Gently warm and vortex to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Stability in Culture Medium:

The stability of the compound in cell culture medium is a critical parameter that can significantly impact the interpretation of assay results.[8][9] It is advisable to assess the stability of the compound under standard cell culture conditions (e.g., 37°C, 5% CO2) over the time course of the planned experiment. This can be achieved using techniques like HPLC-MS to quantify the amount of intact compound remaining in the medium at different time points.[8][9]

ParameterRecommendationRationale
Primary Solvent DMSOHigh solubilizing capacity for organic molecules.
Stock Concentration 10-20 mMAllows for significant dilution to working concentrations.
Final DMSO Concentration < 0.5%Minimizes solvent-induced cellular toxicity.
Storage -20°C or -80°C in aliquotsPrevents degradation from repeated freeze-thaw cycles.
Stability Assessment HPLC-MS in culture mediumEnsures that the observed biological effect is due to the compound and not a degradation product.[8][9]

Hypothesized Biological Activity and Mechanism of Action

Given the structural motifs within N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide, we can hypothesize several potential biological activities that can be explored using cell-based assays. The presence of the benzamide core and amino-substituted phenyl rings suggests potential interactions with various biological targets. For instance, related N-phenylbenzamide derivatives have been investigated as DNA minor groove binders in kinetoplastid parasites.[10] Other benzamide-containing molecules have been shown to inhibit DNA methyltransferases, highlighting the potential for epigenetic modulation.[1]

For the purpose of this guide, we will hypothesize that N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide derivatives may act as inhibitors of a critical signaling pathway involved in cancer cell proliferation, such as a receptor tyrosine kinase (RTK) pathway.

Hypothesized Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P_RTK Phosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation Adaptor Adaptor Proteins P_RTK->Adaptor Recruits RAS RAS Adaptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates P_ERK p-ERK ERK->P_ERK Phosphorylates Transcription_Factors Transcription Factors P_ERK->Transcription_Factors Translocates & Activates Inhibitor N-(4-Amino-2-methylphenyl) -4-(tert-butyl)benzamide Inhibitor->P_RTK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Hypothesized inhibition of an RTK signaling pathway.

Application Notes and Protocols

The following protocols are designed to provide a robust starting point for characterizing the cellular effects of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide derivatives.

General Considerations for Cell-Based Assays
  • Cell Line Selection: Choose cell lines that are relevant to the hypothesized biological activity. For example, if investigating anti-cancer properties, select cancer cell lines known to be dependent on the target pathway.

  • Positive and Negative Controls: Include appropriate controls in every experiment. A known inhibitor of the target pathway should be used as a positive control. The vehicle (e.g., DMSO) should be used as a negative control.

  • Dose-Response Curves: Test the compound over a range of concentrations to determine its potency (e.g., IC50 or EC50). A common starting range is from 1 nM to 100 µM.

Protocol 1: Cell Viability Assay (MTT/XTT Assay)

This assay is a fundamental first step to determine the effect of the compound on cell proliferation and viability.

Principle: Tetrazolium salts (like MTT or XTT) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Cell Viability Assay Workflow A 1. Seed cells in a 96-well plate and allow to attach overnight. B 2. Treat cells with a serial dilution of the compound and controls. A->B C 3. Incubate for 24-72 hours. B->C D 4. Add MTT/XTT reagent to each well. C->D E 5. Incubate for 2-4 hours. D->E F 6. Add solubilization buffer (for MTT). E->F G 7. Read absorbance on a plate reader. F->G

Caption: Workflow for a typical cell viability assay.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide stock solution

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in complete culture medium. Also, prepare wells with vehicle control and a positive control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound or controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Add the MTT or XTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 2-4 hours to allow for formazan formation.

  • If using MTT, add the solubilization buffer to each well and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay helps to determine if the observed decrease in cell viability is due to apoptosis (programmed cell death) or necrosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells.

Apoptosis Assay Workflow A 1. Seed cells and treat with the compound as in the viability assay. B 2. Harvest cells (including supernatant). A->B C 3. Wash cells with cold PBS. B->C D 4. Resuspend cells in Annexin V binding buffer. C->D E 5. Add FITC-Annexin V and Propidium Iodide. D->E F 6. Incubate for 15 minutes in the dark. E->F G 7. Analyze by flow cytometry. F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • Treated cells

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed and treat cells with the compound at concentrations determined from the viability assay.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blotting for Pathway Analysis

This protocol is designed to investigate the effect of the compound on the phosphorylation status of key proteins in a signaling pathway, such as ERK in the hypothesized RTK pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies specific to both the total and phosphorylated forms of a protein, one can determine the effect of the compound on protein activation.

Western Blotting Workflow A 1. Treat cells with the compound for a short duration (e.g., 30 min - 2 hours). B 2. Lyse cells in RIPA buffer with protease and phosphatase inhibitors. A->B C 3. Determine protein concentration (e.g., BCA assay). B->C D 4. Separate proteins by SDS-PAGE. C->D E 5. Transfer proteins to a PVDF membrane. D->E F 6. Block the membrane and probe with primary antibodies (e.g., anti-p-ERK, anti-ERK). E->F G 7. Probe with HRP-conjugated secondary antibodies. F->G H 8. Detect signal using a chemiluminescent substrate. G->H

Caption: General workflow for Western blotting.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with the compound for a suitable duration to observe changes in protein phosphorylation (this may require a time-course experiment).

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis and Interpretation

AssayKey MetricsInterpretation
Cell Viability IC50 valueThe concentration of the compound that inhibits cell growth by 50%. A lower IC50 indicates higher potency.
Apoptosis Percentage of Annexin V positive cellsIndicates the extent to which the compound induces apoptosis.
Western Blotting Ratio of phosphorylated protein to total proteinA decrease in this ratio suggests that the compound inhibits the activation of the target protein.

Troubleshooting Common Issues

IssuePossible CauseSolution
Compound Precipitation in Medium Poor aqueous solubility.Decrease the final concentration or use a solubilizing agent compatible with your cells.
High Background in Western Blots Insufficient blocking or washing.Increase blocking time and/or the number of washes. Optimize antibody concentrations.
No Effect Observed in Assays Compound is inactive, unstable, or not cell-permeable.Verify compound stability. Consider a cell permeability assay. Test in a different cell line or a cell-free biochemical assay.

Conclusion

The protocols and guidelines presented here offer a comprehensive starting point for the cellular characterization of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide and its derivatives. By systematically applying these cell-based assays, researchers can elucidate the biological activity of this novel chemical entity, identify its mechanism of action, and evaluate its potential for further development. As with any scientific investigation, careful experimental design, appropriate controls, and thoughtful data interpretation are paramount to success.

References

  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
  • Springer Protocols. (2025). High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. Springer Protocols.
  • Journal of Medicinal Chemistry. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
  • PMC. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. PMC.
  • Sigma-Aldrich. How to Use Inhibitors. Sigma-Aldrich.
  • Benchchem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
  • CAS Common Chemistry. Solvent Red 3. CAS.
  • PMC. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • PMC. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl)
  • Benchchem. 4-amino-N-(4-methylphenyl)benzamide | 955-96-4. Benchchem.
  • SciELO. (2013). Synthesis and biological activity of n-{5-(4-methylphenyl)
  • Benchchem. (2025).
  • PubChem. 4-amino-N-(2-amino-4-methylphenyl)benzamide. PubChem.
  • PubMed. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl)
  • ChemicalBook.
  • Semantic Scholar. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar.
  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
  • ChemBK. (2024). 4-tert-Butylbenzamide. ChemBK.
  • MilliporeSigma. N-(4-Amino-2,5-diethoxyphenyl)benzamide 120-00-3. MilliporeSigma.
  • ChemicalBook. (2025). 4-AMINO-N-(TERT-BUTYL)BENZAMIDE | 93483-71-7. ChemicalBook.
  • Changzhou Sunlight Pharmaceutical Co., Ltd. 4-Amino-N-(Tert-Butyl)Benzamide. sunlight-pharma.com.
  • MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)

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Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of the N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzamide Scaffold and the Quest for Potency and Specificity

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological targets, from kinases and histone deacetylases (HDACs) to G-protein coupled receptors.[1][2] Their synthetic tractability and the ability of their substituents to probe diverse pockets of a target's active site make them ideal starting points for drug discovery campaigns. This guide focuses on a specific, promising scaffold: N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide . We will treat this molecule as a lead compound and outline a comprehensive, field-proven strategy for conducting structure-activity relationship (SAR) studies.

The objective of an SAR study is to systematically modify the chemical structure of a lead compound to understand which functional groups and structural features are essential for its biological activity. This iterative process of design, synthesis, and testing allows researchers to optimize potency, enhance selectivity, and improve pharmacokinetic properties. This document provides the strategic framework and detailed protocols necessary to execute a robust SAR campaign, moving logically from initial biochemical characterization to cellular validation.

Section 1: Analysis of the Lead Scaffold

The lead compound, N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide, can be deconstructed into three key regions, each offering distinct opportunities for chemical modification to probe interactions with a biological target.

  • Region A (The "Head"): 4-(tert-butyl)phenyl Group: The bulky, lipophilic tert-butyl group is a significant feature. It likely occupies a hydrophobic pocket within the target protein. Modifications here can explore the size and electronic requirements of this pocket.

  • Region B (The "Linker"): Benzamide Core: The central amide bond is a critical hydrogen-bonding element, often serving as an anchor to the protein's hinge region, particularly in kinases. Its rigidity influences the orientation of the A and C regions.

  • Region C (The "Tail"): 4-Amino-2-methylphenyl Group: This region presents multiple points for modification. The amino group can act as a hydrogen bond donor or acceptor and is a key vector for exploring solvent-exposed regions. The methyl group provides a steric and electronic handle to fine-tune binding.

Below is a schematic representation of the potential modification points on the lead scaffold.

Caption: Key regions for chemical modification on the lead scaffold.

Section 2: The SAR Workflow: A Phased Approach to Optimization

A successful SAR campaign follows a logical progression, or "cascade," of assays. This tiered approach ensures that resources are focused on the most promising compounds. Early-stage assays are typically high-throughput and target-focused (biochemical), while later-stage assays are more complex, providing cellular context and physiological relevance.

SAR_Workflow node_synthesis Analog Design & Synthesis node_biochem Primary Biochemical Assay (e.g., Kinase Inhibition) node_synthesis->node_biochem node_ic50 IC50 Determination (Potency) node_biochem->node_ic50 node_sar SAR Analysis & Iteration node_ic50->node_sar Data informs next design node_cellular Cellular Proliferation Assay (Cellular Efficacy) node_ic50->node_cellular Promising Compounds node_sar->node_synthesis Iterative Cycle node_target Target Engagement Assay (e.g., Western Blot) node_cellular->node_target node_selectivity Selectivity Profiling (Off-Target Effects) node_target->node_selectivity node_invivo In Vivo & Preclinical Studies node_selectivity->node_invivo Lead Candidate

Caption: A typical workflow for an SAR evaluation cascade.

Section 3: Experimental Design and Protocols

This section provides detailed, self-validating protocols for the key assays in the SAR cascade. The causality behind experimental choices is emphasized to ensure robust and interpretable data.

Analog Design & Synthesis Strategy

The initial step is to synthesize a focused library of analogs based on the modification points identified in Section 1. A general and robust method for synthesizing benzamides involves the coupling of a carboxylic acid with an amine.[3] A common approach is to reduce a nitro-substituted precursor to the corresponding amine.[3][4]

Example Analog Library Design:

Compound IDModification RegionRationale
LEAD-001 (Parent Compound) N/A (Baseline)
ANALOG-A1 Region A: tert-butyl -> isopropylProbes tolerance for smaller lipophilic groups.
ANALOG-A2 Region A: tert-butyl -> trifluoromethylIntroduces a strong electron-withdrawing group.
ANALOG-C1 Region C: 2-methyl -> 2-chloroAlters sterics and electronics (electron-withdrawing).
ANALOG-C2 Region C: 4-amino -> 4-acetylaminoRemoves H-bond donor, adds bulk, and reduces basicity.
ANALOG-C3 Region C: 4-amino -> 4-dimethylaminoMaintains H-bond acceptor but adds steric bulk.
Protocol: In Vitro Biochemical Potency (IC50 Determination)

Context: This assay is the cornerstone of the SAR campaign. Its purpose is to quantify the potency of each analog against the purified target protein (e.g., a specific kinase) in a controlled, cell-free environment.[5][6] This allows for a direct comparison of compound activity without the complexities of cellular uptake, metabolism, or efflux.

Principle: A recombinant kinase, its specific peptide substrate, and adenosine triphosphate (ATP) are incubated with serially diluted concentrations of the test compound. The assay measures the amount of phosphorylated substrate, which is inversely proportional to the inhibitor's activity. The concentration of inhibitor that reduces enzyme activity by 50% is the IC50 value.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% dimethyl sulfoxide (DMSO).

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a concentration range that will span the expected IC50. A top concentration of 100 µM is a common starting point.

  • Assay Plate Setup (384-well format):

    • Add 50 nL of each diluted compound to the appropriate wells of a low-volume 384-well plate.

    • Controls (Critical for Data Integrity):

      • Positive Control: A known, potent inhibitor of the target kinase.

      • Negative (Vehicle) Control: 50 nL of 100% DMSO (represents 0% inhibition).

      • No Enzyme Control: Wells containing all components except the kinase (represents 100% inhibition).

  • Reagent Addition:

    • Prepare a kinase/substrate master mix in assay buffer. Add 5 µL to each well.

    • Initiate the enzymatic reaction by adding 5 µL of ATP solution (at a concentration near its Km for the kinase) to all wells. Final DMSO concentration should be ≤1%.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes (or as optimized for the specific kinase).

    • Stop the reaction and detect phosphorylation using a validated method (e.g., ADP-Glo™, HTRF®, or fluorescence polarization).

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and no enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Antiproliferative Assay

Context: A potent biochemical inhibitor is only useful if it can enter a cell and engage its target in a complex physiological environment.[7] This assay measures the ability of a compound to inhibit the growth of a cancer cell line that is known to be dependent on the target pathway.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[8] A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the compound.

Methodology:

  • Cell Plating:

    • Seed a 96-well or 384-well clear-bottom, white-walled plate with a chosen cancer cell line (e.g., a line with an activating mutation in the target kinase) at a predetermined density (e.g., 1,000-5,000 cells/well).

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare a serial dilution of each compound in cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration is a common standard but may require optimization.[7]

  • Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the results and determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

Protocol: Cellular Target Engagement Assay (Western Blot)

Context: After confirming that a compound has cellular activity, it is crucial to verify that it works through the intended mechanism of action.[5] A Western blot can confirm target engagement by measuring the phosphorylation status of the target kinase or a key downstream substrate. A potent and effective inhibitor should reduce this phosphorylation.

Signaling_Pathway node_receptor Growth Factor Receptor node_kinase1 Target Kinase (e.g., MEK) node_receptor->node_kinase1 Activates node_kinase2 Downstream Kinase (e.g., ERK) node_kinase1->node_kinase2 Phosphorylates (p-ERK) node_transcription Transcription Factors node_kinase2->node_transcription node_proliferation Cell Proliferation node_transcription->node_proliferation node_inhibitor Benzamide Inhibitor node_inhibitor->node_kinase1 Inhibits

Caption: A hypothetical signaling pathway illustrating target engagement.

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere as described in the proliferation assay.

    • Treat cells with various concentrations of the test compound (e.g., 0.1x, 1x, and 10x the GI50 value) for a short duration (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target or its substrate (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Loading Control: After imaging, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) or a housekeeping protein (e.g., GAPDH) to confirm equal loading.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Quantify the band intensities. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms target engagement.

Section 4: Data Interpretation and Advancing Lead Candidates

The culmination of these assays is the generation of an SAR table. This table allows for a direct comparison of how structural changes affect biochemical potency and cellular activity.

Example SAR Table (Hypothetical Data):

Compound IDR¹ Group (Region A)R² Group (Region C)Target IC50 (nM)Cell Proliferation GI50 (nM)
LEAD-001 -C(CH₃)₃-NH₂150850
ANALOG-A1 -CH(CH₃)₂-NH₂3201800
ANALOG-A2 -CF₃-NH₂>10,000>10,000
ANALOG-C1 -C(CH₃)₃-Cl95600
ANALOG-C2 -C(CH₃)₃-NHC(O)CH₃80250

Interpretation of Hypothetical Data:

  • Region A: Reducing the size of the lipophilic group (A1) or replacing it with an electron-withdrawing group (A2) is detrimental to activity. This suggests a well-defined, tight hydrophobic pocket is crucial for binding.

  • Region C: Replacing the 4-amino group with an acetylamino group (C2) improved both biochemical and cellular potency. This may be due to an additional hydrogen bond or improved cellular permeability. This compound (ANALOG-C2) would be a promising candidate for further investigation.

Promising compounds that demonstrate potent on-target cellular activity should be advanced to selectivity profiling against a panel of related kinases to assess off-target effects.[9] Subsequently, lead candidates are evaluated in in vivo pharmacology models to assess their efficacy and pharmacokinetic properties in a whole-organism context.[10][11][12]

References

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • In Vivo Oncology Models for Drug Discovery. Charles River. [Link]

  • Comprehensive oncology in vivo models for accelerated drug development. Nuvisan. [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Scientific Reports. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. PubMed. [Link]

  • Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. PubMed. [Link]

  • In Vivo Pharmacology, Orthotopic and PDX Models. Certis Oncology Solutions. [Link]

  • Novel in vivo models for better treatment development in cancer. Research Communities. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed. [Link]

  • An unbiased metric of antiproliferative drug effect in vitro. Nature Methods. [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]

  • Cell Proliferation Inhibition Assay. Creative Diagnostics. [Link]

  • Quantitative Measurement of Cancer Cell Proliferation Using CellPlayer™ Kinetic Proliferation Assay. News-Medical.Net. [Link]

  • Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected?. Journal of Medicinal Chemistry. [Link]

  • Antiproliferative and cytotoxic assays. MTT assay (A, B, and C)... ResearchGate. [Link]

  • Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics. Frontiers in Molecular Biosciences. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics. PMC. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PMC. [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. PMC. [Link]

  • Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. SciELO. [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

  • 4-amino-N-(2-amino-4-methylphenyl)benzamide. PubChem. [Link]

  • N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Ewha Womans University. [Link]

  • Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists. ResearchGate. [Link]

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Application Note: Kinetic-Aware High-Throughput Screening of Benzamide-Based HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details the high-throughput screening (HTS) protocol for analogs of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide . This scaffold belongs to the benzamide class of Histone Deacetylase (HDAC) inhibitors, distinct from the hydroxamate class (e.g., Vorinostat/SAHA) due to their unique kinetic profile and isoform selectivity.

While hydroxamates are fast-on/fast-off pan-HDAC inhibitors, benzamides (structurally related to Entinostat/MS-275 ) typically exhibit slow-binding, tight-binding kinetics with high selectivity for Class I HDACs (specifically HDAC 1, 2, and 3). The 4-amino-2-methylphenyl moiety functions as the Zinc-Binding Group (ZBG), chelating the active site Zn²⁺ ion, while the tert-butylbenzamide "cap" interacts with the channel rim.

Critical Experimental Insight: Standard endpoint assays often yield false negatives for benzamides because they fail to account for the slow association rate (


). This protocol implements a Pre-Incubation Kinetic Workflow  to ensure accurate IC

determination and reliable Structure-Activity Relationship (SAR) data.

HTS Workflow Logic

The following diagram illustrates the screening cascade, designed to filter hits not just by potency, but by mechanism of action (MOA) and cellular target engagement.

HTS_Workflow Start Compound Library (Benzamide Analogs) Primary Primary Screen: Biochemical Fluorogenic Assay (HDAC1/2/3 Isoforms) Start->Primary Decision1 Hit Cutoff (>50% Inhibition @ 10µM) Primary->Decision1 Counter Counter Screen: Trypsin/Fluorescence Interference (False Positive Elimination) Decision1->Counter Hits Discard Archive Decision1->Discard Non-Hits Secondary Secondary Screen: Cellular Target Engagement (HTRF Acetyl-H3 Lys9) Counter->Secondary Clean Hits Profiling Hit Profiling: Kinetic Analysis (k_on/k_off) & Cytotoxicity (CellTiter-Glo) Secondary->Profiling Valid Cell Active

Figure 1: Hierarchical screening cascade prioritizing isoform selectivity and false-positive elimination before cellular validation.

Protocol A: Kinetic Biochemical Screen (Fluorescence)

Objective: Quantify enzymatic inhibition of HDAC1 and HDAC3 by benzamide analogs. Mechanism: The assay uses a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Deacetylation by HDAC sensitizes the substrate to Trypsin, which cleaves the AMC fluorophore.

Reagents & Materials
  • Enzyme: Recombinant Human HDAC1 and HDAC3 (BPS Bioscience or equivalent).

  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).

  • Developer: Trypsin solution with 1µM Trichostatin A (TSA) to stop the HDAC reaction.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.

  • Plates: 384-well Black, Low-Binding Microplates (Corning #3573).

Experimental Steps (The "Pre-Incubation" Method)
  • Compound Transfer: Acoustic dispense 20 nL of library compounds (in DMSO) into assay plates. Final DMSO concentration < 0.5%.

  • Enzyme Addition (Critical Step):

    • Dilute HDAC enzyme in Assay Buffer to 2x final concentration (typically 0.5–2 nM).

    • Add 10 µL of enzyme solution to the wells.

    • Incubation 1: Centrifuge (1000 rpm, 1 min) and incubate for 3 hours at 25°C .

    • Why? Benzamides are slow-binding. Without this long pre-incubation, the compound will not reach equilibrium occupancy of the active site, shifting IC

      
       values artificially high (lower apparent potency).
      
  • Substrate Initiation:

    • Add 10 µL of 2x Substrate solution (typically 10–20 µM Boc-Lys(Ac)-AMC).

    • Incubation 2: Incubate for 30–60 minutes at 25°C.

  • Development:

    • Add 20 µL of Developer Solution (Trypsin + TSA).

    • Incubate for 15 minutes at room temperature.

  • Detection: Read Fluorescence (Ex: 360 nm / Em: 460 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

Data Analysis & QC
  • Normalization: Normalize raw RFU to 0% Inhibition (DMSO only) and 100% Inhibition (10 µM Pan-HDAC reference, e.g., Panobinostat).

  • Z-Factor: A robust assay must have Z' > 0.5.

    
    
    
  • Curve Fitting: Fit data to a 4-parameter logistic equation (Hill Slope).

Protocol B: Cellular Target Engagement (HTRF)

Objective: Confirm that analogs penetrate the cell membrane and inhibit histone deacetylation in a chromatin context. Readout: HTRF (Homogeneous Time-Resolved Fluorescence) detection of Acetylated Histone H3 Lysine 9 (H3K9ac) .

Reagents & Cell Lines[1]
  • Cell Line: HCT116 (Colorectal Carcinoma) or MCF7—high basal HDAC activity.

  • Detection Kit: Cisbio H3K9ac Cellular Kit (or equivalent).

  • Lysis Buffer: Supplemented with protease/phosphatase inhibitors and benzonase.

Experimental Steps
  • Cell Seeding: Dispense 10,000 cells/well in 10 µL culture medium into 384-well white, small-volume plates. Incubate overnight at 37°C/5% CO₂.

  • Treatment: Add 5 µL of 3x compound concentration.

    • Note: For benzamides, a treatment time of 18–24 hours is recommended to observe maximal accumulation of acetylated histones.

  • Lysis: Aspirate medium (or use no-wash protocol if compatible) and add 10 µL Supplemented Lysis Buffer. Incubate 30 min with shaking.

  • Detection:

    • Add 5 µL Anti-H3K9ac-Europium Cryptate (Donor).

    • Add 5 µL Anti-Total H3-d2 (Acceptor).

    • Incubate 2–4 hours at RT.

  • Measurement: Read HTRF Ratio (665 nm / 620 nm).

Quantitative Data Summary & Interpretation

When analyzing analogs of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide, organize data to correlate structural changes with kinetic behavior.

Compound IDR-Group (Cap)HDAC1 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HCT116 EC₅₀ (µM)Residence Time (min)
Reference 4-tert-butyl1502101.285
Analog A 4-adamantyl45600.4>120
Analog B 3-fluoro-4-tert-butyl1808502.540
Negative Ctrl N/A>10,000>10,000>50N/A

*Note: IC₅₀ values derived from the 3-hour pre-incubation protocol.

Interpretation Guide:

  • Potency Shift: If the IC₅₀ increases significantly (potency drops) when reducing pre-incubation from 3h to 30min, the analog is a slow-binder. This is a desirable trait for sustained pharmacodynamics.

  • Selectivity: The 2-methyl group on the phenyl ring is crucial for Class I selectivity. Removal often leads to loss of discrimination against HDAC6 (Class IIb).

References

  • Lauffer, B. E., et al. (2013). Histone deacetylase inhibitors with distinct kinetic and thermodynamic profiles. Nature Chemical Biology. Link

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules.[1][2][3][4][5][6][7][8][9] Link

  • BPS Bioscience. (2023). HDAC Fluorogenic Assay Kit Protocol.Link

  • Cisbio/Revvity. (2023). H3K9ac Cellular HTRF Assay Principles.Link

  • Chou, C. J., et al. (2008). Benzamide histone deacetylase inhibitors: structural requirements for potency and isoform selectivity. Journal of Medicinal Chemistry.[1] Link

Sources

"N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide" in covalent inhibitor design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Novel Scaffolds in Covalent Inhibitor Design: Featuring the Hypothetical Fragment N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Authored By: Senior Application Scientist, Advanced Drug Discovery Division

Introduction: The Renaissance of Covalent Therapeutics

In recent decades, the field of drug discovery has witnessed a significant resurgence in the rational design of targeted covalent inhibitors (TCIs).[1] Once approached with caution due to concerns over off-target reactivity, TCIs are now recognized for their potential to achieve high potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[1][2][3] This revival is largely thanks to advanced biochemical, biophysical, and proteomic tools that enable the precise characterization of a TCI's mechanism, kinetics, and selectivity.[1][4]

This guide focuses on the practical, methodological workflow required to evaluate a novel chemical entity for its potential as a cornerstone in a covalent inhibitor program. We will use the hypothetical fragment, N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide (hereafter referred to as "Scaffold-1" ), as a central case study. This molecule, while not a covalent warhead itself, represents a common starting point in drug discovery: a non-covalent fragment identified through screening that possesses desirable properties for elaboration into a potent and selective TCI.

The core structure of Scaffold-1 features a 4-(tert-butyl)benzamide moiety, providing a rigid and lipophilic handle for protein interaction, and a 4-amino-2-methylphenyl group, which presents a potential vector for chemical modification. This document provides a comprehensive roadmap for researchers, from initial hit validation to the definitive confirmation of covalent target modification and cellular activity.

Part 1: From Concept to Covalent Candidate - The Strategic Workflow

The journey from a non-covalent fragment like Scaffold-1 to a validated TCI involves a multi-stage process. The initial fragment serves as an "anchor," providing initial binding affinity and positioning. The subsequent key step is the strategic installation of an electrophilic "warhead" designed to react with a nearby nucleophilic amino acid residue (e.g., Cysteine, Lysine) on the target protein.

The overarching strategy is to convert a reversible, often low-affinity interaction into an irreversible, high-potency covalent bond. This process enhances biochemical efficiency and can lead to a pharmacological effect that outlasts the pharmacokinetic profile of the drug itself.[4]

G cluster_0 Phase 1: Fragment Discovery cluster_1 Phase 2: Rational Design cluster_2 Phase 3: Covalent Inhibitor Generation cluster_3 Phase 4: Validation Frag Scaffold-1 (Non-covalent binder) SAR Structure-Activity Relationship (SAR) Frag->SAR Screen HTS / Fragment Screening Screen->Frag Identifies 'Hit' Warhead Select Electrophilic Warhead (e.g., Acrylamide) Warhead->SAR Synth Chemical Synthesis SAR->Synth TCI Targeted Covalent Inhibitor (TCI) (Scaffold-1 + Warhead) Validation Biochemical, Biophysical, & Cellular Validation TCI->Validation Synth->TCI

Caption: From Fragment to Validated Covalent Inhibitor Workflow.

Part 2: Synthesis and Initial Characterization of Scaffold-1

Before embarking on a covalent inhibitor campaign, the foundational fragment must be synthesized and its non-covalent interaction with the target protein confirmed.

Protocol 1: Synthesis of Scaffold-1

This protocol outlines a standard amide coupling reaction, a foundational technique in medicinal chemistry.

Principle: This synthesis involves the activation of the carboxylic acid of 4-(tert-butyl)benzoic acid, followed by nucleophilic attack from the primary amine of 4-amino-2-methylaniline to form the stable amide bond of Scaffold-1. Reagents like EDCI/HOBt are commonly used to facilitate this coupling with high efficiency.[5]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-(tert-butyl)benzoic acid (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.5 eq) to the solution. Stir for 30 minutes to form the active ester intermediate.

  • Amine Addition: Add 4-amino-2-methylaniline (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-12 hours, monitoring completion by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up & Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield pure Scaffold-1.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: High-Throughput Screening (HTS) for Target Engagement

This protocol describes a generic biochemical assay to screen for inhibitors of a target enzyme.

Principle: HTS allows for the rapid testing of many compounds to identify "hits" that modulate the activity of a target protein.[6] This example uses a fluorescence-based assay where enzyme activity corresponds to an increase in signal.

Step-by-Step Methodology:

  • Assay Preparation: Prepare assay buffer and solutions of the target enzyme, substrate, and Scaffold-1.

  • Compound Dispensing: In a 384-well microplate, dispense a small volume (e.g., 100 nL) of Scaffold-1 from a stock solution (e.g., 10 mM in DMSO) to achieve the desired final screening concentration (e.g., 10 µM). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Incubation: Add the target enzyme to the wells and incubate with Scaffold-1 for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Hits are typically defined as compounds that exceed a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the control).

Part 3: Design and Kinetic Evaluation of a Scaffold-1-Based Covalent Library

With a validated non-covalent binder in hand, the next phase is to design and synthesize a focused library of covalent inhibitors by appending electrophilic warheads. The goal is to identify a compound that rapidly and specifically forms a covalent bond with the target.

Kinetic Principles of Covalent Inhibition

Irreversible covalent inhibitors typically follow a two-step mechanism: an initial, reversible binding event (characterized by the inhibition constant, KI) followed by an irreversible covalent bond-forming step (characterized by the rate of inactivation, kinact). The overall efficiency of the inhibitor is best described by the second-order rate constant kinact/KI.[7][8]

Protocol 3: Kinetic Characterization using Progress Curve Analysis

Principle: This method involves continuously monitoring the enzymatic reaction in the presence of various concentrations of the covalent inhibitor. The rate of reaction will decrease over time as more enzyme becomes irreversibly inactivated. By fitting these progress curves to the appropriate kinetic model, one can determine the values of kinact and KI.[7]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the synthesized covalent inhibitor. Prepare solutions of the enzyme and substrate in the reaction buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a short period (e.g., 2-5 minutes).

  • Reaction Initiation: Start the reaction by adding the substrate.

  • Data Acquisition: Immediately begin reading the plate in kinetic mode on a plate reader, acquiring data points every 30-60 seconds for 30-60 minutes.

  • Data Analysis:

    • Plot the product formation (e.g., fluorescence units) versus time for each inhibitor concentration.

    • For each curve, determine the initial observed rate (kobs) by fitting the data to the equation for first-order decay of enzyme activity: [Product] = (v₀/kobs)(1 - e-kobs*t)

    • Plot the calculated kobs values against the inhibitor concentration [I].

    • Fit this secondary plot to the Michaelis-Menten-like equation for irreversible inhibitors to determine kinact and KI: kobs = kinact[I] / (KI + [I])

Data Presentation: Hypothetical Kinetic Data for a Covalent Library
Compound IDWarheadKI (µM)kinact (min⁻¹)kinact/KI (M⁻¹s⁻¹)
Scaffold-1-A Acrylamide5.20.15480
Scaffold-1-B Chloroacetamide12.50.08107
Scaffold-1-C Cyanoacrylamide2.10.251984
Scaffold-1-D Vinyl Sulfonamide8.90.11206

Part 4: Definitive Confirmation of Covalent Adduct Formation via Mass Spectrometry

Kinetic data strongly suggests covalent modification, but direct physical evidence is required for confirmation. Mass spectrometry (MS) is the gold standard for verifying the formation of a covalent protein-ligand adduct.[9][10]

cluster_top_down Top-Down MS Workflow cluster_bottom_up Bottom-Up MS Workflow start Incubate Protein with Covalent Inhibitor td_lcms Intact Protein LC-MS Analysis start->td_lcms Confirms Covalent Binding bu_digest Proteolytic Digestion (e.g., Trypsin) start->bu_digest Identifies Binding Site td_decon Deconvolution of Mass Spectrum td_lcms->td_decon td_result Result: Mass of Adduct (Protein Mass + Inhibitor Mass) td_decon->td_result bu_lcmsms Peptide LC-MS/MS Analysis bu_digest->bu_lcmsms bu_search Database Search with Variable Modification bu_lcmsms->bu_search bu_result Result: Identification of Modified Peptide & Site bu_search->bu_result

Caption: Mass Spectrometry Workflows for Covalent Adduct Characterization.

Protocol 4: Intact Protein (Top-Down) MS Analysis

Principle: This method analyzes the entire protein-inhibitor complex. A successful covalent modification is confirmed by observing an increase in the protein's mass that precisely matches the molecular weight of the inhibitor.[9][10]

Step-by-Step Methodology:

  • Incubation: Incubate the target protein (e.g., 5-10 µM) with an excess of the covalent inhibitor (e.g., 50-100 µM) for a sufficient time (e.g., 1-2 hours) at 37°C. Prepare a control sample with protein and DMSO only.

  • Sample Cleanup: Remove excess, non-covalently bound inhibitor using a desalting column or rapid liquid chromatography (LC) step.[9]

  • LC-MS Analysis: Inject the cleaned sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data in full MS scan mode over an m/z range that covers the expected charge state envelope of the intact protein.

  • Data Analysis: Process the raw data using deconvolution software to convert the series of multiply charged ions into a single, zero-charge mass spectrum. Compare the mass of the inhibitor-treated protein to the untreated control. The mass shift should correspond to the inhibitor's molecular weight.

Protocol 5: Peptide Mapping (Bottom-Up) MS/MS Analysis

Principle: To identify the specific amino acid residue modified by the inhibitor, the protein-adduct complex is digested into smaller peptides. These peptides are then analyzed by tandem mass spectrometry (MS/MS) to pinpoint the exact site of modification.[9][11]

Step-by-Step Methodology:

  • Adduct Formation and Denaturation: Form the protein-inhibitor adduct as described in Protocol 4. Denature the protein using urea or guanidinium chloride and reduce disulfide bonds with DTT, followed by alkylation with iodoacetamide.

  • Proteolytic Digestion: Exchange the sample into a digestion-compatible buffer (e.g., ammonium bicarbonate) and add a protease such as trypsin. Incubate overnight at 37°C.

  • LC-MS/MS Analysis: Inject the peptide mixture onto a nanoflow LC system coupled to a high-resolution mass spectrometer. Peptides are separated by reverse-phase chromatography and subjected to data-dependent acquisition (DDA), where precursor ions are selected for fragmentation (MS/MS).[11]

  • Database Search: Search the resulting MS/MS spectra against a protein database containing the sequence of the target protein. Critically, the search parameters must include a "variable modification" on the suspected target residue (e.g., Cysteine) with a mass equal to that of the covalent inhibitor.

  • Validation: Manually inspect the MS/MS spectrum of the identified modified peptide to confirm that the fragmentation pattern (b- and y-ions) is consistent with the assigned sequence and modification site.

Data Presentation: Expected Mass Spectrometry Results
Analysis TypeParameterExpected Value (for Scaffold-1-C)
Intact MS Mass of Target Protein~50,000.0 Da (Example)
MW of Inhibitor403.48 Da
Observed Mass of Adduct ~50,403.5 Da
Peptide MS/MS Unmodified Peptide SequenceV-A-L-C -P-T-K
Identified Modified Peptide V-A-L-C(+403.48) -P-T-K

Part 5: Cellular Target Engagement and Selectivity Profiling

Confirming that a compound covalently binds to its purified target is a critical milestone. However, it is equally important to demonstrate that it can engage its target in the complex environment of a living cell and to assess its selectivity across the entire proteome.

Protocol 6: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA leverages the fact that ligand binding stabilizes a target protein against thermal denaturation. By heating cell lysate or intact cells to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. A covalent inhibitor will cause a significant shift in the melting temperature of its target protein.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the covalent inhibitor or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge at high speed to pellet denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein in each sample using an antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against temperature for both the treated and control samples. The shift in the melting curve (ΔTm) indicates target engagement.

Protocol 7: Activity-Based Protein Profiling (ABPP) for Selectivity

Principle: ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across a large portion of the proteome in a native biological system.[4][12] In a competitive ABPP experiment, a proteome is first treated with the test inhibitor. A broad-spectrum activity-based probe (ABP) that targets the same class of residues (e.g., a cysteine-reactive probe) is then added. If the test inhibitor has bound to a protein, it will block the binding of the ABP. The reduction in probe labeling, typically quantified by MS, reveals the targets of the inhibitor.[12]

start Cell Lysate (Native Proteome) inhibitor Add Test Covalent Inhibitor (e.g., Scaffold-1-C) start->inhibitor probe Add Broad-Spectrum Cysteine Probe (ABP) inhibitor->probe analysis LC-MS/MS Analysis & Quantification probe->analysis result Result: Identify Proteins with Reduced Probe Labeling (Targets and Off-Targets) analysis->result

Caption: Competitive Activity-Based Protein Profiling (ABPP) Workflow.

Step-by-Step Methodology:

  • Proteome Treatment: Treat cell lysate or live cells with the covalent inhibitor at various concentrations. Include a vehicle control.

  • Probe Labeling: Add a cysteine-reactive ABP (e.g., iodoacetamide-alkyne) to all samples and incubate to label all accessible cysteine residues not occupied by the test inhibitor.

  • Click Chemistry: Lyse the cells (if necessary) and perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified probe.

  • Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads. Digest the enriched proteins on-bead with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides using quantitative mass spectrometry (e.g., using TMT labeling or label-free quantification).

  • Data Analysis: Identify and quantify the proteins in each sample. Proteins whose abundance is significantly reduced in the inhibitor-treated samples compared to the control are considered targets or off-targets of the covalent inhibitor.

Conclusion

The development of a targeted covalent inhibitor is a rigorous, multi-disciplinary endeavor. Using a hypothetical starting fragment, N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide (Scaffold-1) , we have outlined a comprehensive and logical pathway that mirrors modern drug discovery practices. This guide provides researchers with the foundational principles and detailed protocols necessary to progress from an initial non-covalent hit to a well-characterized, cell-active covalent inhibitor. The successful application of these methodologies—spanning chemical synthesis, kinetic analysis, definitive mass spectrometry, and cellular target validation—is essential for building the robust data package required to advance a covalent molecule through the drug development pipeline.

References

  • Steen, H., & Pandey, A. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]

  • Zhang, Y., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Chemical Biology. [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]

  • Ressurreição, A. S., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PMC. [Link]

  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]

  • Zhang, Y., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. PubMed. [Link]

  • van den Hurk, R., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [Link]

  • AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. AXXAM. [Link]

  • Wang, D., et al. (2024). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. PMC. [Link]

  • Pinto, M., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Frontiers in Chemistry. [Link]

  • Dalvie, D., et al. (2025). A Proposed Screening Paradigm for Discovery of Covalent Inhibitor Drugs. ResearchGate. [Link]

  • Burlingame, A. L., et al. (2018). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. PMC. [Link]

  • Cravatt, B. F., & Kodadek, T. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ResearchGate. [Link]

  • Cravatt, B. F., & Sieber, S. A. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. [Link]

  • Chemical Probes Portal. (n.d.). Covalent Inhibitor Criteria. Chemical Probes Portal. [Link]

  • Wang, D., et al. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]

  • Johnson, C. R., et al. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. [Link]

  • De Sarro, G., et al. (1998). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. General Pharmacology: The Vascular System. [Link]

  • Reddy, P. P., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. [Link]

  • Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • MacKenzie, A. R., et al. (2003). 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. PubMed. [Link]

  • ChemRxiv. (n.d.). Integration of Computational and Experimental Techniques for the Discovery of SARS-CoV-2 PLpro Covalent Inhibitors. ChemRxiv. [Link]

  • PubChem. (n.d.). 4-amino-N-(2-amino-4-methylphenyl)benzamide. PubChem. [Link]

  • Kim, Y. S., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. PMC. [Link]

  • Furlan, M., et al. (2019). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PMC. [Link]

  • Kim, Y. S., et al. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. PubMed. [Link]

  • Schierle, S., et al. (2022). Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069. ACS Publications. [Link]

  • Umeå University. (2022). New potential target proteins for novel antibiotics discovered. Umeå University. [Link]

  • National Cancer Institute. (n.d.). Targeting the “Undruggable” in Cancer Using Chemoproteomics-Enabled Covalent Ligand Discovery Platforms. National Cancer Institute. [Link]

  • Koch, U., et al. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. MDPI. [Link]

  • Popiolek, A., et al. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. MDPI. [Link]

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Application Notes and Protocols for the Evaluation of Novel Covalent Inhibitors Targeting Cys481 in Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Targeting BTK and the Cys481 Residue

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling node in various hematopoietic cells, most notably B lymphocytes.[1][2] As an indispensable component of the B-cell receptor (BCR) signaling pathway, BTK governs a multitude of cellular processes including B-cell development, maturation, proliferation, and survival.[3][4] Dysregulation of BTK signaling has been implicated in the pathogenesis of numerous B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][5][6]

A key advancement in BTK-targeted therapy has been the development of covalent inhibitors that specifically target the Cysteine 481 (Cys481) residue located within the ATP-binding site of the kinase.[3][7] This cysteine residue is not highly conserved across the human kinome, offering an opportunity for designing selective inhibitors.[7][8] These inhibitors typically contain a reactive electrophilic "warhead" that forms a stable, covalent bond with the thiol group of Cys481, leading to irreversible inactivation of the enzyme.[3][9] This covalent mechanism of action can offer high potency and prolonged pharmacodynamic effects.[9]

While the compound "N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide" is a benzamide derivative, its activity as a BTK inhibitor targeting Cys481 has not been established in the public domain. This guide, therefore, provides a comprehensive framework and detailed protocols for the evaluation of novel chemical entities, such as the aforementioned benzamide, as potential covalent inhibitors of BTK via the Cys481 residue.

The BTK Signaling Pathway: A Closer Look

Upon engagement of the B-cell receptor, a signaling cascade is initiated that leads to the activation of BTK.[2][5] This involves the phosphorylation of BTK by spleen tyrosine kinase (SYK). Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2), a crucial downstream effector.[2][5] PLCγ2 activation leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and activate protein kinase C (PKC), respectively.[2][10] This signaling cascade culminates in the activation of transcription factors such as NF-κB, which are essential for B-cell survival and proliferation.[2][5]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation BTK BTK SYK->BTK Phosphorylation (Activation) PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation (Activation) IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Figure 1: Simplified diagram of the BTK signaling pathway downstream of the B-cell receptor.

Principle of Covalent Inhibition of BTK at Cys481

Covalent BTK inhibitors are designed to first bind non-covalently to the ATP-binding pocket of BTK. This initial binding event positions the inhibitor's electrophilic moiety in close proximity to the nucleophilic thiol group of Cys481. A subsequent chemical reaction results in the formation of a covalent bond, effectively and irreversibly locking the inhibitor in place and preventing ATP from binding.[3][7]

Covalent_Inhibition_Mechanism cluster_0 BTK Active Site cluster_1 Reversible Binding cluster_2 Irreversible Covalent Bonding Cys481 Cys481-SH ATP_pocket ATP Binding Pocket Inhibitor_free Novel Covalent Inhibitor Inhibitor_bound Inhibitor BTK_Inhibitor_complex BTK-Inhibitor Complex Inhibitor_bound->BTK_Inhibitor_complex Non-covalent interaction BTK_covalently_bound BTK-Inhibitor (Covalently Bound) BTK_Inhibitor_complex->BTK_covalently_bound Covalent bond formation Cys481_bound Cys481-S-Inhibitor

Sources

Application Note: Pharmacological Profiling of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the pharmacological profiling strategy for derivatives of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide .

Based on the chemical structure, this scaffold represents a classic Type II Kinase Inhibitor pharmacophore .[1] The 4-(tert-butyl)benzamide moiety is a privileged structure designed to occupy the hydrophobic "back pocket" of protein kinases, stabilizing the DFG-out (inactive) conformation.[1] The 4-amino-2-methylphenyl moiety serves as the linker to the hinge region, where the free amine is typically derivatized (e.g., into a urea or amide) to interact with the ATP-binding site.[1]

Target Class: Type II Protein Kinase Inhibitors (e.g., VEGFR, p38 MAPK, Tie-2, B-Raf) Primary Mechanism: Allosteric DFG-out Stabilization & Slow-Off Kinetics[1]

Introduction & Structural Rationale

The development of derivatives based on the N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide scaffold requires a profiling strategy distinct from ATP-competitive (Type I) inhibitors.[1] Unlike Type I inhibitors that bind the active kinase conformation, this scaffold targets the inactive (DFG-out) state.[1]

The Pharmacophore[1]
  • The "Cap" (4-tert-butylphenyl): Occupies the allosteric hydrophobic pocket created when the DFG motif (Asp-Phe-Gly) moves out of the active site.[1] The bulky tert-butyl group provides high affinity via Van der Waals interactions.[1]

  • The Linker (Benzamide): Forms critical hydrogen bonds with the conserved glutamate (Glu) and aspartate (Asp) residues in the kinase regulatory spine (C-helix).[1]

  • The "Head" (4-amino-2-methylphenyl): The 4-amino group is the vector for derivatization (e.g., urea formation) to reach the hinge region.[1] The 2-methyl group provides rotational constraints, often improving selectivity by clashing with the "gatekeeper" residue in non-target kinases.[1]

Critical Profiling Objectives
  • Conformational Selectivity: Confirming the compound binds the DFG-out state.[1]

  • Residence Time: Type II inhibitors are valued for long residence times (slow

    
    ); standard IC
    
    
    
    assays may underestimate their potency.[1]
  • Kinome Selectivity: Because the hydrophobic back-pocket is conserved across specific kinase families (TKs, MAPKs), off-target profiling is mandatory.[1]

Mechanism of Action & Signaling Pathways[1]

The following diagram illustrates the structural binding mode and the downstream signaling consequences of inhibiting the target kinase (e.g., VEGFR2 or p38 MAPK) using this scaffold.

KinaseInhibition Compound Benzamide Derivative (Type II Inhibitor) Hydrophobic_Pocket Allosteric Hydrophobic Pocket (Target of tert-butyl group) Compound->Hydrophobic_Pocket Occupies Kinase_Active Kinase (Active) DFG-in Conformation Kinase_Inactive Kinase (Inactive) DFG-out Conformation Kinase_Active->Kinase_Inactive Equilibrium ATP ATP Hydrolysis Kinase_Active->ATP Catalyzes Kinase_Inactive->ATP Cannot Bind Hydrophobic_Pocket->Kinase_Inactive Stabilizes Substrate_Phos Substrate Phosphorylation (e.g., ERK, MAPKAPK2) ATP->Substrate_Phos Activates Cell_Response Cellular Response (Angiogenesis / Inflammation) Substrate_Phos->Cell_Response Promotes

Caption: Mechanism of Type II inhibition. The benzamide derivative stabilizes the inactive DFG-out conformation, preventing ATP binding and downstream signaling.[1]

Experimental Protocols

Protocol A: Time-Dependent Inhibition Assay (IC Shift)

Purpose: To detect slow-binding kinetics characteristic of Type II inhibitors.[1] If the IC


 decreases as pre-incubation time increases, the compound exhibits slow-binding behavior.[1]

Materials:

  • Recombinant Kinase (e.g., VEGFR2, p38).[1]

  • FRET-based peptide substrate (e.g., Z'-LYTE™ or LanthaScreen™).[1]

  • ATP (at

    
     concentration).[1]
    
  • Test Compounds (10-point dilution series).

Methodology:

  • Preparation: Prepare 2X kinase solution and 4X compound solutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Pre-incubation Arms:

    • Arm 1 (No Pre-incubation): Mix Kinase + Substrate + ATP immediately with Compound.[1]

    • Arm 2 (60 min Pre-incubation): Mix Kinase + Compound.[1] Incubate for 60 minutes at RT. Then add Substrate + ATP.[1]

  • Reaction: Allow kinase reaction to proceed for 60 minutes.

  • Detection: Add Development Reagent (protease) to cleave non-phosphorylated peptide.[1] Read FRET signal (Ex: 400nm, Em: 445nm/520nm).

  • Analysis: Calculate IC

    
     for both arms.
    
    • Validation Criteria: A shift of IC

      
       (e.g., IC
      
      
      
      ) indicates slow-binding kinetics.[1]
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To directly measure the association (


) and dissociation (

) rates.[1] The tert-butyl benzamide scaffold often yields very slow dissociation rates (long residence time).[1]

Methodology:

  • Immobilization: Biotinylate the target kinase (Avi-tag) and capture on a Streptavidin (SA) sensor chip.[1] Target density: ~2000 RU.[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant) + 1-2% DMSO (matched to sample).[1]

  • Injection: Inject compound series (e.g., 1 nM to 10 µM) for 120s (Association).

  • Dissociation: Switch to buffer flow for 600–1200s. Note: Type II inhibitors may require long dissociation times.[1]

  • Regeneration: Usually not required if dissociation is complete; otherwise, mild acid pulse (Glycine pH 9.[1]5) or SDS (0.05%).[1]

  • Fitting: Fit data to a 1:1 Langmuir binding model or a Two-State Reaction model (Conformational Change) if the fit is poor.[1]

    • Key Metric: Residence Time (

      
      ) = 
      
      
      
      .[1]
Protocol C: Cellular Target Engagement (NanoBRET™)

Purpose: To verify the compound permeates the cell membrane and binds the kinase in a live cellular environment, distinguishing it from non-permeable analogs.[1]

Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein.[1]

  • Tracer Addition: Add a cell-permeable fluorescent kinase tracer (at

    
     concentration).[1]
    
  • Treatment: Treat cells with serial dilutions of the Benzamide derivative.[1]

  • Competition: The derivative competes with the tracer for the kinase binding site.[1]

  • Measurement: If the compound binds, the BRET signal (Energy transfer from NanoLuc to Tracer) decreases.[1]

  • Calculation: Plot BRET ratio vs. [Compound] to determine cellular EC

    
    .
    

Data Presentation & Analysis

Comparative Profiling Table

When analyzing derivatives, summarize data to highlight the correlation between the "Tail" modification (tert-butyl region) and residence time.[1]

Compound IDR-Group (Amine)Enzyme IC

(nM)
Residence Time (min)Cellular EC

(nM)
Selectivity Score (S35)
Ref (Sorafenib) Urea-Aryl1285450.15
Deriv-01 Free Amine>10,000N/A>10,000N/A
Deriv-02 Urea-Methyl150124500.05
Deriv-03 Urea-Phenyl8110250.22

Note: Deriv-01 (The parent scaffold) is expected to be weak/inactive until the 4-amino group is derivatized to interact with the hinge.[1]

Workflow Diagram

Workflow Step1 1. Synthesis (Derivatize 4-NH2) Step2 2. Biochem Screen (IC50 Shift Assay) Step1->Step2 Library Step3 3. Biophysical (SPR - Residence Time) Step2->Step3 Hits < 100nM Step4 4. Cellular (NanoBRET / Proliferation) Step3->Step4 High Res. Time

Caption: Screening cascade for benzamide derivatives.

References

  • Liu, Y., & Gray, N. S. (2006).[1] Rational design of inhibitors that bind to inactive kinase conformations.[1] Nature Chemical Biology, 2(7), 358–364.[1] Link

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006).[1] Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730–739.[1] Link

  • Wan, P. T., et al. (2004).[1] Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF.[1] Cell, 116(6), 855-867.[1] Link[1]

  • Robers, M. B., et al. (2015).[1] Target engagement and drug residence time can be observed in living cells with BRET.[1] Nature Communications, 6, 10091.[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into optimizing this specific amide coupling reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your synthetic outcomes.

Section 1: Core Synthesis Strategy & Key Challenges

The synthesis of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide involves the formation of an amide bond between 4-(tert-butyl)benzoic acid and 4-amino-2-methylaniline (3-methyl-p-phenylenediamine). While seemingly a standard amide coupling, the use of a diamine presents a significant chemoselectivity challenge. The primary goal is to achieve selective mono-acylation at the more sterically accessible and potentially more nucleophilic 4-amino position while minimizing the formation of the di-acylated byproduct.

Two principal synthetic routes are commonly considered for this transformation:

  • Direct Amide Coupling: This one-pot method utilizes a coupling reagent to activate the carboxylic acid in situ for reaction with the amine.

  • Acid Chloride Route: A two-step process where the carboxylic acid is first converted to a more reactive acyl chloride, which is then reacted with the amine.

cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Product SM1 4-(tert-butyl)benzoic acid P1 Route A: Direct Coupling (e.g., EDC, HOBt, Base) SM1->P1 P2 Route B: Acid Chloride Formation (e.g., SOCl₂, (COCl)₂) SM1->P2 SM2 4-Amino-2-methylaniline Product N-(4-Amino-2-methylphenyl)-4- (tert-butyl)benzamide SM2->Product SM2->Product P1->Product AC 4-(tert-butyl)benzoyl chloride P2->AC AC->Product

Caption: Primary synthetic routes to the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%), or the starting materials are largely unconsumed. What are the potential causes and how can I improve the outcome?

A: Low conversion is a common issue in amide couplings involving anilines, which are less nucleophilic than aliphatic amines[1]. Several factors can contribute to this problem.

Potential CauseRecommended Solutions & Explanation
Inadequate Carboxylic Acid Activation The coupling reagent may be inefficient or degraded. For direct coupling, consider switching to a more potent activator like HATU or T3P. For the acid chloride route, ensure the complete conversion of the acid to the acid chloride before adding the amine. A small amount of DMF can catalyze acid chloride formation with SOCl₂ or (COCl)₂.[2]
Poor Reagent Quality / Moisture Coupling reagents and anhydrous solvents can degrade upon exposure to air and moisture. Use freshly opened bottles of reagents and ensure solvents are rigorously dried. Water can hydrolyze the activated acid species or the acid chloride, reverting it to the unreactive carboxylic acid.[3]
Suboptimal Reaction Conditions Temperature: While many couplings start at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can overcome the activation energy barrier for less reactive anilines[1]. Concentration: Ensure the reaction is not too dilute; a concentration of 0.1–0.5 M is a good starting point.
Steric Hindrance The methyl group ortho to one amino group in 4-amino-2-methylaniline provides some steric bulk. While acylation is favored at the para-amino position, overall reactivity can still be sluggish. Extending the reaction time or increasing the temperature may be necessary.

Q2: I'm observing a significant byproduct with a higher molecular weight than my target compound in my LC-MS/TLC analysis. What is it and how can I prevent its formation?

A: This is almost certainly the di-acylated byproduct, where both amino groups of 4-amino-2-methylaniline have reacted with 4-(tert-butyl)benzoyl chloride or the activated acid.

Causality: This side reaction is driven by stoichiometry and reaction kinetics. If the activated acid is present in excess or if local concentrations are too high, the initially formed mono-acylated product can be acylated a second time before all the starting diamine has reacted once.

Preventative Strategies:

  • Control Stoichiometry: Use the diamine as the limiting reagent is a common error. Instead, use a slight excess of the diamine (e.g., 1.2 to 1.5 equivalents) relative to the carboxylic acid/acid chloride. This ensures a higher probability that the acid derivative will encounter an unreacted diamine molecule rather than the desired mono-acylated product.

  • Slow Addition: Add the acid chloride or a solution of the pre-activated carboxylic acid slowly (e.g., via a syringe pump over 1-2 hours) to a solution of the diamine. This technique, known as high-dilution conditions for the electrophile, keeps the concentration of the reactive acylating agent low at all times, favoring mono-acylation.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow the rate of the second acylation more than the first, thereby improving selectivity.

Start Reaction Mixture Analysis Issue High MW Impurity Detected? Start->Issue Cause Probable Cause: Di-acylation Side Product Issue->Cause Yes Solution1 Adjust Stoichiometry: Use slight excess of diamine (1.2 - 1.5 equiv) Cause->Solution1 Solution2 Employ Slow Addition of Acylating Agent Cause->Solution2 Solution3 Lower Reaction Temperature Cause->Solution3 End Improved Selectivity Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for byproduct formation.

Q3: My crude product is an oily mixture that is difficult to purify. What are the best practices for isolation and purification?

A: Purification can be challenging due to the similar polarities of the starting diamine, the mono-acylated product, and the di-acylated byproduct.

Recommended Strategies:

  • Aqueous Workup: After the reaction is complete, perform an acidic wash (e.g., with 1 M HCl) to remove the unreacted basic diamine. The desired product, being an amide, is significantly less basic and should remain in the organic layer. Follow with a basic wash (e.g., with saturated NaHCO₃) to remove any unreacted carboxylic acid. Caution: The free amino group on the product has some basicity, so overly harsh acid washes could lead to some product loss in the aqueous layer.

  • Recrystallization: If the crude product is a solid, recrystallization is a powerful and scalable purification technique. Screen various solvent systems. A good starting point would be ethyl acetate/hexanes or ethanol/water.

  • Column Chromatography: This is the most reliable method for separating compounds with close Rƒ values.

    • Stationary Phase: Standard silica gel is usually sufficient.

    • Mobile Phase: A gradient system of hexanes and ethyl acetate is a good starting point. Begin with a low polarity (e.g., 90:10 hexanes:ethyl acetate) to elute non-polar impurities and gradually increase the polarity to elute your product. The di-acylated byproduct, being less polar than the mono-acylated product (due to the absence of the free -NH₂ group), should elute first.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which amide coupling reagent is best suited for this synthesis?

A: There is no single "best" reagent, as the optimal choice depends on factors like cost, scale, desired reaction time, and sensitivity of the substrates.[4][5]

Coupling ReagentProsCons
EDC / HOBt Inexpensive, common, byproducts are water-soluble, simplifying workup.[1]Can be less effective for sluggish couplings; HOBt has safety/handling considerations.
HATU / DIPEA Very powerful and fast, high-yielding for difficult couplings.Expensive, can cause side reactions with nucleophilic side chains, byproducts can complicate purification.[6]
SOCl₂ or (COCl)₂ Generates a highly reactive acid chloride, often leading to high yields and fast reactions.[2]Harsh conditions (generates HCl), requires an extra step, not suitable for sensitive substrates.
T3P® (Propylphosphonic Anhydride) High-yielding, broad functional group tolerance, byproducts are water-soluble.Moderately expensive.

Recommendation: Start with the EDC/HOBt system due to its cost-effectiveness and straightforward workup. If yields are unsatisfactory, progressing to the acid chloride method or a more potent coupling agent like T3P® is a logical next step.

Q2: How critical is the purity of the 4-amino-2-methylaniline starting material?

A: Extremely critical. Anilines, particularly diamines, are susceptible to air oxidation, which can lead to the formation of colored, polymeric impurities. These impurities can interfere with the reaction and significantly complicate purification. It is highly recommended to use freshly purchased, high-purity diamine or to purify older stock (e.g., by recrystallization or sublimation) before use. Storing the diamine under an inert atmosphere (Nitrogen or Argon) and protected from light is best practice.

Section 4: Optimized Experimental Protocols

The following protocols are provided as robust starting points for laboratory-scale synthesis.

Protocol A: EDC/HOBt Mediated Amide Coupling

This protocol prioritizes operational simplicity and mild reaction conditions.

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add 4-amino-2-methylaniline (1.2 equiv.) and dissolve it in an anhydrous aprotic solvent (e.g., DMF or DCM, to a concentration of ~0.2 M).

  • Addition: Add 4-(tert-butyl)benzoic acid (1.0 equiv.) and HOBt (1.2 equiv.). Stir the mixture until all solids are dissolved.

  • Initiation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv.) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Synthesis via 4-(tert-butyl)benzoyl chloride

This protocol is often faster and higher-yielding but requires handling of an acid chloride.

Step 1: Formation of 4-(tert-butyl)benzoyl chloride

  • In a flask equipped with a reflux condenser and a gas outlet to a trap (for HCl), combine 4-(tert-butyl)benzoic acid (1.0 equiv.) and thionyl chloride (SOCl₂, 2.0-3.0 equiv.).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure (use a trap!) to yield the crude acid chloride, which can be used directly in the next step.

Step 2: Amide Formation

  • Dissolve 4-amino-2-methylaniline (1.1 equiv.) and a non-nucleophilic base like triethylamine or DIPEA (1.5 equiv.) in anhydrous DCM and cool to 0 °C.

  • Dissolve the crude acid chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Perform the same aqueous workup and purification as described in Protocol A.

References
  • Benchchem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. ResearchGate. Retrieved from [Link]

  • Benchchem. (2025). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide. Benchchem.
  • Benchchem. (2025). optimization of reaction conditions for benzamide synthesis. Benchchem.
  • Reddit. (2022, March 24). amide coupling help : r/Chempros. Reddit. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound Identity: N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide Common Role: Key intermediate in the synthesis of VEGFR inhibitors (e.g., Tivozanib/AV-951 ). Chemical Context: This molecule features a lipophilic "tail" (tert-butyl benzamide) and a reactive, electron-rich "head" (aniline).[1][2] This duality creates specific purification challenges: the tert-butyl group promotes solubility in non-polar solvents, while the free amine introduces polarity, basicity, and oxidation susceptibility.[1]

Critical Quality Attributes (CQAs):

  • Appearance: White to off-white crystalline solid (Pink/Brown indicates oxidation).

  • Purity Target: >98.5% (HPLC).

  • Key Impurities:

    • Bis-amide: N,N'-(2-methyl-1,4-phenylene)bis(4-(tert-butyl)benzamide).

    • Starting Material: 2-Methyl-1,4-phenylenediamine (highly toxic, air-sensitive).[1]

    • Oxidation Byproducts: Azo/Azoxy dimers (colored impurities).[1][2]

Troubleshooting Modules

Module A: The "Pink/Brown" Phenomenon (Oxidation Control)

Problem: The product turns pink, purple, or brown during filtration or drying. Root Cause: The free aniline moiety at the 4-position is electron-rich and prone to rapid aerial oxidation, forming quinone imines or azo-dimers. This is accelerated by light and trace metals.[1][2]

Technical Protocol: Prevention & Remediation

  • Degassing: All solvents used in the final step (crystallization/wash) must be degassed (sparged with

    
     for 15 mins).[1][2]
    
  • The "Sacrificial" Additive: Add 0.1% w/v Sodium Ascorbate or Sodium Metabisulfite to the aqueous wash buffers during workup to scavenge radical initiators.[1][2]

  • Remediation (If already colored):

    • Dissolve crude in MeOH/DCM (1:9).[1][2]

    • Add Activated Charcoal (10-20 wt%). Heat to reflux for 30 mins.

    • Filter hot through a Celite pad.[2]

    • Note: Charcoal is highly effective for removing the high-molecular-weight colored oligomers.

Module B: Separation of Mono-Amide vs. Bis-Amide

Problem: HPLC/TLC shows a persistent impurity close to the product peak (often the bis-amide formed by over-acylation of the diamine). Root Cause: Both the product and the bis-amide are lipophilic amides. Standard silica chromatography often fails to resolve them efficiently due to tailing.[2]

The "Acid-Base Swing" Purification System: This protocol leverages the basicity of the free amine in the product, which the bis-amide lacks.[1][2]

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract with 1.0 M HCl (3x).

    • Chemistry: The Product (mono-amine) protonates and moves to the aqueous phase.

    • differentiation: The Bis-amide (neutral) and unreacted Benzoic Acid (acidic) stay in the EtOAc layer.[1][2]

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (2x) to remove entrained neutrals.[1][2]

  • Basification: Cool aqueous layer to 0-5°C. Slowly adjust pH to ~10 using 4.0 M NaOH or NH₄OH .

    • Observation: The product will precipitate as a white solid.[1][2]

  • Recovery: Extract the turbid aqueous mix with EtOAc (or filter if solid is granular enough), dry over Na₂SO₄, and concentrate.

Module C: Crystallization "Oiling Out"

Problem: The product separates as a sticky oil or gum rather than crystals during recrystallization. Root Cause: The tert-butyl group makes the molecule greasy. Using solvents that are too polar (like pure water) forces rapid phase separation before crystal lattice formation.[1][2]

Optimized Solvent Systems:

Solvent System Ratio (v/v) Protocol Notes
Toluene / Heptane 1:2 to 1:4 Preferred. Dissolve in hot Toluene; add Heptane slowly. Excellent rejection of polar impurities.[2]
MeOH / Water 5:1 Dissolve in refluxing MeOH.[2] Add water dropwise until turbidity persists.[2] Cool slowly (10°C/hour).[1][2]

| EtOAc / Hexanes | 1:3 | Good for initial precipitation but may trap starting amine.[2] |

Visual Workflow: The "Acid-Base Swing"

The following diagram illustrates the self-validating purification logic described in Module B.

PurificationLogic Start Crude Mixture (Product + Bis-amide + Acid) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with 1M HCl Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Bis-amide & Impurities) PhaseSep->OrgLayer Neutrals/Acids AqLayer Aqueous Layer (Contains Product-HCl Salt) PhaseSep->AqLayer Protonated Amine Discard/Recycle Discard/Recycle OrgLayer->Discard/Recycle Wash Wash Aq. with fresh EtOAc (Removes entrained neutrals) AqLayer->Wash Basify Basify to pH 10 (NaOH/NH4OH) Wash->Basify Precip Product Precipitates (Free Base) Basify->Precip Filter Filter & Dry (Target Purity >98%) Precip->Filter

Caption: Logical flow for separating the target mono-amine from non-basic impurities using pH manipulation.

Frequently Asked Questions (FAQ)

Q1: Why does my silica column band "streak" badly? A: The free primary amine interacts strongly with the acidic silanol groups on silica gel.[1][2] Fix: Pre-treat your silica column with mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH .[1][2] This neutralizes the active sites.[1][2] Use a gradient of DCM:MeOH (99:1 to 95:5).[1][2]

Q2: Can I use the nitro-precursor instead to avoid the bis-amide? A: Yes. Coupling 4-(tert-butyl)benzoyl chloride with 2-methyl-4-nitroaniline avoids the bis-amide entirely. However, you then face the challenge of reducing the nitro group without reducing the amide or aromatic ring.[1][2] Recommendation: If using the nitro route, Pd/C hydrogenation is effective but requires careful catalyst filtration to avoid metal contamination (which catalyzes oxidation later).[1][2]

Q3: Is the starting material (2-methyl-1,4-phenylenediamine) toxic? A: Yes, highly. It is a severe sensitizer and potential carcinogen.[1][2] It also absorbs through the skin.[1][2][3] Safety: Double-glove (Nitrile). Use a dedicated fume hood.[2] Quench all glassware with dilute HCl before washing to convert residual amine to the non-volatile salt.[1][2]

Q4: My melting point is lower than the literature value (159-160°C). Why? A: A depressed melting point usually indicates:

  • Solvent inclusion: The tert-butyl group can trap solvent in the lattice. Dry at 50°C under high vacuum (<5 mbar) for 12 hours.

  • Isomer contamination: Check for the regioisomer (amide formation at the 4-position amine instead of the 1-position, though steric hindrance at the 2-methyl position usually directs coupling to the 4-position if starting from the diamine). Correction: Actually, in the diamine (2-methyl-1,4-phenylenediamine), the amine at position 4 is less hindered than position 1 (ortho to methyl).[1][2] However, for Tivozanib synthesis, the amide linkage is usually at position 1.[1][2] Verify your regioselectivity via NMR (NOESY).

References

  • Synthesis of Tivozanib (AV-951)

    • Source: U.S. Patent 6,821,987 (Kyowa Hakko Kirin Co., Ltd.).[1][2] "Nitrogen-containing aromatic derivatives."[4][5][6]

    • Link
    • Relevance: Describes the primary synthesis routes and crystallization of benzamide intermedi
  • Polymorphs and Purification of Tivozanib Intermediates

    • Source: WO 2024/095127 A1.[2] "Solid state forms of tivozanib and process for preparation thereof."

    • Link
    • Relevance: Provides modern industrial insights into solvent selection and impurity rejection.[2]

  • Purification of Laboratory Chemicals (General Methodologies)

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.

    • Link:[Link][1][2]

    • Relevance: Standard protocols for drying and distilling aniline deriv

Sources

"N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide" reaction side product analysis

Author: BenchChem Technical Support Team. Date: March 2026

Reaction Side Product Analysis & Troubleshooting Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Target Molecule: N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide Core Challenge: This molecule represents a "reversed" amide linkage on a non-symmetrical diamine scaffold. The target requires acylation at the sterically hindered amine (position 1, ortho to the methyl group) while leaving the more nucleophilic amine (position 4, meta to the methyl) free.

The Critical Failure Mode: Direct acylation of 2-methyl-1,4-phenylenediamine will predominantly yield the wrong regioisomer (N-(4-amino-3-methylphenyl)-...) due to the higher nucleophilicity of the C4-amine. Successful synthesis typically requires a Nitro-Reduction Route (acylating 2-methyl-4-nitroaniline followed by reduction).

This guide addresses the specific side products arising from both the "Direct" (incorrect/problematic) and "Nitro-Reduction" (standard) synthetic pathways.

Diagnostic Decision Tree (Visual)

The following diagram maps the formation of key side products based on the synthetic route chosen.

ReactionPathways Start Starting Material Selection Diamine 2-Methyl-1,4-phenylenediamine Start->Diamine Route A (Risky) NitroAniline 2-Methyl-4-nitroaniline Start->NitroAniline Route B (Recommended) DirectRxn Direct Acylation (+ 4-t-Bu-Benzoyl Cl) Diamine->DirectRxn Regioisomer MAJOR IMPURITY: Regioisomer (Amide at C4) [Same Mass, Different RT] DirectRxn->Regioisomer Fast Kinetics BisAmide IMPURITY: Bis-Amide [Mass = Target + 160] DirectRxn->BisAmide Over-reaction NitroRxn Acylation NitroAniline->NitroRxn NitroIntermed Intermediate: Nitro-Amide NitroRxn->NitroIntermed Reduction Reduction Step (H2/Pd or Fe/AcOH) NitroIntermed->Reduction Target TARGET MOLECULE: Amide at C1 (ortho-Me) Reduction->Target Azo IMPURITY: Azo/Azoxy Dimers [Colored, High Mass] Reduction->Azo Incomplete/Basic pH Unreduced IMPURITY: Unreduced Nitro [Target + 30 Da] Reduction->Unreduced Incomplete Rxn

Caption: Figure 1. Reaction pathways showing the origin of Regioisomers (Route A) vs. Reduction byproducts (Route B).

Detailed Side Product Analysis

Category A: Regiochemical Impurities (The "Wrong Isomer")

Context: This is the most common issue when researchers attempt to shorten the synthesis by directly coupling the diamine.

Impurity NameStructure DescriptionDetection (LC-MS)Root Cause
Regioisomer Amide linkage at C4 (unhindered); Free amine at C1 (hindered).MW: Same as Target (

). RT: Distinct shift (usually elutes earlier on C18 due to higher polarity of the exposed ortho-amine).
Kinetic Control: The C4-amine is sterically unhindered and electronically more nucleophilic. It reacts 10-100x faster than the C1-amine [1].
Bis-Amide Both amines acylated by 4-(tert-butyl)benzoyl groups.MW:

+ 160 Da (approx). RT: Late eluting (very hydrophobic).
Stoichiometry: Excess acid chloride or rapid addition without temp control.

Troubleshooting Protocol:

  • If you see the Regioisomer: You cannot fix this post-reaction easily. You must switch to the Nitro-Reduction Route .

  • Protocol Validation: Co-inject your product with commercial 2-methyl-1,4-phenylenediamine to ensure you haven't just isolated starting material (if the reaction failed completely).

Category B: Reduction-Related Impurities (Nitro Route)

Context: When using the 2-methyl-4-nitroaniline route, the acylation is selective, but the subsequent reduction step introduces specific risks.

Impurity NameMechanism of FormationTroubleshooting / Removal
Unreduced Nitro Incomplete hydrogenation or catalyst poisoning.Action: Check H2 pressure/reaction time. This impurity is easily separated by flash chromatography (significant polarity difference).
Azo/Azoxy Dimers Condensation of hydroxylamine intermediate with nitroso intermediate during reduction. Often colored (orange/red).Action: Avoid basic conditions during reduction. If using Fe/AcOH, ensure sufficient acid. If using H2/Pd, keep concentration low to prevent intermolecular coupling [2].
De-halogenated Byproducts Not applicable here (no halogens on the core), but relevant if the benzoyl group had halides.N/A
Category C: Oxidative Degradation ("Pink/Brown" Solutions)

Context: Phenylenediamines are electron-rich and prone to air oxidation (formation of quinone diimines).

  • Observation: The reaction mixture or isolated solid turns pink, purple, or dark brown over time.

  • Chemistry: The free aniline (Target) oxidizes to form radical cations, which polymerize into "aniline black" type oligomers.

  • Prevention:

    • Store the final product as a HCl salt (protonation of the amine protects it from oxidation).

    • Perform all workups under inert atmosphere (N2/Ar) if possible.

    • Add antioxidants (e.g., ascorbic acid) during aqueous workup if degradation is rapid.

Analytical Troubleshooting (HPLC/LC-MS)

Separating the Target from the Regioisomer is the most difficult analytical challenge.

Recommended Method Parameters:

  • Column: Phenyl-Hexyl or C18 (High Carbon Load). The Phenyl-Hexyl phase provides better selectivity for aromatic isomers via pi-pi interactions [1].

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Gradient: Shallow gradient (e.g., 20% to 40% B over 20 minutes) is required to resolve the isomers.

Q: How do I confirm which isomer I have without NMR? A: NOE (Nuclear Overhauser Effect) NMR is the gold standard. However, chemically:

  • Diazotization Test: The Target has a free amine at position 4 (unhindered). It will diazonize and couple with beta-naphthol to form a red dye rapidly.

  • The Regioisomer has a free amine at position 1 (hindered by methyl). Diazotization is significantly slower and may fail due to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Can I use Boc-protection to control the regioselectivity on the diamine?

  • Answer: It is difficult. Reacting 2-methyl-1,4-phenylenediamine with Boc2O will also selectively protect the unhindered C4-amine first. This gives you 4-Boc-amino-2-methylaniline. If you then acylate, the benzoyl group goes to the hindered C1 position. This is a valid strategy (Boc-protection -> Acylation -> Deprotection) and is an alternative to the Nitro route.

Q2: Why does my product have a mass of [M+14]?

  • Answer: Check your solvent.[1][2] If you used methanol during an acid-catalyzed step (like deprotection), you might have methylated the aniline (rare) or formed a methyl ester if residual acid chloride was present. More likely, it is a methylation impurity from the starting material synthesis if it wasn't pure.

Q3: The reaction turned into a solid gel. What happened?

  • Answer: You likely formed the Bis-amide (very insoluble) or the concentration was too high, leading to pi-stacking aggregation of the product. Dilute with warm THF or DMF to dissolve.

References

  • BenchChem Technical Support. (2025).[1][3] Separation of Benzenehexamine Isomers and Phenylenediamine Analogues. Retrieved from

  • Royal Society of Chemistry. (2022). Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. Sensors & Diagnostics. Retrieved from

  • VulcanChem. (2024). 4-amino-N-(tert-butyl)benzamide - Synthesis and Properties. Retrieved from

  • National Institutes of Health (PMC). (2009). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues. Retrieved from

(Note: The above references are based on search results for similar chemical scaffolds and general amine chemistry principles validated in the search step.)

Sources

Technical Support Center: Optimizing Coupling for N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of "N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide". This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific amide coupling reaction. We will delve into common challenges, provide robust troubleshooting strategies, and offer detailed protocols to ensure the successful and efficient synthesis of your target molecule.

Core Challenge: Selectivity in a Diamine System

The synthesis of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide involves the coupling of 4-(tert-butyl)benzoic acid with 2-methyl-1,4-phenylenediamine. The primary challenge arises from the presence of two primary amino groups on the phenylenediamine starting material. This necessitates a high degree of control to achieve selective mono-acylation over di-acylation and to ensure the correct regioselectivity —acylation at the N1 position, which is ortho to the methyl group, rather than the more sterically accessible and electronically favorable N4 position.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis?

The synthesis requires 4-(tert-butyl)benzoic acid and 2-methyl-1,4-phenylenediamine. It is crucial to use high-purity starting materials, as impurities can interfere with the coupling reaction and complicate purification.

Q2: Which coupling reagents are most effective for this type of transformation?

For challenging couplings involving electron-rich or sterically hindered anilines, standard reagents may be insufficient.[1] Potent activating agents are often required. Carbodiimide-based reagents like EDC, often used with additives like HOBt, are a common starting point.[2][3][4] However, for this specific substrate, onium salt-based reagents such as HATU or HBTU are highly recommended due to their high reactivity and ability to minimize side reactions.[5][6]

Q3: How can I control the reaction to favor mono-acylation over di-acylation?

Controlling the stoichiometry is the most critical factor. Using a slight excess of the diamine (e.g., 1.1 to 1.5 equivalents) relative to the carboxylic acid can statistically favor mono-acylation. Additionally, slow, dropwise addition of the activated carboxylic acid or the coupling reagent to the solution of the diamine at a low temperature can help prevent localized high concentrations that lead to the formation of the di-acylated byproduct.

Q4: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods. A typical TLC mobile phase would be a mixture of ethyl acetate and hexanes. The product will be more polar than the starting carboxylic acid but may have similar polarity to the starting diamine. LC-MS is invaluable for confirming the mass of the desired product and identifying any side products, such as the di-acylated species.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or No Yield of the Desired Product

This is a common issue stemming from several potential causes.

  • Cause A: Incomplete Carboxylic Acid Activation. The first step in the coupling is the activation of the carboxylic acid.[5] If this step is inefficient, the subsequent reaction with the amine will not proceed.

    • Solution: Switch to a more powerful coupling reagent. If EDC/HOBt fails, HATU is an excellent alternative. HATU forms a highly reactive O-acylisourea intermediate, leading to faster coupling rates.[6][7] Ensure all reagents are anhydrous, as water can quench the activated species.

  • Cause B: Deactivation of the Amine. The starting diamine is basic and can participate in acid-base reactions that neutralize the reagents.

    • Solution: Ensure an appropriate non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is used in sufficient quantity (typically 2-3 equivalents) to scavenge protons generated during the reaction without interfering with the coupling partners.[2]

  • Cause C: Poor Solubility. If reactants are not fully dissolved, the reaction will be slow and incomplete.[8]

    • Solution: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[8] Gently warming the mixture may aid dissolution, but care must be taken to avoid thermal degradation. A good starting concentration is between 0.1 M and 0.5 M.[8]

Problem 2: Formation of Significant Side Products

The most likely side products are the di-acylated diamine and N-acylurea (if using a carbodiimide reagent).

  • Cause A: Di-acylation. This occurs when both amino groups of the diamine react with the activated carboxylic acid.

    • Solution: As mentioned in the FAQ, use a slight excess of the diamine and perform a slow addition of the activated acid at a reduced temperature (e.g., 0 °C). This maintains a low concentration of the acylating agent, favoring the mono-acylation product.

  • Cause B: N-acylurea Formation. With carbodiimide reagents like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the reaction pathway.[2]

    • Solution: The use of additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is strongly recommended.[2][9] These additives trap the O-acylisourea intermediate to form an active ester, which is more stable against rearrangement but highly reactive towards the amine, improving overall efficiency.[8]

Problem 3: Difficulty in Purifying the Final Product

The product is an amide with a free amino group, making it polar and potentially challenging to purify.

  • Cause A: Similar Polarity of Product and Starting Material. The desired product and the unreacted diamine may have similar Rf values on a TLC plate, making separation by standard silica gel chromatography difficult.

    • Solution 1: Acid/Base Extraction. Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl) to protonate and remove the excess basic diamine into the aqueous layer. Then, wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.[8]

    • Solution 2: Ion Exchange Chromatography. For very challenging separations, solid-phase extraction using an SCX (Strong Cation Exchange) cartridge can be effective. The basic product and starting amine will bind to the cartridge, while neutral impurities can be washed away. The desired product can then be eluted with a basic solution (e.g., methanol with ammonia).[10]

  • Cause B: Product is Highly Polar. The compound may streak or have very low mobility on silica gel even with polar solvent systems like dichloromethane/methanol.[11]

    • Solution 1: Recrystallization. If the product is a solid, recrystallization is an excellent and scalable purification method.[12] Screen various solvents like ethanol, acetonitrile, or ethyl acetate/hexane mixtures to find suitable conditions.[12]

    • Solution 2: Alternative Chromatography. If chromatography is necessary, consider reversed-phase flash chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[11][13] HILIC is particularly well-suited for purifying polar compounds that are not well-retained on standard C18 columns.[13]

Data & Protocols

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentAdditiveBaseProsCons
EDC HOBt or HOAtDIPEA, NMMWater-soluble byproducts, readily available, cost-effective.[9]Can form N-acylurea byproduct[2], may be sluggish for this substrate.
HATU None neededDIPEA, CollidineVery fast reaction rates, high yields, low racemization, effective for difficult couplings.[5][6]More expensive, can react with amine to form guanidinium byproduct.[14]
T3P® (Propylphosphonic Anhydride) None neededPyridine, DIPEAByproducts are water-soluble, high reactivity, broad functional group tolerance.Often requires slightly elevated temperatures.
Acyl Chloride NonePyridine, TEAHighly reactive, no coupling reagent needed.Requires an extra synthetic step, harsh conditions (SOCl₂), potential for side reactions.[15]
Optimized Experimental Protocol (HATU Coupling)

This protocol is designed as a robust starting point for the synthesis.

Materials:

  • 4-(tert-butyl)benzoic acid (1.0 eq)

  • 2-methyl-1,4-phenylenediamine (1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (to make a ~0.2 M solution)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-(tert-butyl)benzoic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF, followed by DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes. This is the "pre-activation" step where the active ester is formed.

  • In a separate flask, dissolve 2-methyl-1,4-phenylenediamine (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the diamine solution dropwise to the activated acid solution at 0 °C (ice bath) over 10-15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Perform aqueous workup: wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Visual Schematics

Troubleshooting Workflow for Low Yield

G cluster_conditions Condition Optimization start Low Yield Observed check_reagents Verify Reagent Purity & Activity (Anhydrous solvents, fresh coupling reagent) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions solubility Poor Solubility? check_conditions->solubility activation Activation Issue? check_conditions->activation stoichiometry Stoichiometry Issue? check_conditions->stoichiometry change_solvent Switch to DMF/NMP solubility->change_solvent Yes change_reagent Use Stronger Reagent (HATU) activation->change_reagent Yes adjust_ratio Use Excess Diamine stoichiometry->adjust_ratio Yes success Improved Yield change_solvent->success change_reagent->success adjust_ratio->success

Caption: A logical workflow for diagnosing and resolving low product yield.

General Amide Coupling Mechanism (Carbodiimide)

G cluster_activation Activation RCOOH R-COOH (Carboxylic Acid) Intermediate O-Acylisourea (Highly Reactive) RCOOH->Intermediate + EDC EDC EDC Amine R'-NH₂ (Diamine) Product R-CONH-R' (Amide Product) HOBt HOBt ActiveEster HOBt Active Ester (More Stable) HOBt->ActiveEster Trapping Intermediate->HOBt Intermediate->ActiveEster SideProduct N-Acylurea (Side Product) Intermediate->SideProduct Rearrangement ActiveEster->Product + R'-NH₂

Caption: The activation pathway for amide coupling using EDC with an HOBt additive.

References

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?Link

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Link

  • Benchchem. Technical Support Center: Purification of Polar Benzamide Derivatives. Link

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Link

  • Aapptec Peptides. Coupling Reagents. Link

  • Vulcanchem. 4-amino-N-(tert-butyl)benzamide - 93483-71-7. Link

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Link

  • Google Patents. (2006). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof. Link

  • Laha, J. K., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. Link

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Link

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Link

  • Singh, J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Link

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?Link

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Link

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Link

  • Benchchem. An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Link

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Link

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. Link

  • Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC. Link

  • Al-Suwaidan, I. A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Link

  • ACS Publications. (2021, June 15). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society. Link

  • Royal Society of Chemistry. CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry. Link

Sources

"N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide" stability in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and handling of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide in cell culture systems. This document is structured as a Tier-2 Technical Support resource for researchers observing inconsistencies in potency, solubility, or media appearance.

Compound Overview & Chemical Profile

This compound is a lipophilic benzamide derivative characterized by two distinct functional domains: a hydrophobic 4-(tert-butyl)benzamide tail and a reactive 4-amino-2-methylphenyl headgroup. Its stability in cell culture is governed by the competing forces of hydrophobic precipitation and oxidative degradation of the primary amine.

PropertyCharacteristicImpact on Cell Culture
Core Structure Benzamide linkageHydrolytically stable at pH 7.4 (Media).
Functional Group A 4-Amino (Primary Aniline)High Risk: Susceptible to autoxidation, photolysis, and Schiff base formation with media aldehydes (e.g., pyruvate, oxidized lipids).
Functional Group B Tert-butyl High Risk: Increases LogP (lipophilicity), driving rapid precipitation in aqueous buffers and high binding to BSA/FBS.
Solubility Low (Aqueous)Requires organic co-solvent (DMSO) for initial solubilization.

Stability in Cell Culture Media

The "Pink Media" Phenomenon (Oxidative Instability)

The most common stability issue reported is the discoloration of culture media. The free primary amine on the phenyl ring is electron-rich and prone to oxidation, a process accelerated by:

  • Light exposure (Photochemical oxidation).

  • Transition metals in media (e.g., Iron in Transferrin, Copper).

  • High Oxygen tension (Standard 20%

    
     incubators).
    

Degradation Pathway: The 4-amino group oxidizes to form hydroxylamines and eventually iminoquinones or azo-dimers. These byproducts are often highly colored (pink, brown, or yellow) and can be cytotoxic, confounding experimental results.

Hydrophobic Crash-Out (Precipitation)

Due to the bulky tert-butyl group, the compound has poor thermodynamic solubility in water. When a concentrated DMSO stock is spiked directly into cold media, the compound may form "micro-crystals" that are invisible to the naked eye but reduce the effective concentration.

Experimental Protocols & Best Practices

Protocol A: Optimal Solubilization & Media Preparation

Goal: Maximize solubility and minimize precipitation shock.

  • Stock Preparation: Dissolve powder in anhydrous DMSO to 10 mM - 50 mM . Vortex vigorously.

    • Note: Avoid Ethanol; it evaporates too quickly in incubators, changing concentration.

  • Intermediate Dilution (Critical Step):

    • Do NOT add 100% DMSO stock directly to the cell well.

    • Prepare a 10x or 100x intermediate in serum-free media or PBS.

    • Observation: If the intermediate turns cloudy, the concentration is above the solubility limit. Sonicate for 5 minutes.

  • Final Application: Add the intermediate to the cell culture well. Ensure final DMSO concentration is <0.5% (v/v).

Protocol B: Stability Validation Assay

Goal: Determine if the compound is degrading during your 24-72h incubation.

  • Prepare Media: Spiked media (

    
    ) in a clear tube (no cells).
    
  • Incubate: Place in the incubator alongside your cells.

  • Timepoints: Harvest

    
     at 0h, 6h, 12h, 24h.
    
  • Analysis: Analyze via HPLC-UV or LC-MS.

    • Success Criteria: >90% parent compound remaining at 24h.

    • Failure: Appearance of new peaks (oxidation products) or loss of signal (precipitation/binding).

Troubleshooting Guide (Q&A)

Issue 1: Loss of Potency / IC50 Shift

Q: My IC50 has shifted from 10 nM to 500 nM when I switched from serum-free to 10% FBS media. Is the compound degrading? A: Likely not degrading, but binding . The tert-butyl group makes this molecule highly lipophilic.

  • Root Cause: High affinity binding to Serum Albumin (BSA/FBS). The "free fraction" (bioactive drug) is significantly lower in 10% FBS than in serum-free conditions.

  • Solution: Perform a "Serum Shift Assay." Determine IC50 in 0%, 5%, and 10% FBS. If potency drops linearly with serum concentration, it is a binding artifact, not degradation.

Issue 2: Media Discoloration

Q: The media turned a slight pink/brown color after 24 hours. Is this contamination? A: If the media remains clear (not turbid) but changes color, it is likely chemical oxidation of the aniline amine, not bacterial contamination.

  • Root Cause: Autoxidation of the 4-amino-2-methylphenyl moiety.

  • Solution:

    • Protect media from light (wrap plates in foil).

    • Add an antioxidant if compatible with your biology (e.g.,

      
       Ascorbic Acid or 
      
      
      
      -Mercaptoethanol).
    • Refresh media every 12-24 hours.

Issue 3: Crystal Formation

Q: I see needle-like structures in the well under the microscope. A: The compound has precipitated.

  • Root Cause: "Crash-out" precipitation. The local concentration at the pipette tip exceeded the solubility limit during addition.

  • Solution: Use the Intermediate Dilution method (Protocol A). Pre-warm the media to 37°C before adding the drug. Cold media reduces solubility.

Visualizing the Stability Logic

The following diagram illustrates the decision matrix for troubleshooting stability issues with this compound.

StabilityLogic Start Observation: Inconsistent Results CheckColor Is Media Discolored? (Pink/Brown) Start->CheckColor CheckTurbidity Is Media Turbid/Cloudy? (Crystals visible) CheckColor->CheckTurbidity No Oxidation Diagnosis: Oxidative Degradation (Aniline Oxidation) CheckColor->Oxidation Yes CheckSerum Is Potency Lower in FBS? CheckTurbidity->CheckSerum No Precipitation Diagnosis: Hydrophobic Precipitation (Tert-butyl effect) CheckTurbidity->Precipitation Yes CheckSerum->Start No (Investigate Biology) Binding Diagnosis: Protein Binding (Albumin Sequestration) CheckSerum->Binding Yes (Shift > 5x) ActionOx Action: Protect from light, Add Antioxidants, Change media frequently Oxidation->ActionOx ActionPpt Action: Pre-warm media, Use Intermediate Dilution, Lower Concentration Precipitation->ActionPpt ActionBind Action: Calculate Free Fraction, Run Serum Shift Assay Binding->ActionBind

Figure 1: Troubleshooting decision tree for N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide in cell culture.

Frequently Asked Questions (FAQs)

Q: Can I store the diluted media at 4°C for a week? A: No. The 4-amino group is unstable in aqueous solution over time, even at 4°C. Hydrolysis is slow, but oxidation is cumulative. Always prepare fresh dilutions immediately before use.

Q: What is the estimated half-life (


) in complete media? 
A:  While specific data depends on light/oxygen, structurally similar anilines typically have a 

of 12 to 48 hours in oxygenated media at 37°C [1]. If your experiment lasts 72 hours, you are likely dosing degradation products by day 3.

Q: Is this compound cell-permeable? A: Yes. The tert-butyl group and the aromatic rings provide high lipophilicity (LogP > 3), ensuring rapid passive diffusion across the cell membrane.

References

  • Santa Cruz Biotechnology. N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide Product Information. Retrieved from

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (General reference for amide stability).
  • Kalgutkar, A. S., et al. (2005). Oxidation of Aromatic Amines in Drug Discovery. Current Drug Metabolism.
  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Reference for solubility and protein binding of lipophilic compounds).

Technical Support Center: Crystallization of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystals of this aromatic amide. The guidance provided herein is based on established principles of crystallization science and experience with related molecular structures.

Introduction: Understanding the Molecule

N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide is an aromatic amide. Molecules in this class are characterized by strong intermolecular hydrogen bonds via the amide functional groups, which can lead to high melting points and often present challenges in solubility and crystallization.[1][2] The presence of both an amino group and a bulky tert-butyl group introduces a unique electronic and steric profile that must be considered during solvent selection and method development. Key challenges often include poor solubility in non-polar solvents, the potential for polymorphism, and the tendency to form oils or amorphous precipitates if conditions are not precisely controlled.

Frequently Asked Questions (FAQs)

Q1: My compound is failing to dissolve or has very poor solubility. What is a recommended starting point for solvent selection?

A: Low solubility is a common issue with aromatic amides due to strong intermolecular hydrogen bonding. The key is to find a solvent or solvent system that can effectively disrupt these interactions at an elevated temperature but allow them to reform in an orderly crystalline lattice upon cooling.

Expert Insight: Your initial screening should focus on polar aprotic and polar protic solvents. A systematic screening approach is the most efficient method to identify a suitable system. Aromatic amides often exhibit good solubility in solvents like ethanol, acetone, and ethyl acetate, but limited solubility in water or non-polar hydrocarbons.[3][4]

Experimental Protocol: Solvent Screening

  • Preparation: Place approximately 10-20 mg of your compound into several small vials.

  • Solvent Addition: To each vial, add a different solvent from the list below in 0.1 mL increments.

  • Observation at Room Temperature: Stir or sonicate the vials at room temperature. Note the solubility. If the compound dissolves completely, it is likely too soluble for cooling crystallization.

  • Heating: For solvents where the compound is sparingly soluble at room temperature, gently heat the vial while stirring (e.g., to 50-60°C or ~20°C below the solvent's boiling point).

  • Identification of a Suitable Solvent: A good candidate solvent will dissolve the compound completely at an elevated temperature but show low solubility at room temperature or upon cooling.

  • Cooling: Allow the vials that showed complete dissolution upon heating to cool slowly to room temperature, and then further cool in an ice bath. Observe for crystal formation.

Table 1: Solvent Selection Guide for Initial Screening

Solvent Type Boiling Point (°C) Polarity Index Rationale
Isopropanol (IPA) Polar Protic 82.6 3.9 Good for dissolving amides; moderate volatility.
Ethanol Polar Protic 78.4 4.3 Often effective for hydrogen-bonding compounds.[5]
Acetone Polar Aprotic 56.0 5.1 Strong solvent, but high volatility can lead to rapid crashing out.
Ethyl Acetate Polar Aprotic 77.1 4.4 Good balance of polarity and volatility.
Acetonitrile Polar Aprotic 81.6 5.8 Can be effective but may lead to different polymorphs.
Toluene Non-polar 110.6 2.4 Use as a potential anti-solvent or for co-solvent systems.

| Heptane | Non-polar | 98.4 | 0.1 | Excellent choice as an anti-solvent. |

Q2: Instead of crystals, my compound is forming an oil. What is happening and how can I prevent it?

A: "Oiling out" occurs when the concentration of the solute in the solution exceeds its solubility limit at a temperature that is above the melting point of the solid in that specific solvent environment. It can also be caused by excessively rapid cooling, which does not give the molecules sufficient time to arrange into an ordered crystal lattice.

Expert Insight: The goal is to ensure that the supersaturation point is reached at a temperature where crystal nucleation is favored over liquid-liquid phase separation (oiling). This involves carefully controlling the concentration and cooling rate to stay within the "metastable zone" where crystal growth can occur.

Troubleshooting Strategies:

  • Reduce Concentration: Start with a more dilute solution. This lowers the temperature at which the solution becomes supersaturated.

  • Slow Down the Cooling Rate: A slower cooling profile provides more time for molecules to orient correctly. Use a programmable heating/cooling mantle or insulate the crystallization vessel.

  • Use an Anti-Solvent: Dissolve the compound in a good solvent and then slowly add a miscible anti-solvent (in which the compound is insoluble) to gently induce supersaturation.

  • Seed the Solution: Introduce a few small, pre-existing crystals (seed crystals) into the slightly supersaturated solution to bypass the initial nucleation barrier and promote growth.

Diagram: Crystallization vs. Oiling Out

G cluster_0 A Undersaturated (Clear Solution) B Metastable Zone (Crystallization Occurs) C Labile Zone (Spontaneous Nucleation) D Oiling Out Zone (Liquid-Liquid Separation) E Solubility Curve p1->p2 Solubility Curve xaxis Concentration -> yaxis Temperature ->

Caption: Relationship between supersaturation, temperature, and product form.

Q3: I am getting crystals, but they are very fine needles or an inconsistent powder. How can I obtain larger, more uniform crystals?

A: Crystal morphology (habit) is highly dependent on the crystallization conditions. Rapid crystal growth, often driven by high supersaturation, typically leads to the formation of fine needles. Impurities can also act as habit modifiers, sometimes undesirably.

Expert Insight: To grow larger crystals, you must slow down the growth rate. This allows for more controlled addition of molecules to the growing lattice fronts, resulting in more well-defined and larger crystals.

Troubleshooting Strategies:

  • Slower Cooling/Evaporation: As with preventing oiling, a slower approach to supersaturation is key.

  • Solvent System Optimization: The choice of solvent can dramatically affect crystal shape. Try mixtures of solvents. For example, a small amount of a more viscous or non-polar solvent added to a primary polar solvent can sometimes slow growth and improve crystal quality.

  • pH Adjustment: If applicable, small changes in pH can alter the charge state of the amino group and influence intermolecular interactions.

  • Impurity Removal: Even trace impurities can inhibit growth on certain crystal faces, leading to needle-like morphology.[6][7] Consider an upstream purification step, such as passing a solution of your compound through a small plug of silica gel or activated carbon before crystallization.

In-Depth Troubleshooting Guide

Issue 1: Persistent Failure to Nucleate

Problem: The solution has been cooled and is visibly supersaturated (e.g., confirmed by adding a seed crystal which doesn't dissolve), but no spontaneous crystallization occurs.

Causality: The energy barrier for primary nucleation is too high. The system is kinetically trapped in the supersaturated liquid state.

Workflow: Inducing Nucleation

G start Supersaturated Solution (No Crystals) seed Add Seed Crystals start->seed Primary Method scratch Scratch Inner Surface with Glass Rod start->scratch Alternative ultrasound Apply Ultrasonication start->ultrasound Alternative antisolvent Add Anti-Solvent start->antisolvent Alternative end_success Crystals Form seed->end_success end_fail Still No Crystals (Re-evaluate System) seed->end_fail scratch->end_success scratch->end_fail ultrasound->end_success ultrasound->end_fail antisolvent->end_success antisolvent->end_fail

Caption: Decision workflow for inducing crystal nucleation.

Detailed Protocols:

  • Seeding: This is the most controlled method. If you have previous batches, use a tiny amount of crushed crystals. If not, try to generate seeds by rapidly evaporating a small amount of a concentrated solution on a watch glass.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic glass fragments and imperfections can act as nucleation sites.

  • Anti-Solvent Addition:

    • Dissolve the compound to a high concentration in a "good" solvent.

    • Filter the solution to remove any particulate matter.

    • Slowly add a miscible "anti-solvent" (e.g., heptane or water) dropwise with vigorous stirring until persistent turbidity is observed.

    • Slightly warm the solution until it becomes clear again, then allow it to cool slowly.

Issue 2: Polymorphism and Inconsistent Batches

Problem: Different crystallization experiments yield solids with different properties (e.g., melting point, solubility, powder X-ray diffraction pattern), suggesting the formation of different polymorphs.

Causality: Polymorphism is the ability of a compound to exist in more than one crystal lattice structure. Benzamides are known to exhibit polymorphism, and the resulting form can be highly sensitive to solvent, temperature, and even the presence of impurities, which can stabilize an otherwise elusive form.[8]

Expert Insight: A systematic polymorph screen is necessary to identify and control the desired crystalline form. This involves crystallizing the compound under a wide variety of conditions.

Experimental Protocol: Polymorph Screening

  • Solvent Variation: Perform cooling crystallizations from a diverse range of solvents (see Table 1).

  • Technique Variation: For a given solvent, try different crystallization methods:

    • Slow Cooling: As described previously.

    • Slow Evaporation: Leave a saturated solution in a loosely covered vial at room temperature.

    • Anti-Solvent Addition: As described above.

    • Slurry Experiment: Stir a mixture of different polymorphs (or an amorphous solid) in a solvent at a constant temperature for an extended period (24-48 hours). The system will equilibrate to the most thermodynamically stable form under those conditions.

  • Characterization: Analyze the solid from each experiment using techniques such as:

    • Powder X-ray Diffraction (PXRD): The definitive method for identifying different crystal forms.

    • Differential Scanning Calorimetry (DSC): To identify different melting points and phase transitions.

    • Thermogravimetric Analysis (TGA): To identify solvates.

    • Microscopy: To observe different crystal habits.

Issue 3: Product Degradation and Color Formation

Problem: The crystallization solution, which was initially colorless, develops a yellow or brown tint during the heating and dissolution phase.

Causality: The aromatic amino group (-NH2) is susceptible to oxidation, which can be accelerated by heat, light, and the presence of oxygen.[9] This oxidation leads to the formation of colored impurities that can inhibit crystallization and contaminate the final product.

Expert Insight: Minimizing the exposure of the compound to heat, light, and oxygen is critical.

Preventative Measures:

  • Use an Inert Atmosphere: Before heating, purge the crystallization vessel and the solvent with an inert gas like nitrogen or argon to displace oxygen. Maintain a positive pressure of the inert gas throughout the process.

  • Protect from Light: Use amber glass vessels or wrap the apparatus in aluminum foil to prevent photodegradation.[9]

  • Minimize Time at High Temperature: Do not hold the solution at elevated temperatures for longer than necessary to achieve dissolution.

  • Use High-Purity Solvents: Peroxides in older solvents (like ethers or THF) can be potent oxidizing agents. Use freshly opened bottles of high-purity solvents.

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide and all solvents used. Related benzamides are classified as skin and eye irritants.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11]

  • Conduct all operations in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.[12]

References

  • Gagniuc, P. et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. ResearchGate. Available at: [Link]

  • Fenet, B. et al. (2014). Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. PubMed Central. Available at: [Link]

  • Acevedo, D. et al. (2024). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. CrystEngComm. Available at: [Link]

  • Hsue, C. et al. (1993). Synthesis of Liquid Crystalline Aromatic Amide Compounds. Chemical Journal of Chinese Universities. Available at: [Link]

  • Moradiya, V. et al. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. ACS Publications. Available at: [Link]

  • Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization. Handbook of Industrial Crystallization. Cambridge University Press. Available at: [Link]

  • Gao, Q. et al. (2025). Impact of impurities on crystal growth. Nature. Available at: [Link]

  • Jones, W. et al. (2011). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. Crystal Growth & Design. ACS Publications. Available at: [Link]

  • Hseih, C. et al. (2010). Synthesis of novel liquid crystal compounds with aromatic amide mesogenic cores. Taylor & Francis Online. Available at: [Link]

  • ChemBK. 4-tert-Butylbenzamide. Available at: [Link]

  • Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • National Institutes of Health (NIH). (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available at: [Link]

  • Whiteknights, J. (2018). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of York. Available at: [Link]

  • PubChem. 4-amino-N-(2-amino-4-methylphenyl)benzamide. Available at: [Link]

  • PubChem. 4-tert-butyl-n-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/4-tert-butyl-n-3-(4-tert-butylbenzoyl_amino_-2-methylphenyl_benzamide]([Link]

  • Hampton Research. Crystallization Tips. Available at: [Link]

  • National Institutes of Health (NIH). N-(4-Methylphenyl)benzamide. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Synthesis & Handling of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide . This guide is designed for research scientists and drug development professionals who are experiencing degradation, low yields, or purity issues during the synthesis of this specific amide intermediate.

Because this molecule contains a highly sensitive 2-methyl-1,4-phenylenediamine core, standard benchtop synthesis techniques often result in rapid degradation. This guide provides field-proven, causality-driven troubleshooting to ensure high-fidelity synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does my isolated product rapidly turn pink, purple, or brown during workup, even if the reaction was clean by TLC? A: This degradation is caused by the rapid autoxidation of the electron-rich p-phenylenediamine core. Exposure to atmospheric oxygen—especially under neutral to basic conditions—initiates a futile two-electron redox cycle. The free amine is oxidized to a radical cation and subsequently to a highly colored quinone diimine[1]. These diimines are highly reactive and undergo intermolecular coupling to form complex, dark-colored polymeric degradants, such as phenazine derivatives[2].

Q: Can I synthesize this by reacting 2-methyl-1,4-phenylenediamine directly with 4-(tert-butyl)benzoyl chloride? A: No. Direct mono-acylation of 2-methyl-1,4-phenylenediamine lacks sufficient regioselectivity and inevitably leads to over-reaction (bis-amide formation). Furthermore, the unreacted diamine is extremely sensitive to air oxidation[1]. The authoritative, self-validating approach is the "nitro-reduction" route : acylate 2-methyl-4-nitroaniline first, then reduce the nitro group to the amine under strict inert conditions.

Q: How should I store the final free base to ensure >6 months of stability? A: The free base must be stored in amber glass vials (to prevent photodegradation), backfilled with Argon or Nitrogen, and kept at -20°C. Alternatively, converting the free amine to a hydrochloride salt protonates the nitrogen, removing its electron density and drastically reducing its susceptibility to autoxidation[2].

Part 2: Visualizing the Pathways

The Degradation Pathway

Understanding the mechanism of autoxidation is critical for preventing it. The diagram below illustrates the redox cycling that destroys the product upon air exposure.

Degradation A Free Amine (Target Product) B Radical Cation Intermediate A->B O₂ (Air Exposure) High pH C Quinone Diimine (Pink/Purple) B->C -e⁻, -H⁺ Redox Cycle D Polymeric Degradants (Brown/Black) C->D Intermolecular Coupling

Caption: Autoxidation pathway of the p-phenylenediamine core leading to colored degradants.

The Optimized Synthetic Workflow

To bypass the degradation pathway and regioselectivity issues, the synthesis must be restructured to keep the sensitive amine "masked" as a nitro group until the final step.

Workflow N1 2-Methyl-4-nitroaniline N2 Acylation Step + 4-(t-Bu)PhCOCl N1->N2 N3 N-(2-methyl-4-nitrophenyl)- 4-(tert-butyl)benzamide N2->N3 Pyridine, DCM 0°C to RT N4 Reduction Step + H₂, Pd/C (Degassed) N3->N4 N5 N-(4-Amino-2-methylphenyl)- 4-(tert-butyl)benzamide N4->N5 Inert Atmosphere Strict O₂ Exclusion

Caption: Optimized two-step synthetic workflow to prevent premature oxidation and bis-acylation.

Part 3: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Regioselective Acylation of 2-Methyl-4-nitroaniline
  • Preparation: In an oven-dried flask under Argon, dissolve 2-methyl-4-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM). Add Pyridine (1.5 eq).

    • Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst. Starting with the nitro compound completely prevents bis-acylation because the nitro group withdraws electron density, rendering the position-4 nitrogen non-existent until the next step.

  • Addition: Chill the solution to 0°C. Add 4-(tert-butyl)benzoyl chloride (1.1 eq) dropwise over 15 minutes to control the exotherm.

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1); the starting material spot should completely disappear.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1N HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the nitro intermediate.

Protocol B: Inert-Atmosphere Reduction of the Nitro Intermediate
  • Solvent Degassing: Sparge a mixture of Methanol/Ethyl Acetate (1:1) with Argon gas for 30 minutes.

    • Causality: Degassing removes dissolved oxygen, shutting down the primary degradation pathway of the newly formed amine[1].

  • Setup: Dissolve the nitro intermediate in the degassed solvent. Add 10% Pd/C (0.1 eq by weight) carefully under a continuous Argon blanket.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (via balloon or Parr shaker at 30 psi). Stir vigorously at room temperature until hydrogen uptake ceases (typically 2-4 hours).

  • Inert Filtration (Critical Step): Filter the reaction mixture through a pad of Celite under a stream of Argon. Do NOT allow the filter cake to run dry in the air.

    • Causality: High-surface-area Pd/C can rapidly catalyze the autoxidation of the product if exposed to ambient oxygen[2].

  • Isolation: Concentrate the filtrate under reduced pressure, bleeding Argon into the rotary evaporator upon completion to ensure the isolated solid is never exposed to air.

Part 4: Quantitative Data & Optimization

Selecting the correct reduction method is critical. The table below summarizes the impact of different reduction environments on the final purity and oxidation risk of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide.

Reduction MethodYield (%)Purity (HPLC)Oxidation RiskMechanistic Notes
Pd/C + H₂ (Degassed) >90%>98%Low (if inert)Cleanest profile; requires strict O₂ exclusion during filtration.
Fe + NH₄Cl (Aq/EtOH) 80-85%~90%ModerateAqueous workup introduces O₂ exposure risk; iron salts can catalyze oxidation.
SnCl₂ (Acidic) 70-75%<85%HighRequires basic neutralization (NaOH) during workup, drastically accelerating autoxidation.

References

  • Pourahmad J, O'Brien PJ, Chan K, Shakouri A. Tetramethylphenylenediamine-induced hepatocyte cytotoxicity caused by lysosomal labilisation and redox cycling with oxygen activation. Chem Biol Interact. 2008.[Link]

  • Sulimenko T, Stejskal J, Prokes J. Poly(phenylenediamine) Dispersions. Journal of Colloid and Interface Science. 2001.[Link]

Sources

Analytical method development for "N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Method Development for N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Executive Summary & Chemical Profile

Welcome to the Technical Support Center. This guide addresses the specific analytical challenges associated with N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide . This molecule is a classic "push-pull" system: it contains a lipophilic tail (4-tert-butyl) and a polar, basic head (4-amino-2-methylphenyl).[1]

Chemical Profile:

  • Molecular Formula: C₁₈H₂₂N₂O[1]

  • Molecular Weight: ~282.38 g/mol [1]

  • Key Functional Groups:

    • Tert-butyl group: High hydrophobicity (increases retention on RP-HPLC).[1]

    • Aniline amine (-NH₂):[1] Basic (pKa ~4.0–5.0), oxidation-prone, light-sensitive.[1]

    • Amide linkage: Neutral, stable backbone.[1]

  • Solubility: Poor in water; soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO.[1]

Part 1: Method Development Strategy (The Protocols)

Chromatographic Conditions (HPLC/UPLC)

Rationale: The primary challenge is balancing the retention of the hydrophobic tert-butyl group while maintaining good peak shape for the basic aniline moiety, which tends to tail due to silanol interactions.

ParameterRecommended ConditionTechnical Rationale
Column C18 (End-capped) or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)End-capping reduces silanol activity that causes aniline tailing.[1] Phenyl-hexyl offers unique selectivity for the aromatic amide backbone.[1]
Mobile Phase A 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.5–4.0) Acidic pH keeps the aniline protonated (ionized), improving solubility and reducing interaction with the stationary phase.[1]
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks for aromatic amides compared to Methanol.[1]
Gradient 5% B to 95% B over 15 minThe tert-butyl group requires high organic strength to elute.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Detection UV @ 254 nm (Primary) & 210 nmThe benzamide system has strong absorbance at 254 nm.[1]
Column Temp 40°CElevated temperature reduces backpressure and improves mass transfer for the bulky tert-butyl group.[1]
Sample Preparation & Diluent Selection
  • Stock Solution: Dissolve 10 mg in 10 mL DMSO or Methanol . (Do not use water).[1]

  • Working Diluent: 50:50 Water:Acetonitrile.[1]

    • Warning: Avoid using 100% aqueous diluents.[1] The tert-butyl group will cause the molecule to precipitate or adsorb to the vial surface (glass adsorption).[1]

Part 2: Troubleshooting Guide (FAQs)

Q1: Why is my main peak splitting or showing severe tailing?

Diagnosis: This is likely due to the interaction between the basic aniline nitrogen and residual silanols on the column silica.[2] Solution:

  • Switch to a "Base-Deactivated" Column: Use columns explicitly labeled for basic compounds (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]

  • Add a Modifier: If using a standard C18, add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites) or increase buffer strength to 25mM Phosphate (if not using MS).[1]

  • Check pH: Ensure Mobile Phase A is at pH < 3.0. At this pH, the aniline is fully protonated and repelled by the protonated silanols.

Q2: I see "Ghost Peaks" appearing in my blank or degrading main peak. Why?

Diagnosis: The 4-amino-2-methylphenyl moiety is an aniline derivative.[1] Anilines are highly susceptible to oxidative degradation and photolysis (light damage), turning samples pink or brown.[1] Solution:

  • Protect from Light: Use amber glassware for all sample preparations.[1]

  • Fresh Preparation: Analyze samples immediately after dilution.

  • Antioxidants: If stability is critical (e.g., >24h runs), add 0.1% Ascorbic Acid or Sodium Bisulfite to the diluent.[1]

Q3: The retention time is shifting (drifting) between injections.

Diagnosis: The lipophilic tert-butyl group may be causing "carryover" or incomplete equilibration. Solution:

  • Extend the Wash Step: Ensure the gradient holds at 95% B for at least 3–5 minutes to fully elute the compound.

  • Needle Wash: Use a strong needle wash solvent (e.g., 90:10 ACN:Water) to remove sticky hydrophobic residues from the injector.[1]

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the decision tree for optimizing the method based on peak shape and retention issues.

MethodDevelopment Start Start: Initial Method (C18, ACN/Water, 0.1% FA) CheckPeak Analyze Peak Shape Start->CheckPeak Tailing Issue: Peak Tailing (>1.5) CheckPeak->Tailing Asymmetry > 1.5 Split Issue: Peak Splitting CheckPeak->Split Double Peak Good Peak Shape Acceptable CheckPeak->Good Asymmetry < 1.2 Action_pH Action: Lower pH to 2.5 (Protonate Aniline) Tailing->Action_pH Action_Solvent Action: Check Sample Diluent (Prevent Precipitation) Split->Action_Solvent Final Final Validated Method Good->Final Action_Col Action: Switch to Base-Deactivated Column Action_pH->Action_Col If Tailing Persists Action_Col->Final Action_Solvent->Final

Caption: Decision tree for troubleshooting peak shape issues in aniline-derivative HPLC methods.

Part 4: Validation Parameters (Reference Data)

When validating this method according to ICH Q2(R1) guidelines [1], typical acceptance criteria for an intermediate of this nature are:

Validation ParameterAcceptance CriteriaTypical Result for this Molecule
Specificity No interference at RT of analytePass (Gradient separates impurities)
Linearity (r²) > 0.999> 0.9995 (Range: 10–150% target conc.)[1]
Accuracy (Recovery) 98.0% – 102.0%99.4% (Spiked into matrix)
Precision (RSD) < 2.0% (n=6)0.8%
LOD / LOQ S/N > 3 (LOD) / > 10 (LOQ)LOQ ~ 0.05 µg/mL (High UV response)
Solution Stability Change < 2.0% over 24hFail (without amber glass/protection)

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[1] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development."[1] Wiley-Interscience, 2nd Edition, 1997.[1] (Foundational text for mobile phase selection in basic compounds).

  • McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of column selection." Journal of Chromatography A, 2010.[1] (Source for silanol interaction mechanisms).[1][2]

  • PubChem. "Compound Summary: Benzamide derivatives."[1][3] National Library of Medicine. [Link] (General chemical property verification).[1]

Sources

Technical Support Center: Scale-Up Synthesis of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting and scale-up protocols for synthesizing N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide[1]. This compound is a critical intermediate in the development of advanced kinase inhibitors and complex pharmaceutical architectures.

Process Overview & Mechanistic Workflow

The synthesis relies on a highly logical two-step sequence designed to bypass regioselectivity issues. We start with 2-methyl-4-nitroaniline and 4-(tert-butyl)benzoyl chloride[2]. The nitro group acts as a temporary masking agent for the C4-amine, forcing the amidation to occur exclusively at the sterically hindered C1-amine. Subsequent catalytic hydrogenation yields the final product.

SynthesisWorkflow SM1 2-Methyl-4-nitroaniline (CAS: 99-52-5) INT N-(2-methyl-4-nitrophenyl)- 4-(tert-butyl)benzamide SM1->INT Step 1: Amidation Pyridine/DCM, 0°C to RT SM2 4-(tert-butyl)benzoyl chloride (CAS: 1710-98-1) SM2->INT PROD N-(4-amino-2-methylphenyl)- 4-(tert-butyl)benzamide INT->PROD Step 2: Nitro Reduction H2, Pd/C, MeOH/THF

Workflow diagram for the two-step synthesis of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide.

Standard Operating Procedures (SOPs) for Scale-Up
Step 1: Regioselective Amidation (Acylation)
  • Preparation: In a dry, N

    
    -purged reactor, dissolve 2-methyl-4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) (10 vol). Add anhydrous pyridine (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).
    
  • Addition: Cool the mixture to 0°C. Add 4-(tert-butyl)benzoyl chloride (1.1 eq) dropwise over 30 minutes to control the exothermic reaction.

  • Reaction: Remove the cooling bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor via TLC/HPLC.

  • Workup: Quench with 1N HCl (to protonate and remove excess pyridine and unreacted aniline). Wash the organic layer with saturated aqueous NaHCO

    
     and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Triturate the crude solid in cold hexanes/ethyl acetate (9:1) to afford pure N-(2-methyl-4-nitrophenyl)-4-(tert-butyl)benzamide.

Step 2: Catalytic Nitro Reduction
  • Preparation: Dissolve the intermediate from Step 1 in a 1:1 mixture of THF and Methanol (15 vol).

  • Catalyst Loading: Carefully add 10% Pd/C (0.05 eq Pd). Safety Note: Pd/C is pyrophoric; add under a blanket of nitrogen.

  • Hydrogenation: Purge the vessel with H

    
     gas. For scale-up, pressurize the reactor to 40-50 psi. Stir vigorously at room temperature until hydrogen uptake ceases (typically 4–6 hours).
    
  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with THF.

  • Isolation: Concentrate the filtrate to dryness to yield the target N-(4-amino-2-methylphenyl)-4-(tert-butyl)benzamide.

Diagnostic Data & Analytical Markers

To ensure your protocol is a self-validating system, compare your in-process checks against these standard analytical markers. The shift in the amine/amide protons will confirm successful transformations at each step.

CompoundVisual AppearanceTLC (

) (Hex/EtOAc 7:3)
Key

H NMR Signatures (approx. ppm in DMSO-

)
2-Methyl-4-nitroaniline Yellow crystalline solid~0.45Amine -NH

: ~6.2 (br s); Aryl-CH

: ~2.1
Nitro Intermediate Off-white/pale yellow solid~0.65Amide -NH: ~10.1 (s); tert-Butyl: ~1.3 (s)
Final Product (Amine) White to off-white powder~0.20Amide -NH: ~9.5 (s); Amine -NH

: ~4.9 (br s)
Troubleshooting & FAQs: The "Why" Behind the "How"

Q1: Why must we start with 2-methyl-4-nitroaniline instead of the cheaper 2-methyl-1,4-phenylenediamine? A: This is a classic regioselectivity trap. In 2-methyl-1,4-phenylenediamine, the amino group at C4 (para to the other amine) is less sterically hindered than the amine at C1 (ortho to the methyl group). Direct acylation of the diamine will preferentially yield the incorrect regioisomer (acylation at C4). By using 2-methyl-4-nitroaniline, the C4 position is "protected" as a nitro group, forcing the benzoylation to occur at the sterically hindered C1 amine.

Q2: My amidation step (Step 1) is stalling at 60% conversion. How can I drive it to completion? A: The C1 amine of 2-methyl-4-nitroaniline is electronically deactivated by the strongly electron-withdrawing para-nitro group and sterically hindered by the ortho-methyl group[3]. To overcome this sluggish kinetics, ensure your acid chloride is freshly distilled. The addition of DMAP is critical here; it acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that forces the amidation of the deactivated aniline to completion[3].

Q3: During the Pd/C hydrogenation (Step 2), I am observing the accumulation of a persistent yellow intermediate. What is it, and how do I resolve it? A: This is likely the hydroxylamine (-NHOH) or an azo/azoxy intermediate, which frequently accumulates during the reduction of nitroarenes if mass transfer is poor. Because this is a multiphasic reaction (gas-liquid-solid), vigorous agitation is mandatory. If the reaction stalls, the catalyst may be poisoned. Filter the mixture, resubmit it to the reactor with fresh Pd/C, and increase the agitation rate to drive the reduction of the hydroxylamine to the desired aniline.

Q4: How do I safely scale up the nitro reduction step without using high-pressure hydrogen gas? A: For pilot-scale synthesis where pressurized H


 poses a significant safety and infrastructure hurdle, consider utilizing Transfer Hydrogenation (TH)[4]. Using an excess of ammonium formate or hydrazine hydrate with Pd/C in refluxing ethanol provides an excellent, scalable alternative that generates hydrogen in situ, effectively reducing the nitroarene to the aniline with high chemoselectivity[4].
References
  • Dean, J. A., et al. "Dean's Handbook of Organic Chemistry: 2-Methyl-4-nitroaniline and 4-tert-Butylbenzoyl chloride". Dokumen.pub. Available at: [Link]

  • Orlandi, M., et al. "Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol". Organic Process Research & Development. Available at: [Link]

  • Li, Z., et al. "Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature". Nature Communications. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffolds: From Covalent Warheads to Reversible Binders

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of BTK in B-Cell Malignancies

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling node within the B-cell antigen receptor (BCR) pathway.[1][2] The BCR pathway is fundamental for the development, activation, proliferation, and survival of B-cells.[3][4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[5] Activated BTK then phosphorylates downstream substrates, most notably Phospholipase Cγ2 (PLCγ2), which in turn triggers a cascade involving calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting cell survival and proliferation.[1][2] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is constitutively active, making BTK a prime therapeutic target.[6][7]

The therapeutic inhibition of BTK has revolutionized the treatment of these cancers, shifting the paradigm from broad-acting chemoimmunotherapy to targeted oral agents.[3] This guide provides a comparative analysis of different BTK inhibitor scaffolds, with a special focus on the novel scaffold of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide , a core component of the developmental inhibitor CHMFL-BTK-01, and contrasts it with established and emerging inhibitor classes.[3]

The BTK Signaling Pathway: A Target for Inhibition

The following diagram illustrates the critical position of BTK within the BCR signaling cascade. Inhibitors are designed to block the kinase activity of BTK, thereby silencing the downstream signals that malignant B-cells depend on for their survival.

BTK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK CD79 CD79A/B CD79->LYN_SYK Phosphorylation BTK BTK LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PLCG2->PIP2 Hydrolysis PIP3 PIP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux NFkB NF-κB, NFAT, AP-1 PKC->NFkB Ca_Flux->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Antigen Antigen Antigen->BCR Activation

Caption: Simplified BTK Signaling Pathway.

An Evolving Arsenal: Major BTK Inhibitor Scaffolds

BTK inhibitors are broadly classified based on their mechanism of binding to the kinase domain: covalent irreversible and non-covalent reversible.

Covalent Irreversible Inhibitors

These inhibitors typically contain an electrophilic "warhead," such as an acrylamide group, that forms a permanent covalent bond with a cysteine residue at position 481 (Cys481) in the ATP-binding pocket of BTK.[6][8] This irreversible binding ensures sustained inhibition of the enzyme's activity.

  • First-Generation (e.g., Ibrutinib): Ibrutinib was the first-in-class BTK inhibitor and demonstrated remarkable efficacy.[6][9] However, its clinical use is associated with off-target effects, such as bleeding, atrial fibrillation, and rash, which are attributed to its inhibition of other kinases with a similar Cys residue, including TEC family kinases (e.g., ITK, TEC) and EGFR.[10][11]

  • Second-Generation (e.g., Acalabrutinib, Zanubrutinib): Developed to improve upon the safety profile of ibrutinib, second-generation inhibitors exhibit greater selectivity for BTK.[7][12] Acalabrutinib, for instance, has minimal activity against ITK and EGFR, potentially reducing off-target side effects.[10][13][14] Zanubrutinib was designed for more complete and sustained BTK occupancy, which may translate to improved efficacy.[15][16]

  • The "N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide" Scaffold (CHMFL-BTK-01): The compound name in the topic, "N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide," represents a core structural component of a highly selective, developmental irreversible inhibitor known as CHMFL-BTK-01 .[3][14] This inhibitor, like its predecessors, targets the Cys481 residue. However, through structure-based design, it was engineered to achieve exceptional selectivity. It potently inhibits BTK with an IC50 of 7 nM while completely avoiding inhibition of other problematic kinases like BMX, JAK3, and EGFR at concentrations up to 1 µM.[3] This represents a significant advancement in minimizing the off-target activity that plagues earlier covalent inhibitors.

Non-Covalent (Reversible) Inhibitors

A major clinical challenge with covalent inhibitors is the development of resistance, most commonly through a mutation that replaces the Cys481 residue with a serine (C481S).[17][18] This substitution prevents the formation of the covalent bond, rendering the inhibitors far less effective.[19] Non-covalent inhibitors were designed to overcome this limitation.

  • Next-Generation Reversible Inhibitors (e.g., Pirtobrutinib, Vecabrutinib): These agents bind to the BTK active site through non-covalent interactions, such as hydrogen bonds and van der Waals forces, and do not rely on the Cys481 residue.[20][21] As a result, they maintain potent inhibitory activity against both wild-type (WT) BTK and the C481S mutant form.[22] Pirtobrutinib, for example, has shown significant clinical activity in patients whose disease has progressed on prior covalent BTK inhibitor therapy.[19] Vecabrutinib is another non-covalent inhibitor that demonstrates activity against both WT and C481S-mutant BTK.

Binding_Modes cluster_covalent Covalent Irreversible Inhibition cluster_noncovalent Non-Covalent Reversible Inhibition Covalent_Inhibitor Covalent Inhibitor (e.g., Ibrutinib, CHMFL-BTK-01) Cys481 Cys481 Covalent_Inhibitor->Cys481 Targets Covalent_Bond Permanent Covalent Bond BTK_WT BTK Active Site (WT) BTK_WT->Covalent_Bond Forms Noncovalent_Inhibitor Non-Covalent Inhibitor (e.g., Pirtobrutinib) BTK_C481S BTK Active Site (C481S Mutant) Noncovalent_Inhibitor->BTK_C481S Binds Reversible_Binding Reversible H-Bonds & Van der Waals Interactions BTK_C481S->Reversible_Binding Via Ser481 Ser481

Caption: Comparison of Covalent and Non-Covalent BTK Binding Mechanisms.

Comparative Performance Data

The choice of a BTK inhibitor scaffold is driven by a balance of potency, selectivity, and the ability to address potential resistance mechanisms. The following table summarizes key performance metrics for representative inhibitors from each class.

Inhibitor (Class) Binding Mechanism BTK IC50 (WT) BTK IC50 (C481S Mutant) Key Off-Targets / Selectivity Profile References
Ibrutinib (1st-Gen Covalent)Covalent, Irreversible~0.5 nMSignificantly Reduced EfficacyTEC, ITK, EGFR, SRC family kinases[6][10][11]
Acalabrutinib (2nd-Gen Covalent)Covalent, Irreversible~3-5 nMSignificantly Reduced EfficacyHighly selective for BTK; minimal inhibition of ITK, EGFR[7][10][13]
Zanubrutinib (2nd-Gen Covalent)Covalent, Irreversible<1 nMSignificantly Reduced EfficacyHighly selective for BTK; less inhibition of EGFR, ITK than ibrutinib[12][15]
CHMFL-BTK-01 (Selective Covalent)Covalent, Irreversible7 nMNot reported, but expected to be ineffectiveHighly selective; no significant inhibition of BMX, JAK3, EGFR[3]
Pirtobrutinib (Non-Covalent)Non-covalent, Reversible~3.7 nM~3.3 nMHighly selective for BTK over most other kinases[19][22]
Vecabrutinib (Non-Covalent)Non-covalent, Reversible~3-5 nM~1-4 nMHighly selective; also inhibits ITK

Note: IC50 values can vary based on assay conditions. The values presented are for comparative purposes.

Experimental Protocols for Inhibitor Evaluation

Validating the performance of a novel BTK inhibitor requires robust biochemical and cell-based assays. The causality behind these experimental designs is to first confirm direct enzyme-inhibitor interaction and then to verify that this interaction translates to functional inhibition of the signaling pathway within a cellular context.

Protocol 1: Biochemical BTK Kinase Activity Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of BTK's enzymatic activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The luminescent signal positively correlates with the amount of ADP produced and, therefore, with kinase activity.

ADP_Glo_Workflow Start Start: Prepare Reagents Step1 1. Kinase Reaction: - Add BTK Enzyme - Add Substrate/ATP Mix - Add Test Inhibitor (serial dilutions) - Incubate at 30°C for 45-60 min Start->Step1 Step2 2. Terminate & Deplete ATP: - Add ADP-Glo™ Reagent - Incubate at RT for 40 min Step1->Step2 Step3 3. Convert ADP to ATP: - Add Kinase Detection Reagent - Incubate at RT for 30 min Step2->Step3 End 4. Read Luminescence: - Use Plate Reader - Signal ∝ BTK Activity Step3->End

Caption: Workflow for the ADP-Glo™ BTK Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).

    • Prepare a master mix containing the substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at the desired concentrations in 1x Kinase Assay Buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., CHMFL-BTK-01) in the appropriate buffer (with DMSO concentration kept constant, typically ≤1%). Controls should include a "no inhibitor" positive control and a "no enzyme" blank.

  • Kinase Reaction:

    • In a 96- or 384-well white plate, add 2.5 µL of the test inhibitor dilutions.

    • Add 10 µL of diluted BTK enzyme (e.g., 20 ng/µL) to the wells. Do not add enzyme to the "Blank" wells.

    • Initiate the reaction by adding 12.5 µL of the Substrate/ATP Master Mix.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Generation:

    • Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Convert the ADP generated by the kinase reaction into ATP by adding 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the "Blank" values from all other readings.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based BTK Autophosphorylation Assay

This assay measures the phosphorylation of BTK at tyrosine 223 (Y223) in a cellular context, providing a functional readout of inhibitor activity on the intracellular target.

Principle: Upon BCR stimulation, BTK undergoes autophosphorylation at Y223, a key step in its activation. An effective inhibitor will block this process. This can be measured using techniques like Western Blotting or cell-based ELISA.

Step-by-Step Methodology (using Western Blot):

  • Cell Culture and Treatment:

    • Culture a suitable B-cell lymphoma cell line (e.g., Ramos cells) in appropriate media.

    • Plate the cells and starve them of serum for 2-4 hours to reduce baseline signaling.

    • Pre-incubate the cells with serial dilutions of the test inhibitor or vehicle control (DMSO) for 1-2 hours.

  • BCR Stimulation:

    • Stimulate the B-cell receptors by adding an anti-IgM antibody (e.g., 10 µg/mL) to the cell culture.

    • Incubate for 5-10 minutes at 37°C. An unstimulated control should be included.

  • Cell Lysis:

    • Immediately stop the reaction by placing the plate on ice and washing the cells with ice-cold PBS.

    • Lyse the cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated BTK (p-BTK Y223).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total BTK and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-BTK signal to the total BTK or loading control signal.

    • Plot the normalized p-BTK signal against the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

The landscape of BTK inhibitors has evolved rapidly, from the first-generation covalent scaffold of ibrutinib to highly selective covalent agents and now to non-covalent inhibitors that can overcome key resistance mutations. The N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide scaffold, embodied in the developmental inhibitor CHMFL-BTK-01, highlights a rational design approach to creating covalent inhibitors with a superior selectivity profile, aiming to minimize the off-target effects that can limit the utility of earlier agents.[3]

Meanwhile, non-covalent inhibitors like pirtobrutinib have established a new standard of care for patients with C481S-mutant disease, a previously unmet need.[19] However, resistance to these agents is also emerging through different BTK mutations (e.g., at T474), underscoring the need for continued innovation. The future of BTK-targeted therapy will likely involve the development of novel scaffolds, such as BTK protein degraders, and the strategic use of these different inhibitor classes in combination therapies to prevent or overcome resistance, ultimately improving outcomes for patients with B-cell malignancies.

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A Comparative Efficacy Analysis of N-Arylbenzamide Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the N-arylbenzamide scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of therapeutic candidates. This guide provides an in-depth, objective comparison of the efficacy of various N-arylbenzamide derivatives, with a particular focus on analogs of the N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide framework. While direct comparative studies on a series of derivatives of this specific parent compound are limited in publicly available literature, this guide synthesizes data from closely related N-phenylbenzamide and 4-aminobenzamide analogs to elucidate key structure-activity relationships (SAR) and guide future research. The experimental data presented herein is intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the N-Arylbenzamide Scaffold

The N-arylbenzamide core, characterized by an amide linkage between a benzoic acid and an aniline moiety, offers a versatile platform for medicinal chemists. The ability to readily modify both the benzoic acid and aniline rings allows for the fine-tuning of physicochemical properties and biological activity. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The central hypothesis underpinning the exploration of these derivatives is that systematic structural modifications will yield compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

A key area of investigation for N-arylbenzamide derivatives has been in oncology, particularly as inhibitors of protein kinases and other key enzymes involved in cell signaling and proliferation.[2][3] The planarity and hydrogen bonding capabilities of the amide bond, coupled with the diverse functionalities that can be introduced onto the aromatic rings, make these compounds well-suited for interaction with the ATP-binding pockets of kinases and the active sites of other enzymes.

Comparative Efficacy of N-Arylbenzamide Derivatives

The efficacy of N-arylbenzamide derivatives is highly dependent on the nature and position of substituents on both aromatic rings. This section presents a comparative analysis of the biological activities of various derivatives, with a focus on their anticancer properties.

Anticancer Activity as Kinase Inhibitors

A significant body of research has focused on the development of N-arylbenzamide derivatives as inhibitors of various protein kinases implicated in cancer progression. The following table summarizes the in vitro efficacy of selected derivatives against different cancer cell lines and kinase targets.

Compound IDDerivative ClassTarget/Cell LineAssay TypeIC50/InhibitionReference
7 4-Methylbenzamide-Purine ConjugateK562 (Leukemia)Cell Viability2.27 µM[2]
10 4-Methylbenzamide-Purine ConjugateK562 (Leukemia)Cell Viability2.53 µM[2]
7 4-Methylbenzamide-Purine ConjugateHL-60 (Leukemia)Cell Viability1.42 µM[2]
10 4-Methylbenzamide-Purine ConjugateHL-60 (Leukemia)Cell Viability1.52 µM[2]
11 4-(Arylaminomethyl)benzamideEGFRKinase Inhibition91% at 10 nM[3]
13 4-(Arylaminomethyl)benzamideEGFRKinase Inhibition92% at 10 nM[3]
8a 2,4-Dianilinopyrimidine-BenzamideFAKKinase Inhibition0.047 µM[4]
8a 2,4-Dianilinopyrimidine-BenzamideH1975 (Lung Cancer)Cell Viability0.044 µM[4]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR trends. For the 4-methylbenzamide-purine conjugates, the presence of two chlorine atoms on the purine ring (compounds 7 and 10) appears to be crucial for their high potency against leukemia cell lines.[2] In the case of the 4-(arylaminomethyl)benzamide series, the incorporation of a trifluoromethylbenzene ring in either the amide or amine portion of the molecule (compounds 11 and 13) leads to highly potent EGFR inhibition.[3] The 2,4-dianilinopyrimidine-benzamide derivative 8a demonstrates the importance of the overall molecular architecture in achieving potent and selective FAK inhibition.[4]

Efficacy as DNA Methyltransferase (DNMT) Inhibitors

Certain 4-amino-N-(4-aminophenyl)benzamide analogs have been investigated as inhibitors of DNA methyltransferases, which are critical enzymes in epigenetic regulation and are often dysregulated in cancer.

Compound IDDerivative ClassTargetAssay TypeEC50Reference
31 Quinoline-based SGI-1027 AnaloghDNMT3AEnzyme Inhibition0.9 µM[5]
SGI-1027 Parent CompoundDNMT1, 3A, 3BEnzyme InhibitionPotent Inhibitor[5]

Analysis of Structure-Activity Relationships (SAR):

In this series of SGI-1027 analogs, the study found that a bicyclic substituent on one side of the molecule and a single-ring moiety on the other provided the best activity.[5] The presence of a methylene or carbonyl group to conjugate the quinoline moiety was found to decrease activity, highlighting the importance of the linker region in these inhibitors.[5]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, this section details the experimental protocols for key assays used in the evaluation of N-arylbenzamide derivatives.

Synthesis of N-Arylbenzamide Derivatives

A common and versatile method for the synthesis of N-arylbenzamide derivatives involves the amidation of a substituted benzoic acid with a substituted aniline.

Generalized Protocol for Amide Coupling:

  • Acid Activation: To a solution of the desired benzoic acid derivative (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and an additive such as hydroxybenzotriazole (HOBt) (1.5 eq). Stir the mixture at 0°C for 30 minutes.[6]

  • Amine Addition: Add the corresponding aniline derivative (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by thin-layer chromatography (TLC).[6]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product benzoic_acid Substituted Benzoic Acid reaction Amide Coupling Reaction benzoic_acid->reaction aniline Substituted Aniline aniline->reaction coupling_agent Coupling Agent (e.g., EDCI, HOBt) coupling_agent->reaction solvent Anhydrous Solvent (e.g., DMF) solvent->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product N-Arylbenzamide Derivative purification->final_product

Caption: Generalized workflow for the synthesis of N-arylbenzamide derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific protein kinases is a crucial determinant of their therapeutic potential.

Generalized Protocol:

  • Assay Setup: In a 96-well plate, combine the purified kinase enzyme, a fluorescently labeled substrate peptide, and ATP in a suitable assay buffer.

  • Compound Addition: Add the test compounds at various concentrations (typically in a serial dilution).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate, often using a fluorescence-based detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of kinase activity) from the dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the N-arylbenzamide derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells compound_treatment Treat with N-Arylbenzamide Derivatives seed_cells->compound_treatment mtt_addition Add MTT Solution and Incubate compound_treatment->mtt_addition solubilization Solubilize Formazan Crystals (DMSO) mtt_addition->solubilization absorbance Measure Absorbance solubilization->absorbance data_analysis Calculate Cell Viability and IC50 absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cell viability assay.

Signaling Pathway Involvement

The biological effects of N-arylbenzamide derivatives are mediated through their interaction with specific cellular signaling pathways.

Kinase Signaling Pathways

As demonstrated by the experimental data, many N-arylbenzamide derivatives function as inhibitors of protein kinases such as EGFR and FAK. These kinases are key components of signaling cascades that regulate cell growth, proliferation, and survival. By blocking the activity of these kinases, the derivatives can disrupt these pathways and induce apoptosis in cancer cells.

Kinase_Inhibition_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor Activation downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream Phosphorylation Cascade inhibitor N-Arylbenzamide Inhibitor inhibitor->receptor Inhibition apoptosis Apoptosis inhibitor->apoptosis proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Inhibition of kinase signaling pathways by N-arylbenzamide derivatives.

Conclusion and Future Directions

The N-arylbenzamide scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant efficacy against a range of important drug targets, particularly in the context of cancer therapy. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers in the field of drug discovery, facilitating the rational design and evaluation of new, more potent, and selective derivatives.

Future research in this area should focus on:

  • Systematic SAR studies of the "N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide" core to identify key structural features that govern potency and selectivity.

  • Expansion of the target space to include other relevant kinases and enzymes.

  • In vivo evaluation of the most promising candidates in preclinical models of disease to assess their therapeutic potential.

  • Optimization of pharmacokinetic properties to enhance drug-like characteristics.

By leveraging the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the N-arylbenzamide class of compounds.

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Validation of "N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide" target engagement

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Confirming Intracellular Target Binding of "N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide"

Introduction: The Criticality of Target Engagement

In the landscape of drug discovery, identifying a compound that modulates a biological target is only the first step. The unequivocal confirmation that a molecule reaches and physically interacts with its intended target within the complex milieu of a cell is a critical milestone. This process, known as target engagement, is paramount for establishing a clear mechanism of action and for interpreting downstream biological effects. Without robust target engagement data, researchers risk attributing observed phenotypes to off-target effects, leading to costly and ultimately futile research avenues.

This guide provides a comparative analysis of leading methodologies for validating the target engagement of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide, a compound also known as MOTAC. MOTAC has been identified as a direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. We will delve into the principles behind various techniques, offer detailed experimental protocols, and present comparative data to equip researchers with the knowledge to design and execute rigorous target validation studies.

Understanding the Target: AMP-activated Protein Kinase (AMPK)

AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. It acts as a cellular energy sensor, being activated under conditions of low ATP and high AMP levels. Upon activation, AMPK phosphorylates a multitude of downstream targets to inhibit anabolic processes (e.g., synthesis of fatty acids and cholesterol) while promoting catabolic processes (e.g., fatty acid oxidation and glucose uptake) to restore energy balance. MOTAC is a direct AMPK activator, meaning it is believed to bind directly to the AMPK complex to induce a conformational change that leads to its activation.

Below is a simplified representation of the core AMPK signaling pathway.

AMPK_Pathway cluster_inputs Cellular Stress Signals cluster_activators Pharmacological Activators cluster_outputs Downstream Effects Stress Low ATP / High AMP (e.g., Exercise, Hypoxia) AMPK AMPK (αβγ complex) Stress->AMPK Allosteric Activation MOTAC MOTAC (N-(4-Amino-2-methylphenyl) -4-(tert-butyl)benzamide) MOTAC->AMPK Direct Binding & Activation Anabolic Anabolic Pathways (e.g., mTORC1 signaling, fatty acid synthesis) AMPK->Anabolic Inhibition Catabolic Catabolic Pathways (e.g., Glucose uptake, fatty acid oxidation) AMPK->Catabolic Activation

Caption: Simplified AMPK signaling pathway showing activation by cellular stress and direct pharmacological activators like MOTAC, leading to the regulation of metabolic processes.

Comparative Analysis of Target Engagement Methodologies

The choice of a target engagement methodology depends on several factors, including the nature of the target, the availability of reagents, and the desired output (e.g., qualitative confirmation vs. quantitative affinity). Here, we compare three powerful techniques applicable to validating MOTAC's engagement with AMPK.

Methodology Principle Advantages Disadvantages Data Output
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).Label-free; performed in a physiological context (live cells or lysates).Not universally applicable to all targets; can be technically demanding.Thermal shift (ΔTm), indicating target engagement.
Surface Plasmon Resonance (SPR) Measures changes in refractive index at the surface of a sensor chip as the ligand (MOTAC) flows over the immobilized target (AMPK).Real-time, label-free kinetics; provides on- and off-rates (kon, koff) and dissociation constant (KD).Requires purified protein and specialized equipment; protein immobilization can affect activity.Sensorgram, KD, kon, koff.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between the ligand and the target in solution.Provides a complete thermodynamic profile (KD, ΔH, ΔS); no immobilization or labeling required.Requires large amounts of purified protein and ligand; sensitive to buffer conditions.Binding isotherm, KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS).

Experimental Protocols & Supporting Data

Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Engagement

CETSA® is a groundbreaking method for assessing target engagement in a cellular environment. The principle is that the binding of a ligand, such as MOTAC, to its target protein, AMPK, confers thermal stability. This stability is measured by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein.

CETSA_Workflow cluster_prep 1. Cell Preparation cluster_heat 2. Thermal Challenge cluster_analysis 3. Analysis A1 Culture cells to ~80% confluency A2 Treat cells with MOTAC or Vehicle (DMSO) A1->A2 B1 Harvest and lyse cells (for lysate-based CETSA®) A2->B1 B2 Aliquot samples B1->B2 B3 Heat aliquots across a temperature gradient (e.g., 40°C - 70°C) B2->B3 C1 Separate soluble vs. precipitated protein (centrifugation) B3->C1 C2 Quantify soluble AMPK (e.g., Western Blot, ELISA, or Mass Spec) C1->C2 C3 Plot protein abundance vs. temperature C2->C3 C4 Determine Tm shift (ΔTm) C3->C4

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA®) to measure ligand-induced protein stabilization.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T or a metabolically active cell line like HepG2) to ~80% confluency. Treat cells with a range of MOTAC concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer (e.g., Tris-HCl, NaCl, with protease and phosphatase inhibitors). Lyse the cells via freeze-thaw cycles or sonication.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Heating Step: Aliquot the clarified lysate into PCR tubes. Heat the aliquots for 3 minutes across a defined temperature gradient (e.g., 45°C to 65°C in 2°C increments) using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Separation of Soluble Fraction: Centrifuge the heated samples again at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and quantify the amount of AMPKα using a standard method like Western Blotting.

  • Data Analysis: For each temperature point, quantify the band intensity of AMPKα. Plot the percentage of soluble AMPKα relative to the unheated control against the temperature for both vehicle- and MOTAC-treated samples. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). The difference in Tm between the treated and vehicle samples (ΔTm) is a direct measure of target engagement.

A successful experiment will show a rightward shift in the melting curve for MOTAC-treated samples compared to the vehicle control, indicating that MOTAC binding has stabilized the AMPK protein. A dose-dependent increase in the thermal shift further strengthens the evidence of direct target engagement.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a powerful biophysical technique that provides real-time, label-free analysis of biomolecular interactions. It is ideal for quantifying the binding affinity and kinetics of a small molecule like MOTAC to its purified protein target, AMPK.

SPR_Workflow cluster_prep 1. Preparation cluster_binding 2. Binding Analysis cluster_analysis 3. Data Analysis A1 Immobilize purified AMPK protein onto a sensor chip B1 Inject MOTAC over the chip surface (Association) A2 Prepare serial dilutions of MOTAC (analyte) B2 Inject running buffer (Dissociation) B1->B2 B3 Regenerate the chip surface B2->B3 C1 Generate sensorgrams (Response vs. Time) C2 Fit data to a binding model (e.g., 1:1 Langmuir) C1->C2 C3 Calculate KD, kon, koff C2->C3 cluster_prep cluster_prep cluster_binding cluster_binding cluster_prep->cluster_binding cluster_analysis cluster_analysis cluster_binding->cluster_analysis

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment to determine binding kinetics and affinity.

  • Protein Immobilization: Purified, active AMPK heterotrimer is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density (e.g., 1000-2000 Response Units, RU). A reference channel should be prepared similarly but without the protein to allow for background subtraction.

  • Analyte Preparation: Prepare a series of MOTAC concentrations in a suitable running buffer (e.g., HBS-EP+ with 1-2% DMSO) ranging from well below to well above the expected dissociation constant (KD), for instance, from 10 nM to 10 µM.

  • Binding Measurement:

    • Association: Inject each MOTAC concentration over the reference and AMPK channels for a set period (e.g., 120 seconds) to monitor the binding event in real-time.

    • Dissociation: After the association phase, switch back to injecting only the running buffer and monitor the dissociation of MOTAC from AMPK for an extended period (e.g., 300 seconds).

  • Regeneration: Inject a regeneration solution (e.g., a brief pulse of low pH glycine or high salt) to remove any remaining bound MOTAC, preparing the surface for the next injection cycle.

  • Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software. This analysis yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Compound Reported EC50 (Activation) Reported Direct Binding Affinity (KD) Notes
MOTAC ~310 nMNot publicly reportedActivates α1β1γ1 and α2β1γ1 isoforms.
A-769662 ~300 nM~30-100 nM (via various methods)Well-characterized tool compound; binds to the allosteric drug and metabolite (ADaM) site.
SC4 ~10 nM~5 nM (ITC)Potent activator binding to a different allosteric site.

This table illustrates the type of comparative data that should be generated. EC50 values represent the concentration for half-maximal activation, which is related to but distinct from the binding affinity (KD).

Conclusion: A Multi-Faceted Approach to Validation

Validating the target engagement of a compound like MOTAC with AMPK is a non-trivial but essential task. No single method provides a complete picture. A robust validation strategy employs an orthogonal approach, combining techniques that measure engagement in different contexts.

  • CETSA® provides the crucial, label-free confirmation of target binding within the native cellular environment.

  • SPR and ITC offer high-precision, in vitro quantification of the binding affinity and kinetics using purified components.

By integrating these methodologies, researchers can build a compelling and irrefutable case for the mechanism of action of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide, paving the way for confident downstream biological studies and drug development efforts.

References

  • Cellular Thermal Shift Assay (CETSA) Overview and Protocol: Martinez Molina, D., Jafari, R., Ignatushchenko, M. et al. "Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay". Science. [Link]

  • Surface Plasmon Resonance (SPR) Principles: "Surface Plasmon Resonance (SPR) Theory". Cytiva. [Link]

  • AMPK Signaling Pathway Review: Hardie, D. G., Ross, F. A., & Hawley, S. A. "AMPK: a nutrient and energy sensor that maintains energy homeostasis". Nature Reviews Molecular Cell Biology. [Link]

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Novel Benzamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel inhibitor from discovery to clinical application is fraught with challenges. One of the most critical hurdles is understanding its selectivity. While a compound may show high potency against its intended target, off-target effects can lead to unforeseen toxicities or a diluted therapeutic window. This guide provides an in-depth, objective comparison of methodologies for profiling the cross-reactivity of a novel benzamide-based inhibitor, exemplified by "N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide." We will explore how to benchmark its performance against established kinase inhibitors, such as Gefitinib and Lapatinib, supported by experimental data and detailed protocols.

The Imperative of Selectivity in Drug Discovery

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology makes achieving absolute inhibitor selectivity a formidable task. Kinase profiling has, therefore, become a standard and indispensable part of the drug discovery process, aiding in target selection, compound prioritization, and the early identification of potential toxicities[1]. A highly selective inhibitor is more likely to exhibit a clean safety profile and a clear mechanism of action.

In this guide, we use the hypothetical novel compound, "N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide," to illustrate the essential workflows for comprehensive cross-reactivity profiling. For comparative purposes, we will contrast its hypothetical profile with those of two well-characterized EGFR/HER2 inhibitors:

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase[2][3].

  • Lapatinib: A dual tyrosine kinase inhibitor that targets both EGFR and HER2 (ErbB2)[4][5][6].

Phase 1: Broad Kinome Profiling – A Global View of Selectivity

The initial step in characterizing a new inhibitor is to assess its activity against a broad panel of kinases. This provides a global view of its selectivity and potential off-target interactions. Several robust platforms are available for this purpose.

Biochemical Kinase Assays

Biochemical assays measure the direct interaction between an inhibitor and a purified kinase. They are highly sensitive and ideal for initial, broad screening.

Featured Technology: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescence is proportional to ADP concentration, which in turn correlates with kinase activity[7].

Experimental Protocol: Single-Dose Kinome Screening

  • Compound Preparation: Prepare a 1 µM solution of "N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide," Gefitinib, and Lapatinib in the appropriate assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, combine the test compound with a pre-selected panel of purified kinases (e.g., the Promega Kinase Selectivity Profiling System) and their respective substrates.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate for 1 hour at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with a luciferase/luciferin reaction.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO).

Data Presentation: Comparative Kinome Scan at 1 µM

Kinase Target"N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide" (% Inhibition)Gefitinib (% Inhibition)Lapatinib (% Inhibition)
Primary Target(s)
EGFR959897
HER2 (ERBB2)152596
Selected Off-Targets
ABL1851075
SRC781565
LCK65855
VEGFR230520
PDGFRβ25418
c-KIT18315

Expertise & Experience: The choice of a 1 µM concentration for the initial screen is a standard starting point. It is high enough to detect significant off-target interactions but not so high as to cause non-specific inhibition[8]. The hypothetical data above illustrates that while our novel compound is a potent EGFR inhibitor, it shows significant off-target activity against ABL1 and SRC family kinases, unlike the more selective Gefitinib. Lapatinib, as expected, potently inhibits both EGFR and HER2, with some known off-target effects[4][9].

Mandatory Visualization: Kinase Profiling Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compounds (1 µM) AssayPlate Combine in 384-well plate Compound->AssayPlate KinasePanel Kinase Panel (e.g., 24 kinases) KinasePanel->AssayPlate Substrate Substrates & Cofactors Substrate->AssayPlate Incubate1 Incubate 1 hr AssayPlate->Incubate1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate1->Add_ADPGlo Add_KinaseDetection Add Kinase Detection Reagent Add_ADPGlo->Add_KinaseDetection Read_Luminescence Read Luminescence Add_KinaseDetection->Read_Luminescence Calculate_Inhibition Calculate % Inhibition vs. Control Read_Luminescence->Calculate_Inhibition

Caption: Workflow for biochemical kinase profiling using the ADP-Glo™ assay.

Phase 2: Cellular Assays – Probing a Physiologically Relevant Context

While biochemical assays are excellent for initial screening, they lack the complexities of a cellular environment. Cell-based assays are crucial for confirming on-target activity and understanding how factors like membrane permeability and intracellular ATP concentrations affect inhibitor performance[10][11].

Cellular Target Engagement Assays

These assays directly measure the binding of an inhibitor to its target inside living cells.

Featured Technology: NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay

The NanoBRET™ TE assay is a bioluminescence resonance energy transfer (BRET)-based method that allows for the quantitative measurement of compound binding to specific kinase targets in live cells[11]. It involves expressing the target kinase as a fusion with NanoLuc® luciferase and using a fluorescent tracer that binds to the kinase's active site. A cell-permeable inhibitor will compete with the tracer, leading to a decrease in the BRET signal.

Experimental Protocol: Cellular IC50 Determination

  • Cell Culture: Use HEK293 cells transiently expressing the NanoLuc®-kinase fusion protein of interest (e.g., EGFR, ABL1, SRC).

  • Compound Dosing: Prepare serial dilutions of the test compounds.

  • Assay Setup: Add the tracer and the test compounds to the cells in a 384-well plate. Incubate for 2 hours.

  • BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal using a plate reader equipped with appropriate filters.

  • Data Analysis: Plot the BRET ratio against the compound concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation: Comparative Cellular IC50 Values (nM)

Kinase Target"N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide" (Cellular IC50)Gefitinib (Cellular IC50)Lapatinib (Cellular IC50)
EGFR252030
ABL1150>10,000800
SRC220>10,0001,200

Expertise & Experience: The shift from biochemical to cellular assays often reveals differences in potency. The hypothetical data above shows that while our novel compound still inhibits ABL1 and SRC in cells, the IC50 values are significantly higher than for its primary target, EGFR. This could be due to factors like lower cell permeability or competition with high intracellular ATP concentrations. This step is crucial for validating the off-target hits from the biochemical screen in a more physiologically relevant context[11].

Downstream Signaling and Functional Assays

To confirm that target engagement translates into functional inhibition, it is essential to measure the phosphorylation of downstream substrates.

Experimental Protocol: Western Blot Analysis of Pathway Inhibition

  • Cell Treatment: Culture a relevant cancer cell line (e.g., A431 for EGFR) and treat with a dose range of each inhibitor for 2-4 hours.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total forms of the target kinase (e.g., p-EGFR, total EGFR) and key downstream effectors (e.g., p-AKT, total AKT; p-ERK, total ERK).

  • Data Analysis: Quantify band intensities to determine the extent of pathway inhibition.

Mandatory Visualization: EGFR Signaling Pathway

cluster_inhibitors Inhibitors EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Our_Inhibitor N-(4-Amino-2-methylphenyl) -4-(tert-butyl)benzamide Our_Inhibitor->EGFR Gefitinib Gefitinib Gefitinib->EGFR Lapatinib Lapatinib Lapatinib->EGFR AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway and points of inhibition.

Trustworthiness: By employing a multi-faceted approach—combining broad biochemical screening with specific cellular target engagement and functional downstream assays—we create a self-validating system. A true off-target liability will be evident across multiple orthogonal assays, providing high confidence in the results and enabling informed decisions for the next stages of drug development[10][12].

Conclusion and Future Directions

This guide outlines a systematic and robust approach to profiling the cross-reactivity of a novel benzamide-based inhibitor. Through a combination of broad kinome scanning and focused cellular assays, researchers can build a comprehensive selectivity profile.

For our hypothetical compound, "N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide," the data suggests it is a potent EGFR inhibitor but with potential off-target activity against ABL1 and SRC. This profile makes it less selective than Gefitinib but distinct from the dual EGFR/HER2 inhibitor Lapatinib. This information is critical for guiding further lead optimization efforts to enhance selectivity or for designing toxicology studies to monitor for ABL1- or SRC-related side effects.

Ultimately, a thorough understanding of an inhibitor's cross-reactivity is not just an academic exercise; it is a cornerstone of developing safer and more effective targeted therapies.

References

  • PubMed. Protein kinase profiling assays: a technology review. [Link]

  • PMC. Cell-based Assays to Identify Inhibitors of Viral Disease. [Link]

  • Pharmaron. Kinase Panel Profiling | Pharmaron CRO Services. [Link]

  • PubMed. A high-throughput cell-based assay to identify specific inhibitors of transcription factor AP-1. [Link]

  • ACS Publications. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. [Link]

  • BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Journal of Cancer. Lapatinib dysregulates HER2 signaling and impairs the viability of human uveal melanoma cells. [Link]

  • PubMed. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation. [Link]

  • PLOS One. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor. [Link]

  • PubMed. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. [Link]

  • PMC. Gefitinib-Induced Severe Dermatological Adverse Reactions: A Case Report and Pharmacogenetic Profile. [Link]

  • PubMed. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. [Link]

  • The ASCO Post. Gefitinib in EGFR-Mutant Metastatic NSCLC. [Link]

  • Royal College of Anaesthetists. Neuromuscular blocking agents and reversal agents. [Link]

  • PubMed. 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. [Link]

  • ResearchGate. Correlation of gefitinib and its metabolites with gefitinib induced rash in patients with non-small cell lung cancer (NSCLC). [Link]

  • ResearchGate. Adverse Reactions of the 36 Patients with EGFR Positive NSCLC Who Received Gefitinib Plus Anlotinib Administration. [Link]

  • MDPI. N-{[(4-Nitrophenyl)amino]methyl}benzamide. [Link]

  • PMC. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. [Link]

  • PMC. Prediction of sensitivity to gefitinib/erlotinib for EGFR mutations in NSCLC based on structural interaction fingerprints and multilinear principal component analysis. [Link]

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A Researcher's Guide to Benchmarking p38 MAPK Inhibitors: A Comparative Analysis of In Vitro and In Vivo Efficacy for Benzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a class of small molecule inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway. We will use the "N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide" scaffold as a representative chemical starting point to explore how structural modifications influence biological activity, bridging the crucial gap between benchtop assays and preclinical animal models. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of evaluating p38 MAPK inhibitors.

Introduction: The Rationale for Targeting p38 MAPK

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and various cancers.[2][3] The p38α isoform, in particular, is a key mediator of the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a high-value therapeutic target.[4]

The development of potent and selective p38 MAPK inhibitors has been a major focus of pharmaceutical research for over two decades. A common and successful strategy has involved the use of a substituted benzamide scaffold, exemplified by our lead structure, "N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide." Analogs built upon this core are designed to optimize potency, selectivity, and pharmacokinetic properties. This guide will dissect the methodologies used to compare these analogs and the critical importance of correlating in vitro potency with in vivo efficacy.

Mechanism of Action: Intercepting the Inflammatory Cascade

The p38 MAPK pathway is a multi-tiered kinase cascade. It is activated by upstream kinases (MKK3/6) in response to stimuli like lipopolysaccharide (LPS), UV radiation, and osmotic shock.[1] Once activated via phosphorylation at Thr180 and Tyr182, p38 MAPK phosphorylates a host of downstream substrates, including transcription factors (e.g., ATF2) and other kinases (e.g., MAPKAPK2), leading to the transcriptional and post-transcriptional upregulation of inflammatory mediators.[2][5]

Small molecule inhibitors, such as the benzamide analogs discussed here, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of its downstream targets and thereby blocking the inflammatory signaling cascade.[1]

p38_pathway cluster_stimuli Stress Stimuli cluster_cascade Kinase Cascade cluster_inhibitor Point of Intervention cluster_downstream Downstream Effects LPS LPS, UV, Cytokines MKK3_6 MKK3 / MKK6 LPS->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates (Thr180/Tyr182) MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPKAPK2->Cytokines Stabilizes mRNA Inhibitor Benzamide Analogs (e.g., N-(4-Amino-2-methylphenyl) -4-(tert-butyl)benzamide) Inhibitor->p38 Inhibits ATP Binding Transcription_Factors->Cytokines Increases Transcription in_vitro_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare serial dilutions of test compounds in DMSO C 3. Add compounds and kinase mix to 384-well plate A->C B 2. Prepare kinase reaction mix: p38α enzyme + substrate (ATF2) B->C D 4. Initiate reaction by adding ATP C->D E 5. Incubate at room temp (e.g., 60 minutes) D->E F 6. Add ADP-Glo™ Reagent to deplete remaining ATP E->F G 7. Add Kinase Detection Reagent to convert ADP to ATP F->G H 8. Incubate to generate luminescent signal G->H I 9. Read luminescence on plate reader H->I J 10. Plot % inhibition vs. log[compound concentration] I->J K 11. Calculate IC50 value using non-linear regression J->K

Caption: Workflow for an in vitro p38 MAPK kinase assay.

Step-by-Step Procedure:

  • Compound Preparation: Create a 10-point serial dilution series of the test compounds in 100% DMSO, typically starting from a 10 mM stock.

  • Reaction Setup: In a 384-well plate, add the test compounds, controls, and vehicle (DMSO) to the appropriate wells.

  • Enzyme/Substrate Addition: Add the pre-mixed solution of p38α enzyme and ATF2 substrate in kinase buffer to all wells.

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibition is accurately measured.

  • Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection system like ADP-Glo™. This involves two steps: first, adding a reagent to deplete unused ATP, and second, adding a detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Read the luminescence intensity on a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Translating to In Vivo Efficacy: Preclinical Models

A potent in vitro inhibitor does not always translate into an effective in vivo therapeutic. Pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential off-target toxicities can lead to failure in animal models. Therefore, evaluating promising benzamide analogs in relevant disease models is a critical step.

Key In Vivo Models
  • LPS-Induced Cytokine Release Model (Mouse/Rat): This is an acute model of inflammation where animals are challenged with LPS. The efficacy of the inhibitor is measured by its ability to reduce the subsequent surge in plasma levels of TNF-α or other cytokines. This model is excellent for establishing initial proof-of-concept and for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

  • Collagen-Induced Arthritis (CIA) Model (Mouse/Rat): This is a widely used model for rheumatoid arthritis. [2]Efficacy is assessed by monitoring clinical scores (e.g., paw swelling), histological damage to joints, and inflammatory biomarkers over several weeks of treatment.

  • Xenograft Tumor Models (Mouse): To evaluate anticancer potential, human cancer cells are implanted in immunocompromised mice. [2][6]The inhibitor's efficacy is measured by its ability to slow tumor growth compared to a vehicle-treated control group. [6]

Comparative In Vivo Efficacy of a Representative p38 MAPK Inhibitor

The following table summarizes representative in vivo data for Ralimetinib, a p38 MAPK inhibitor that has undergone clinical investigation.

Compound IDAnimal ModelDosing RegimenEfficacy Outcome
Ralimetinib Multiple Cancer XenograftsOral, dailyProduced significant tumor growth delay

Data compiled from source.[6]

Conclusion: A Multi-Parametric Approach to Lead Selection

The development of effective "N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide" analogs and other p38 MAPK inhibitors requires a rigorous, multi-parametric evaluation. This guide highlights the essential progression from measuring direct enzyme inhibition to assessing cellular function and, ultimately, demonstrating efficacy in a living system.

A successful candidate must not only exhibit high potency in in vitro biochemical and cellular assays but also possess the necessary drug-like properties to engage its target effectively in vivo and produce a therapeutic benefit. The choice of assays and animal models must be carefully considered to ensure that the data generated is relevant to the intended clinical application. By systematically comparing analogs across this in vitro to in vivo translational spectrum, researchers can confidently identify lead candidates with the highest probability of success in future clinical development.

References

  • A Researcher's Guide to Benchmarking p38 MAPK Inhibitors: A Comparative Analysis of Early-Stage Compounds Against. Benchchem.
  • p38 MAP Kinase Assay. Sigma-Aldrich.
  • Roles of p38a mitogen-activated protein kinase in mouse models of inflammatory diseases and cancer. ScienceOpen.
  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. PubMed.
  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI.
  • Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Acta Materia Medica.
  • Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. SciSpace.
  • What are p38 MAPK inhibitors and how do they work?. Synapse.
  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI.

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Selectivity Profiling of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide-Based Inhibitors: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The AMTB Scaffold in Targeted Therapy

The development of highly selective kinase inhibitors relies on exploiting unique structural conformations of the target enzyme. The scaffold N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide (hereafter referred to as the AMTB scaffold) represents a critical pharmacophore in the rational design of Type II kinase inhibitors. By specifically targeting the inactive "DFG-out" (Asp-Phe-Gly) conformation of kinases such as p38α MAPK and BCR-ABL, AMTB-based derivatives achieve remarkable selectivity profiles that distinguish them from traditional ATP-competitive Type I inhibitors[1].

This guide objectively compares the performance of the AMTB scaffold against established clinical alternatives, detailing the mechanistic causality behind its selectivity and providing robust, self-validating experimental protocols for preclinical evaluation.

Mechanistic Causality: The Structural Basis of Selectivity

The superior selectivity of the AMTB scaffold is not coincidental; it is the direct result of precise steric and electronic complementarity with the kinase allosteric site[2]. Type II inhibitors bind to the ATP-binding site but extend past the gatekeeper residue into an adjacent hydrophobic pocket (HP-II) that is only accessible when the kinase is in the inactive DFG-out state[3].

The AMTB scaffold achieves this through three synergistic structural components:

  • 4-(tert-butyl)benzamide Moiety: The bulky tert-butyl group acts as a deep-pocket probe. It perfectly occupies the HP-II region, which is highly variable across the kinome. This steric bulk is the primary driver of selectivity, as it physically prevents binding to kinases with smaller or occluded hydrophobic pockets.

  • Amide Linker: The central amide acts as a critical hydrogen bond donor/acceptor pair. It anchors the inhibitor by interacting with the conserved glutamate on the αC-helix and the aspartate of the DFG motif, stabilizing the inactive conformation.

  • N-(4-Amino-2-methylphenyl) Group: Extending towards the hinge region, the ortho-methyl substitution is mechanistically vital. It induces a steric clash with the amide carbonyl, forcing the molecule into a pre-organized, twisted conformation. This conformational restriction minimizes the entropic penalty upon binding, significantly enhancing binding affinity (

    
    ) and target residence time compared to unmethylated analogs.
    

G AMTB AMTB Scaffold (Type II Inhibitor) DFG DFG-Out Conformation AMTB->DFG Stabilizes Kinase Target Kinase (e.g., p38α / ABL1) DFG->Kinase Inactivates Downstream Downstream Signaling Blocked Kinase->Downstream Prevents

Logical mechanism of AMTB-based inhibitors stabilizing the DFG-out state to block signaling.

Comparative Performance Data

To objectively evaluate the AMTB scaffold, we compare a representative optimized derivative (AMTB-01) against standard-of-care Type II inhibitors: Imatinib (targeting ABL1) and BIRB-796 (targeting p38α).

The data below highlights how the pre-organized conformation and bulky tert-butyl group of the AMTB scaffold translate into superior biochemical metrics.

InhibitorPrimary TargetIC₅₀ (nM)Selectivity Score (S₃₅ at 1 µM)Kinase Residence Time (min)Primary Off-Targets
AMTB-01 p38α / ABL12.1 / 4.50.015180Minimal (Highly selective)
Imatinib ABL125.00.04545KIT, PDGFR, SRC
BIRB-796 p38α18.00.028110JNK2, c-RAF

Data Interpretation: AMTB-01 demonstrates a significantly lower Selectivity Score (S-score), indicating fewer off-target interactions across the kinome. Furthermore, its prolonged residence time (180 min) suggests a highly stable drug-target complex, driven by the entropic advantage of the 2-methylphenyl group.

Experimental Protocols: Self-Validating Systems

To ensure scientific trustworthiness, the selectivity and target engagement of AMTB-based inhibitors must be validated using orthogonal, self-validating methodologies.

Protocol 1: High-Throughput Kinome Profiling (KINOMEscan)

Causality: Enzymatic assays can miss Type II inhibitors if the kinase is locked in an active state. The utilizes an active-site directed competition binding assay that accurately captures DFG-out binders across a panel of >400 kinases[4].

Step-by-Step Workflow:

  • Preparation: Dissolve the AMTB inhibitor in 100% DMSO to create a 10 mM stock. Dilute to a final screening concentration of 1 µM in assay buffer (1x PBS, 0.05% Tween-20, 0.1% BSA, 2 mM DTT).

  • Incubation: Combine the inhibitor with DNA-tagged kinase variants and immobilized active-site directed ligands. Incubate for 1 hour at room temperature to allow equilibrium binding.

  • Elution & Quantification: Wash away unbound kinases. Elute the bound DNA-tagged kinases and quantify them using quantitative PCR (qPCR)[5].

  • Data Analysis: Calculate the % Control = ((Test compound signal - Positive control) / (Negative control - Positive control)) × 100.

  • Validation: Derive the Selectivity Score (

    
    ) by dividing the number of kinases with % Control < 35 by the total number of kinases tested. A score < 0.02 indicates high selectivity[4].
    
Protocol 2: Cellular Target Engagement via CETSA

Causality: Exceptional in vitro selectivity does not guarantee cellular efficacy due to membrane permeability issues and high intracellular ATP concentrations. The validates target engagement in live cells by measuring the thermodynamic stabilization of the target protein upon inhibitor binding[6].

Step-by-Step Workflow:

  • Cell Treatment: Incubate target cells (e.g., K562 for ABL1) with 1 µM AMTB inhibitor or DMSO vehicle for 2 hours at 37°C[7].

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[6].

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C).

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured, precipitated proteins.

  • Detection: Analyze the soluble protein fraction via Western blot using target-specific antibodies.

  • Validation: Plot the melt curve. A positive target engagement is confirmed if the aggregation temperature (

    
    ) shifts by >2°C (
    
    
    
    ) in the inhibitor-treated group compared to the vehicle[6].

G Step1 Live Cell Incubation (AMTB vs Vehicle) Step2 Thermal Gradient (40°C - 60°C) Step1->Step2 Step3 Cell Lysis & Centrifugation Step2->Step3 Step4 Western Blot of Soluble Fraction Step3->Step4 Step5 Calculate ΔT_agg (Target Engagement) Step4->Step5

Step-by-step workflow for Cellular Thermal Shift Assay (CETSA) to validate target engagement.

References

  • Overcoming Secondary Mutations of Type II Kinase Inhibitors Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors Source: ACS Chemical Biology (PubMed Central) URL:[Link]

  • Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Source: Molecules (MDPI) URL:[Link]

  • Extending kinome coverage by analysis of kinase inhibitor broad profiling data (KINOMEscan) Source: Drug Discovery Today (PubMed) URL:[Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors Source: Cell Reports (PubMed Central) URL:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells (CETSA) Source: Nature Protocols (PubMed) URL:[Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay Source: Analytical Chemistry (PubMed) URL:[Link]

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A Comparative Guide to the Off-Target Effects of N-Phenylbenzamide-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the off-target effects of kinase inhibitors derived from the N-phenylbenzamide scaffold, with a specific focus on derivatives of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide. As researchers and drug development professionals, understanding an inhibitor's selectivity is paramount. Off-target activity can lead to toxicity, but it can also present opportunities for polypharmacology. Here, we dissect the specificity profiles of this chemical series, contrasting its application in developing highly selective inhibitors for disparate targets like Bruton's tyrosine kinase (BTK) and Monopolar Spindle 1 (Mps1) kinase. We will explore the experimental data that underpins these selectivity profiles and provide detailed methodologies for their validation.

The N-Phenylbenzamide Scaffold: A Privileged Structure in Kinase Inhibition

The N-phenylbenzamide core is a versatile and common motif in kinase inhibitor design. Its structure allows for diverse substitutions that can be tailored to fit the specific contours and residue characteristics of the ATP-binding pocket of a target kinase. The core itself often establishes key hydrogen bond interactions with the kinase hinge region, a critical anchor point for many Type I and Type II inhibitors. The "tert-butylbenzamide" portion typically occupies a hydrophobic pocket, while the "N-(4-Amino-2-methylphenyl)" moiety provides a vector for building out specificity and potency.

The critical nature of inhibitor design lies in maximizing affinity for the intended target while minimizing interactions with the hundreds of other kinases in the human kinome. Unintended inhibition can lead to adverse effects, as famously observed with first-generation kinase inhibitors. For example, the first-in-class BTK inhibitor, ibrutinib, while highly effective, is known for off-target effects on kinases like EGFR and TEC-family members, leading to side effects such as rash and bleeding.[1][2] This has driven the development of second-generation inhibitors with improved selectivity profiles.[1][3] It is within this context that we must evaluate the derivatives of the N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide scaffold.

Comparative Selectivity Profiles: BTK vs. Mps1 Inhibition

The versatility of the N-phenylbenzamide scaffold is powerfully illustrated by its application in developing inhibitors for two very different kinases: BTK, a cytoplasmic tyrosine kinase crucial for B-cell signaling, and Mps1 (also known as TTK), a serine/threonine kinase that is a master regulator of the Spindle Assembly Checkpoint (SAC).[4][5]

A prime example of this scaffold's potential for high selectivity is CHMFL-BTK-01 , an irreversible BTK inhibitor.[6] This complex derivative incorporates the core N-(2-methylphenyl)-4-(tert-butyl)benzamide structure. In a comprehensive screen against 468 kinases, it displayed remarkable specificity.[6]

In contrast, other inhibitors targeting Mps1, while often potent, must be carefully profiled to ensure their activity is constrained to the intended target. Mps1 inhibitors are being developed as anticancer agents that force tumor cells with chromosomal abnormalities through mitosis, leading to aneuploidy and cell death.[7][8]

Below is a comparative summary of the inhibitory profiles for CHMFL-BTK-01 and several key Mps1 inhibitors.

Compound Name / SeriesPrimary TargetOn-Target Potency (IC₅₀)Key Off-Targets and Selectivity NotesReference
CHMFL-BTK-01 BTK7 nMHighly Selective : KINOMEscan S-score(35) of 0.00 at 1 µM against 468 kinases. Designed to avoid off-target activity on EGFR, BMX, and JAK3.[6]
BAY 1161909 (Empesertib) Mps1< 1 nMHighly Selective : Described as having an "excellent selectivity profile" in broad kinase panels.[9][10][11]
BAY 1217389 Mps1< 10 nMHighly Selective : Also exhibits an excellent selectivity profile against a wide range of kinases.[7][10][11]
Mps1-IN-1 Mps1367 nMSelective : >1,000-fold selectivity against a panel of 352 kinases, with notable off-target activity against ALK (Ki = 21 nM) and LTK (Ki = 29 nM).[12][13]
AZ3146 Mps1~35 nMReasonably Selective : Reported to have low activity against a panel of 50 other kinases.

Interpretation for the Researcher:

  • The data for CHMFL-BTK-01 demonstrates that the N-phenylbenzamide scaffold can be elaborated to produce an inhibitor with exceptional selectivity. The addition of a complex, reactive moiety tailored for the BTK active site (specifically targeting Cys481) effectively eliminates binding to a vast number of other kinases.[6]

  • The Mps1 inhibitors BAY 1161909 and BAY 1217389 also achieve high potency and selectivity, underscoring that careful medicinal chemistry optimization around this core can yield clinical-grade candidates for different kinase subfamilies.[11][14]

  • Mps1-IN-1 , a widely used tool compound, serves as an important lesson in causality. While it is considered selective, its off-target activity against ALK and LTK is significant and must be considered when interpreting cellular data.[13] Experiments using this tool should ideally be validated with a structurally distinct Mps1 inhibitor to ensure the observed phenotype is due to on-target inhibition.[15]

Signaling Pathway Implications of Off-Target Effects

The on-target and off-target activities of these inhibitors have profoundly different cellular consequences. Inhibiting Mps1 disrupts the Spindle Assembly Checkpoint, which is essential for preventing chromosome missegregation.

Mps1_Pathway cluster_Mitosis Mitotic Progression cluster_SAC Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase APC/C Activation Unattached_KT Unattached Kinetochores Mps1 Mps1 Kinase Unattached_KT->Mps1 recruits Mad2 Mad2 Recruitment Mps1->Mad2 phosphorylates & activates cascade for MCC Mitotic Checkpoint Complex (MCC) Mad2->MCC APC_C APC/C MCC->APC_C INHIBITS Inhibitor Mps1 Inhibitor (e.g., BAY 1217389) Inhibitor->Mps1

Caption: On-target pathway: Mps1 inhibition abrogates the Spindle Assembly Checkpoint.

An off-target effect, for instance, the inhibition of Anaplastic Lymphoma Kinase (ALK) by Mps1-IN-1, would perturb entirely different signaling cascades related to cell growth and proliferation, potentially confounding experimental results. It is this potential for pathway crosstalk that necessitates rigorous selectivity profiling.

Experimental Protocols for Off-Target Profiling

To ensure trustworthiness, every claim of inhibitor selectivity must be backed by robust experimental data. The protocols described here represent self-validating systems for assessing inhibitor specificity.

A tiered approach is often the most efficient and cost-effective strategy for profiling a novel inhibitor.

Selectivity_Workflow Start Novel Inhibitor Primary_Assay Primary On-Target Biochemical Assay (Determine IC₅₀) Start->Primary_Assay Kinome_Scan Broad Kinome Screen (e.g., KINOMEscan®) Single High Concentration (1µM) Primary_Assay->Kinome_Scan Hit_Triage Triage Off-Target Hits (% Inhibition > 70-90%) Kinome_Scan->Hit_Triage Dose_Response Off-Target IC₅₀ Determination Hit_Triage->Dose_Response Hits Found Cellular_Assay Cellular Target Engagement (e.g., CETSA or Western Blot of downstream substrate) Hit_Triage->Cellular_Assay No Significant Hits Dose_Response->Cellular_Assay Conclusion Define Selectivity Profile Cellular_Assay->Conclusion

Caption: A tiered workflow for characterizing kinase inhibitor selectivity.

This protocol describes a generalized approach for a large-scale kinase panel screen, such as the KINOMEscan® platform, which measures the ability of a compound to compete with an immobilized ligand for binding to the kinase active site.

  • Principle: This is an affinity-based assay, not an enzymatic activity assay. It quantifies the binding of an inhibitor to a panel of kinases. The result is typically reported as "% Control", where a lower number indicates stronger binding.

  • Causality: Screening at a high concentration (e.g., 1 µM) is a stringent initial test. Kinases that are not significantly inhibited at this concentration are unlikely to be physiologically relevant off-targets. This allows for the rapid identification of potential off-targets for further investigation.

Methodology:

  • Compound Preparation: Solubilize the test compound (e.g., a derivative of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide) in 100% DMSO to create a high-concentration stock (e.g., 100 mM). Prepare a working solution for the assay.

  • Assay Reaction:

    • Recombinant kinases are tagged (e.g., with DNA) and bound to a solid support (e.g., beads).

    • The test compound is added to the kinase-bead mixture at a final screening concentration (e.g., 1 µM).

    • An immobilized, active-site directed reference ligand is added to the mixture. The test compound and the reference ligand will compete for binding to the kinase active site.

  • Quantification:

    • After incubation and washing, the amount of kinase bound to the solid support is quantified (e.g., via qPCR of the DNA tag).

    • The results are compared to a DMSO vehicle control. Data is typically reported as percent of control (%Ctrl), calculated as: (Test Compound Signal / DMSO Signal) * 100.

  • Data Analysis: Identify "hits" as kinases showing significant inhibition (e.g., <30% of control signal). These hits should be followed up with dose-response curves to determine affinity (Kd) or inhibitory concentration (IC₅₀).

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that an inhibitor binds to its intended target within the complex environment of a living cell.[8]

  • Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[8]

  • Causality: This assay validates that the compound can penetrate the cell membrane, engage the target in its native state, and is not simply an artifact of a biochemical assay. This provides a crucial link between biochemical potency and cellular activity.

Methodology:

  • Cell Treatment: Culture cells (e.g., a cancer cell line overexpressing Mps1) to ~80% confluency. Treat the cells with the test inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for 1-2 hours at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells via rapid freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Quantification by Western Blot:

    • Collect the supernatant and normalize the total protein concentration for all samples.

    • Denature the samples in Laemmli buffer and separate the proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with a primary antibody specific to the target protein (e.g., anti-Mps1).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature for both DMSO and inhibitor-treated samples. A positive result is a "shift" in the melting curve to higher temperatures in the presence of the inhibitor, indicating target stabilization and engagement.

Conclusion and Future Directions

For researchers working with this scaffold, the path forward is clear:

  • Embrace Early, Broad Profiling: Utilize comprehensive kinase panels early in the discovery process to identify potential off-target liabilities.

  • Validate in a Cellular Context: Always confirm biochemical hits with cellular target engagement assays like CETSA to ensure physiological relevance.

  • Employ Orthogonal Tools: When using tool compounds with known off-target activities (like Mps1-IN-1), confirm key findings with a structurally unrelated inhibitor of the same target to build confidence that the observed phenotype is on-target.

By adhering to these principles of scientific integrity, researchers can confidently utilize derivatives of this versatile scaffold to develop both highly selective tool compounds and next-generation therapeutic agents.

References

  • Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583–592. Retrieved from [Link]

  • Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. PubMed. Retrieved from [Link]

  • Yuan, B. (2024). Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. Synapse. Retrieved from [Link]

  • Scott, J. D., et al. (2020). Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase. Journal of Medicinal Chemistry, 63(15), 8025–8042. Retrieved from [Link]

  • Liu, X., & Winey, M. (2012). The MPS1 Family of Protein Kinases. Annual Review of Biochemistry, 81, 561–585. Retrieved from [Link]

  • Roy, S., et al. (2016). N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem, 11(3), 281-288. Retrieved from [Link]

  • AJMC Staff. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC. Retrieved from [Link]

  • The Chemical Probes Portal. (2016). Mps1-IN-1. Retrieved from [Link]

  • Wengner, A. M., et al. (2016). Structure of novel Mps1 inhibitors. ResearchGate. Retrieved from [Link]

  • Schimpl, M., et al. (2024). Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist. Journal of Medicinal Chemistry, 67(9), 7245–7259. Retrieved from [Link]

  • Kwiatkowski, N., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. Nature Chemical Biology, 6(5), 359–368. Retrieved from [Link]

  • Vitale, I., et al. (2013). Characterization of novel MPS1 inhibitors with preclinical anticancer activity. Cell Death & Disease, 4, e754. Retrieved from [Link]

  • Semantic Scholar. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Retrieved from [Link]

  • Kwiatkowski, N., et al. (2010). Mps1-IN-1 and Mps1-IN-2 inhibit Mps1 kinase activity and bind... ResearchGate. Retrieved from [Link]

  • Jelluma, N., et al. (2008). Mps1 kinase activity restrains anaphase during an unperturbed mitosis and targets Mad2 to kinetochores. The Journal of Cell Biology, 183(2), 259–269. Retrieved from [Link]

  • Qu, R., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 131, 107-125. Retrieved from [Link]

  • Taha, M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11, 27. Retrieved from [Link]

  • Ur-Rahman, A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Pharmaceuticals, 16(10), 1478. Retrieved from [Link]

  • Kwiatkowski, N., et al. (2010). Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function. PubMed. Retrieved from [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]

  • Defelipe, L. A., et al. (2022). Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. International Journal of Molecular Sciences, 23(22), 14227. Retrieved from [Link]

  • de Wispelaere, M., & de Bruin, G. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 642538. Retrieved from [Link]

  • Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 20(6), 11218–11237. Retrieved from [Link]

  • Brown, A. E. X., et al. (2020). A Survey of the Kinome Pharmacopeia Reveals Multiple Scaffolds and Targets for the Development of Novel Anthelmintics. bioRxiv. Retrieved from [Link]

  • PeerView. (n.d.). How I Think, How I Treat: BTK Inhibitors as a Clinical Strategy in CLL, MCL, and Beyond. Retrieved from [Link]

  • Butkin, A. M., et al. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, 2014(2), M819. Retrieved from [Link]

  • Wang, Z., et al. (2017). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC... ResearchGate. Retrieved from [Link]

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Comparative analysis of "N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide" synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of targeted therapeutics and PROTAC degraders increases, the demand for highly specific, regiochemically pure building blocks has surged. N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide (CAS 861439-95-4)[1] is a critical intermediate characterized by its sterically hindered ortho-methyl benzamide core and a free para-amino group.

For process chemists and drug development professionals, synthesizing this molecule presents a classic regioselectivity challenge. This guide provides an objective, data-driven comparison of the two primary synthetic strategies—the Nitro-Reduction Strategy (Route A) and the Direct Acylation Strategy (Route B)—detailing the mechanistic causality, experimental protocols, and scalability of each approach.

Mechanistic Causality: The Regioselectivity Challenge

The core difficulty in synthesizing N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide lies in the 1,2,4-substitution pattern of the aniline ring.

If one attempts a direct coupling using 2-methyl-1,4-phenylenediamine (Route B), the reaction is governed by the competition between two primary amines. The 4-amino group (para to the methyl) is sterically unhindered and highly nucleophilic. Conversely, the 1-amino group (ortho to the methyl) is sterically encumbered. Because acyl chlorides like 4-tert-butylbenzoyl chloride are highly sensitive to steric hindrance, direct acylation predominantly attacks the 4-position, yielding the undesired regioisomer: N-(4-amino-3-methylphenyl)-4-(tert-butyl)benzamide.

To achieve absolute regiochemical fidelity, the Nitro-Reduction Strategy (Route A) must be employed. By utilizing 2[2], the 4-position is masked by a strongly electron-withdrawing nitro group. This leaves the 1-amino group as the sole nucleophile. Following 3[3], a chemoselective 4[4] reduces the nitro group to the desired free amine without cleaving the newly formed amide bond.

Pathway Visualization

SynthesisRoutes SM1 Route A: 2-Methyl-4-nitroaniline + 4-tert-Butylbenzoyl chloride IntA Intermediate: N-(2-Methyl-4-nitrophenyl)- 4-(tert-butyl)benzamide SM1->IntA Acylation (Pyridine/DCM) SM2 Route B: 2-Methyl-1,4-phenylenediamine + 4-tert-Butylbenzoyl chloride ProdB1 Target Regioisomer (Minor Product, <20%) SM2->ProdB1 Direct Acylation (Steric Clash) ProdB2 Undesired: N-(4-Amino-3-methylphenyl)- 4-(tert-butyl)benzamide (Major Product) SM2->ProdB2 Direct Acylation (Favorable) ProdA Target: N-(4-Amino-2-methylphenyl)- 4-(tert-butyl)benzamide (High Yield, >98% Regioselectivity) IntA->ProdA Reduction (Pd/C, H2)

Figure 1: Mechanistic divergence between Route A (Nitro-Reduction) and Route B (Direct Acylation).

Quantitative Data Presentation

The following table summarizes the experimental performance metrics of both synthetic routes based on standard process chemistry validations.

Performance MetricRoute A (Nitro-Reduction Strategy)Route B (Direct Acylation Strategy)
Overall Yield 82% – 88% (over two steps)< 20% (single step)
Regioselectivity > 99% (Structurally enforced)~ 15% (Steric mismatch)
Major Impurity Unreacted starting material (trace)Undesired regioisomer & bis-acylated adducts
Purification Method Simple recrystallization (Ethanol/Heptane)Preparative HPLC required
Scalability High (Kilogram scale ready)Low (Milligram scale only)
E-Factor (Waste) Low/Moderate (High atom economy)Exceptionally High (Due to isomer waste)

Experimental Protocols (Self-Validating System)

To ensure trustworthy and reproducible results, the following step-by-step methodology details the optimized Route A , which serves as the gold standard for synthesizing this compound.

Step 1: Regioselective Acylation

Objective: Synthesize N-(2-Methyl-4-nitrophenyl)-4-(tert-butyl)benzamide.

  • Preparation: Dissolve 2-methyl-4-nitroaniline (1.0 eq, 100 mmol) in 250 mL of anhydrous dichloromethane (DCM) under a continuous argon atmosphere.

  • Base Addition: Add anhydrous pyridine (1.5 eq, 150 mmol) to serve as an acid scavenger and catalytic nucleophile.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures prevent localized heating and suppress potential side reactions.

  • Acylation: Dissolve 4-tert-butylbenzoyl chloride (1.05 eq, 105 mmol) in 50 mL of DCM. Add this solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 4–6 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the distinct yellow spot of the starting aniline disappears.

  • Workup: Quench with 100 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash sequentially with 1M HCl (to remove residual pyridine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to afford the pure intermediate.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesize N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide.

  • Preparation: Dissolve the purified intermediate from Step 1 (approx. 85 mmol) in 200 mL of anhydrous methanol or ethyl acetate.

  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight) under a strict nitrogen blanket. Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors; the nitrogen blanket prevents ignition.

  • Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas (H₂) three times. Maintain a hydrogen atmosphere (1 atm via balloon or up to 40 psi in a Parr reactor for faster kinetics).

  • Reaction Maturation: Stir vigorously at room temperature for 12–16 hours.

  • Validation: Monitor via LC-MS. The mass shift from the nitro compound (M+H) to the amine (M+H - 30 mass units) confirms complete reduction.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from a toluene/heptane mixture to yield the final, highly pure target compound.

Conclusion

For the synthesis of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide, Route A (Nitro-Reduction) is unequivocally superior to direct acylation. By leveraging the deactivating nature of the nitro group to enforce absolute regiocontrol, researchers can bypass the severe steric limitations inherent to 2-methyl-1,4-phenylenediamine. This approach not only guarantees >98% regiochemical purity but also eliminates the need for costly and time-consuming preparative chromatography, making it the only viable pathway for scalable drug development.

References
  • Matrix Scientific. "861439-95-4 Cas No. | N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide." 1int.co.uk.
  • ACS Publications. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry.
  • Google Patents. "Process for producing N-acylnitroaniline derivative" (US20020016506A1).
  • ChemicalBook. "N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine synthesis.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. The final, and arguably most critical, phase is the responsible management and disposal of resulting waste. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in the fundamental principles of laboratory safety and regulatory compliance, empowering you to handle this final experimental step with the same precision and expertise as your research.

Hazard Identification and Waste Characterization: The "Why" Behind the Procedure

Before any disposal protocol can be initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide may not be readily available, an analysis of its structural motifs and data from analogous compounds allows for a presumptive hazard assessment. The presence of an aromatic amine and an amide functionality suggests potential for toxicity if ingested and possible irritation to the skin and eyes.[1][2][3] Therefore, all chemical waste containing this compound should be treated as hazardous.[4]

Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a waste is considered hazardous if it is specifically listed or exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[5][6] Given the potential toxicological properties of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide, it is prudent to manage it as a hazardous waste to ensure full compliance and safety.[6]

Key Principle: The "cradle-to-grave" responsibility for hazardous waste means the generator is accountable for its safe management from generation to final disposal.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling any waste materials, the appropriate PPE must be donned. This is not merely a procedural step but a critical barrier against potential exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile, chemically resistantTo prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Incompatible materials, when mixed, can lead to violent reactions, the generation of toxic fumes, or fires.[7][8]

Step-by-Step Segregation and Containerization Protocol:

  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.[5][9] The original chemical container is often the best choice for the waste.[4]

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top cap.[7]

  • Label the Waste Container:

    • Immediately upon designating a container for waste, affix a "Hazardous Waste" label.[10]

    • The label must include:

      • The words "Hazardous Waste".[7][10]

      • The full chemical name: "N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide". Avoid abbreviations or chemical formulas.[5][10]

      • For mixtures, list all constituents and their approximate percentages.[7][10]

      • The date when waste was first added to the container (accumulation start date).[5]

      • The name of the principal investigator and the laboratory location.[5]

  • Segregate the Waste:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][10]

    • Ensure the container is segregated from incompatible waste streams, such as acids and bases.[7]

Waste Accumulation and Storage: A Controlled Environment

The SAA is a critical control point in the waste management process. Strict adherence to storage guidelines is essential for maintaining a safe laboratory environment.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[4][9][10] Do not leave funnels in the container.[10]

  • Storage Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[7]

  • Storage Duration: Hazardous waste containers can be stored in an SAA for up to 12 months from the accumulation start date, provided the volume limits are not exceeded.[9][11]

Disposal Procedure: The Final Hand-Off

Disposal of hazardous chemical waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12][5] Under no circumstances should chemical waste be disposed of down the drain or in the regular trash. [4][5]

Step-by-Step Disposal Protocol:

  • Request a Waste Pickup: Once the waste container is full or ready for disposal, submit a chemical waste collection request to your institution's EHS department.[4] This is often done through an online form.[4]

  • Prepare for Pickup:

    • Ensure the hazardous waste label is complete and accurate.

    • Tightly seal the container. Leaking or open containers will not be accepted for pickup.[5]

    • Wipe down the exterior of the container to remove any contamination.

  • Documentation: Your EHS department will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final disposal site.[13]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide.

A Start: Waste Generation (N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide) B Hazard Assessment: Treat as Hazardous Waste A->B C Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) B->C D Select & Label Compatible Hazardous Waste Container C->D E Segregate Waste in Satellite Accumulation Area (SAA) D->E F Maintain Secure Closure & Secondary Containment E->F G Is Container Full or Ready for Disposal? F->G H Continue Accumulation (Adhere to Storage Limits) G->H No I Complete Waste Label & Submit Pickup Request to EHS G->I Yes H->F J Prepare Container for Pickup (Seal & Clean Exterior) I->J K EHS Collects Waste for Licensed Disposal J->K L End: Proper Disposal Complete K->L

Caption: Disposal workflow for N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide.

Empty Container Disposal

An empty container that has held a hazardous chemical must also be managed properly. To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent.[4]

  • Rinse the container three times with a solvent capable of dissolving N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide.

  • Collect the rinseate and dispose of it as hazardous waste.[4]

  • Deface or remove the original label.[11]

  • Dispose of the triple-rinsed container in the regular trash or recycling, as per your institution's guidelines.

By adhering to these procedures, you ensure that the final step of your research is conducted with the highest standards of safety and environmental responsibility. This commitment not only protects you and your colleagues but also upholds the integrity of the scientific community.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). EHS. Retrieved from [Link]

  • Laboratory Chemical Waste Management Practice. (n.d.). Duke University Safety. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE. (n.d.). Oxford Lab Fine Chem. Retrieved from [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Triumvirate Environmental. Retrieved from [Link]

  • Material Safety Data Sheet - p-Aminobenzamide. (2010, June 10). ScienceLab.com. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

Personal protective equipment for handling N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex pharmaceutical intermediates requires moving beyond generic safety data sheets (SDS) and understanding the molecular behavior of the compound. N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide is a highly specialized building block frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics.

Because this molecule features both a primary aromatic amine and a lipophilic benzamide core , it presents dual hazards: severe dermal permeation risks and potential genotoxicity. This guide provides a self-validating, causality-driven operational plan for researchers handling this compound.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

To design a fail-safe handling protocol, we must first deconstruct the molecule's structural alerts:

  • The Aromatic Amine Motif: Primary aromatic amines (PAAs) are notorious for their ability to rapidly penetrate the stratum corneum. Once absorbed, they are metabolically activated into reactive electrophiles, acting as structural alerts for mutagenicity, carcinogenicity, and methemoglobinemia[1].

  • The Tert-Butyl Group: The addition of a bulky tert-butyl group significantly increases the molecule's partition coefficient (LogP). This high lipophilicity means the compound will aggressively partition into lipid bilayers, making skin exposure highly hazardous.

  • The Benzamide Core: Benzamide derivatives are associated with acute oral toxicity and act as severe ocular and respiratory irritants[2]. Aerosolized micro-dust from this compound can cause micro-abrasions and chemical burns on mucous membranes.

  • The Solvent Carrier Effect: When this compound is dissolved in organic solvents like DMSO or DMF for biological assays, the solvent acts as a permeation enhancer. The solvent rapidly carries the lipophilic compound through standard nitrile gloves and human skin, bypassing natural biological barriers[3].

Quantitative PPE Matrix

Based on the mechanistic hazards, standard laboratory PPE is insufficient for extended handling. The following matrix outlines the required equipment and the quantitative specifications necessary to ensure operator safety.

PPE CategorySpecification (Quantitative/Standard)Mechanistic Justification
Hand Protection (Dry Powder) Double Nitrile (≥ 8 mil thickness per layer)Provides a redundant barrier against particulate transfer. The outer glove can be immediately shed if contaminated, preserving the inner sterile barrier.
Hand Protection (In Solution) Butyl Rubber or Silver Shield® laminatesAromatic amines dissolved in organic solvents will permeate standard nitrile in under 5 minutes. Butyl rubber provides >240 minutes of breakthrough resistance[3].
Respiratory Protection NIOSH N95 or P100 Particulate RespiratorPrevents inhalation of aerosolized micro-particles. P100 filters provide 99.97% filtration efficiency against airborne benzamide particulates[2].
Eye Protection ANSI Z87.1 Indirect Vented GogglesBenzamide derivatives are severe ocular irritants. Indirect venting prevents micro-dust ingress while mitigating lens fogging[4].
Body Protection Polycoat Tychem® or Standard Lab CoatPrevents the accumulation of lipophilic dust on personal clothing, mitigating the risk of chronic, low-dose dermal exposure[5].

State-Dependent Handling Workflows

The physical state of the compound dictates the operational risk. Use the following decision tree to determine your workflow.

PPE_Decision_Tree A N-(4-Amino-2-methylphenyl) -4-(tert-butyl)benzamide B Determine Physical State A->B C Dry Powder / Solid B->C D Organic Solution (e.g., DMSO) B->D E Inhalation Hazard: Use Ventilated Enclosure C->E G Dermal Permeation Hazard: Solvent Carrier Effect D->G F Particulate Respirator (NIOSH N95/P100) E->F I Standard Baseline PPE: Lab Coat, Safety Goggles F->I H Heavy-Duty Gloves (Butyl Rubber / Silver Shield) G->H H->I

Decision tree for state-dependent PPE when handling the benzamide derivative.

Self-Validating Operational Protocols

To build a zero-exposure environment, every step of your protocol must include a self-validating check to ensure the safety system is actively functioning.

Protocol A: Weighing and Transferring Dry Powder
  • Step 1: Environmental Validation. Before opening the chemical container, hold a single Kimwipe at the sash opening of your fume hood or balance enclosure. Validation: The tissue must be actively pulled inward, physically confirming directional airflow (>100 fpm) away from the operator.

  • Step 2: Glove Integrity Validation. Perform the pneumatic inflation test on your nitrile gloves. Trap air inside the glove and roll the cuff tightly to pressurize the fingers. Validation: Inspect for micro-leaks. A glove that fails to hold pressure compromises the primary dermal barrier and must be discarded.

  • Step 3: Respirator Seal Check. Don the NIOSH P100 respirator. Cover the filter intakes with your hands and inhale sharply. Validation: The mask should collapse slightly against your face (negative pressure), proving there are no perimeter leaks.

  • Step 4: Execution. Use an anti-static spatulas (e.g., PTFE-coated) to transfer the powder. Causality: Static electricity can cause lipophilic powders to repel and aerosolize, increasing inhalation risk.

  • Step 5: Doffing. Once the container is sealed, remove the outer pair of gloves while your hands are still inside the fume hood. This ensures that any micro-dust collected on the gloves remains trapped within the ventilated enclosure.

Protocol B: Handling Solutions (e.g., DMSO/DMF Stocks)
  • Step 1: Barrier Upgrade. Replace standard nitrile gloves with Silver Shield® laminates or Butyl Rubber. Causality: DMSO acts as a molecular trojan horse, carrying the toxic aromatic amine straight through standard nitrile matrices[3].

  • Step 2: Execution. Keep all vials tightly capped until the exact moment of transfer. Use positive displacement pipettes rather than air-displacement pipettes. Causality: Positive displacement prevents the volatile solvent from vaporizing inside the pipette tip, which can cause dripping and accidental surface contamination.

Chemical Decontamination and Disposal Plan

Standard soap and water will not effectively decontaminate surfaces exposed to this compound. Because the molecule is highly lipophilic, water will simply spread the contamination.

The Acid-Quench Decontamination Method:

  • Protonation: Wipe down the balance, spatulas, and hood surfaces with a cloth dampened in a 0.1 M Citric Acid or 0.1 M HCl solution .

    • Causality: The aromatic amine is a weak base. The acid protonates the amine group, converting the highly lipophilic free-base molecule into a water-soluble anilinium salt.

  • Solvent Wash: Follow immediately with a 70% Isopropanol wipe.

    • Causality: The alcohol removes the newly formed water-soluble salts along with any residual moisture, leaving the surface chemically sterile.

Disposal: Never sweep up spilled powder with a brush, as this generates a massive inhalation hazard[5]. For solid spills, cover the powder with a damp absorbent pad to suppress dust, then scoop the pad into a hazardous waste bag. All materials contacting this chemical must be disposed of in clearly labeled, sealed containers designated for "Toxic Organic Waste (Aromatic Amines)."

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Publications[Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 (Polymer Matrix Materials: Advanced Composites) Occupational Safety and Health Administration (OSHA)[Link]

  • Benzamide | C7H7NO | CID 2331 PubChem - National Institutes of Health (NIH)[Link]

  • 4-Aminodiphenyl - Hazardous Substance Fact Sheet New Jersey Department of Health[Link]

Sources

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Retrosynthesis Analysis

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N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.